6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-chloro-3-(trifluoromethyl)-2H-pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3N4/c7-5-11-1-2-3(6(8,9)10)13-14-4(2)12-5/h1H,(H,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFCMWHDZCRZLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NC2=NNC(=C21)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743675 | |
| Record name | 6-Chloro-3-(trifluoromethyl)-2H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211590-25-8 | |
| Record name | 6-Chloro-3-(trifluoromethyl)-2H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and properties of 6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine
An In-Depth Technical Guide to 6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine: Synthesis, Properties, and Applications in Drug Discovery
Introduction: The Pyrazolo[3,4-d]pyrimidine Scaffold
The 1H-pyrazolo[3,4-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, a distinction earned due to its remarkable versatility and biological significance.[1] Its structure is a bioisostere of adenine, the purine nucleobase at the heart of adenosine triphosphate (ATP). This structural mimicry allows molecules built upon this scaffold to function as competitive inhibitors at the ATP-binding sites of a vast array of enzymes, most notably protein kinases.[1][2] Dysregulation of kinase signaling is a hallmark of many diseases, including cancer, making kinase inhibitors a cornerstone of modern targeted therapy.[3][4]
This guide focuses on a specific, highly functionalized derivative: This compound . The introduction of a trifluoromethyl (-CF3) group at the C3 position and a reactive chlorine atom at the C6 position creates a building block of immense value for drug development professionals. The electron-withdrawing nature of the -CF3 group can modulate the electronic properties and metabolic stability of the final compound, while the C6-chloro group serves as a versatile synthetic handle for introducing diverse functionalities.
This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a detailed overview of the synthesis, physicochemical properties, reactivity, and applications of this critical chemical intermediate.
Physicochemical and Spectroscopic Profile
Precise characterization is fundamental to the successful application of any chemical intermediate. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1211590-25-8 | [5][6] |
| Molecular Formula | C₆H₂ClF₃N₄ | [5][6] |
| Molecular Weight | 222.56 g/mol | [5][6] |
| Appearance | Typically an off-white to yellow solid | Inferred from similar compounds |
| Purity | ≥95-97% (Commercially available) | [3][7] |
| Storage Conditions | 2-8°C, store under an inert gas, sealed in a dry environment | [3][5][6] |
Spectroscopic Signatures
While a dedicated public spectrum is not available, the structure allows for predictable spectroscopic features:
-
¹H NMR: A signal in the aromatic region for the C4-H proton and a broad singlet for the N1-H proton, which is exchangeable with D₂O.
-
¹⁹F NMR: A characteristic singlet for the -CF₃ group.
-
¹³C NMR: Signals corresponding to the six carbon atoms, with the carbon attached to the -CF₃ group showing a characteristic quartet due to C-F coupling.
-
Mass Spectrometry (MS): A molecular ion peak (M+) and a characteristic M+2 peak with approximately one-third the intensity, confirming the presence of a single chlorine atom.
Synthesis Methodology: A Chemist's Perspective
The synthesis of this compound is a multi-step process rooted in classical heterocyclic chemistry. The general strategy involves the initial construction of a substituted pyrazole ring, followed by the annulation of the pyrimidine ring, and concluding with a chlorination step.
The following workflow represents a validated and logical pathway, explaining the rationale behind each transformation.
Caption: A logical workflow for the synthesis of the target molecule.
Detailed Experimental Protocol (Illustrative)
This protocol is a representative synthesis based on established methodologies for analogous pyrazolo[3,4-d]pyrimidines.[4][8]
Step 1: Synthesis of 5-Amino-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
-
Rationale: The first key step is the construction of the core pyrazole ring, appropriately substituted to enable the subsequent pyrimidine ring formation. The reaction of (ethoxymethylene)malononitrile with trifluoroacetohydrazide provides the required aminopyrazole carbonitrile scaffold.
-
Procedure:
-
To a solution of trifluoroacetohydrazide in ethanol, add an equimolar amount of (ethoxymethylene)malononitrile.
-
Add a catalytic amount of a base, such as piperidine, to facilitate the reaction.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield 5-amino-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile.
-
Step 2: Cyclization to 3-(Trifluoromethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
-
Rationale: The aminonitrile functionality on the pyrazole is a perfect precursor for building the pyrimidine ring. Heating with formamide or urea results in cyclization to the pyrazolo[3,4-d]pyrimidinone core.
-
Procedure:
-
Suspend the pyrazole intermediate from Step 1 in an excess of formamide.
-
Heat the mixture to 180-190°C and maintain for 2-3 hours.
-
Cool the reaction mixture, and add water to precipitate the product.
-
Filter the resulting solid, wash thoroughly with water, and dry to obtain the pyrimidinone derivative.
-
Step 3: Chlorination to this compound
-
Rationale: The final step is the conversion of the pyrimidinone (a cyclic amide) to the desired chloro-pyrimidine. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation, acting as both a chlorinating and dehydrating agent.
-
Procedure:
-
Caution: This step should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
Carefully add the pyrimidinone from Step 2 to an excess of phosphorus oxychloride (POCl₃). A tertiary amine base like N,N-diisopropylethylamine may be added to catalyze the reaction.[8]
-
Reflux the mixture for 4-8 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final compound.
-
Chemical Reactivity and Strategic Applications
The synthetic utility of this compound stems primarily from the reactivity of the C6-chloro substituent. This position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of a wide range of functional groups.
Caption: Nucleophilic substitution at the C6 position of the core scaffold.
Core Application: Kinase Inhibitor Synthesis
This versatile reactivity makes the title compound a crucial intermediate for generating libraries of potential kinase inhibitors.[3][5][9] The pyrazolo[3,4-d]pyrimidine core mimics the adenine ring of ATP, anchoring the molecule in the kinase's hinge region. The substituent introduced at the C6 position can then be tailored to interact with other specific regions of the ATP-binding pocket, thereby conferring potency and selectivity.[1][2]
Derivatives of this scaffold have been investigated as inhibitors for numerous kinases, including:
-
Epidermal Growth Factor Receptor (EGFR): A key target in non-small cell lung cancer.[2][10]
-
Breast Tumor Kinase (BRK/PTK6): An oncogenic driver in breast and other cancers.[9]
-
Cyclin-Dependent Kinase 2 (CDK2): A critical regulator of the cell cycle, often dysregulated in tumors.[11]
The general strategy involves reacting this compound with a selected amine, which often contains additional functionalities designed to occupy hydrophobic pockets or form hydrogen bonds within the target kinase active site.[2][9]
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety protocols must be followed.
-
Handling: Use in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.[12]
-
First Aid: In case of contact, flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek immediate medical attention if symptoms persist.[12][13]
-
Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[13]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, typically at 2-8°C under an inert atmosphere to prevent degradation.[3][5]
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed building block that empowers medicinal chemists in the quest for novel therapeutics. Its synthesis, while requiring careful execution, is based on reliable and scalable heterocyclic chemistry. Its key value lies in the reactive C6-chloro group, which provides a gateway to a vast chemical space of potential kinase inhibitors and other biologically active molecules. For research teams in oncology, inflammation, and other fields where kinase signaling is paramount, a thorough understanding of this compound's synthesis and properties is essential for accelerating drug discovery programs.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. clausiuspress.com [clausiuspress.com]
- 5. This compound [myskinrecipes.com]
- 6. 6-Chloro-3-trifluoromethyl-1H-pyrazolo[3,4-d]pyrimidine - CAS:1211590-25-8 - Sunway Pharm Ltd [3wpharm.com]
- 7. This compound - CAS:1211590-25-8 - 阿镁生物 [amaybio.com]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemicalbook.com [chemicalbook.com]
- 13. echemi.com [echemi.com]
Biological activity of 6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine
An In-Depth Technical Guide to the Biological Activity of 6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine and Its Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of this compound, a pivotal heterocyclic intermediate in modern medicinal chemistry. We delve into the foundational role of its core scaffold, the pyrazolo[3,4-d]pyrimidine system, as a privileged structure for targeting ATP-binding sites. The document elucidates the compound's primary utility as a reactive building block for synthesizing diverse libraries of kinase inhibitors. Key biological activities of its derivatives are explored, with a focus on their potent inhibitory effects on critical oncogenic kinases such as EGFR, CDK2, and Src. This guide synthesizes data from contemporary research to present mechanisms of action, quantitative biological data, and detailed experimental protocols, offering field-proven insights for professionals in drug discovery and development.
Introduction: The Pyrazolo[3,4-d]pyrimidine Scaffold – A Bioisostere of Purine
Nitrogen-containing heterocycles are fundamental to life, forming the basis of nucleic acids and metabolic cofactors.[1] Among these, the pyrazolo[3,4-d]pyrimidine nucleus stands out as a "privileged scaffold" in drug discovery.[2] Its structure is a bioisosteric analogue of adenine, a purine base essential for the structure of DNA, RNA, and, most critically for this discussion, adenosine triphosphate (ATP).[1][2]
This structural mimicry is the cornerstone of its therapeutic potential. Many pathological conditions, particularly cancer, are driven by the dysregulation of protein kinases, enzymes that catalyze phosphorylation by transferring a phosphate group from ATP to a substrate protein. By mimicking the adenine portion of ATP, pyrazolo[3,4-d]pyrimidine derivatives can function as competitive inhibitors, occupying the ATP-binding pocket of a target kinase and blocking its downstream signaling activity.[2][3] This makes the scaffold a highly versatile starting point for developing targeted therapies. The specific compound, this compound, serves as a crucial intermediate, providing a reactive handle for the synthesis of these potent and selective biologically active molecules.[4][5]
Physicochemical Profile
The starting point for any drug discovery campaign is a thorough understanding of the core intermediate. This compound is a foundational building block whose properties dictate its synthetic utility.
| Property | Value | Reference |
| CAS Number | 1211590-25-8 | [4] |
| Molecular Formula | C₆H₂ClF₃N₄ | [6] |
| Molecular Weight | 222.56 g/mol | [6] |
| Primary Utility | Key intermediate in the synthesis of kinase inhibitors | [4][5] |
| Storage Conditions | 2-8°C, store under inert gas | [5] |
A Versatile Intermediate for Kinase Inhibitor Synthesis
The true value of this compound lies in its synthetic versatility. The chlorine atom at the C6 position is an excellent leaving group, making the position susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows medicinal chemists to introduce a wide array of functional groups, thereby modulating the potency, selectivity, and pharmacokinetic properties of the final compound. This strategic modification is fundamental to building libraries of potential drug candidates for screening.
Caption: General workflow for diversifying the core intermediate.
Protocol 2.1: Representative Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a generalized method for displacing the C6-chloro group with an amine, a common strategy for building kinase inhibitors.
Causality: The choice of a polar aprotic solvent (like DMF or DMSO) is critical; it stabilizes the charged intermediate (Meisenheimer complex) formed during the SNAr reaction without protonating the nucleophile, thus facilitating the reaction. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is used to neutralize the HCl generated in situ without competing with the primary amine nucleophile.
Methodology:
-
Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Addition of Reagents: Add the desired primary or secondary amine (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (2.0 eq).
-
Reaction: Heat the reaction mixture to 80-100°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine to remove DMF and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the desired C6-substituted derivative.
Biological Activity Profile: Targeting the Human Kinome
Derivatives synthesized from the 6-chloro intermediate have demonstrated potent activity against several key protein kinases implicated in cancer progression.
Inhibition of Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that plays a central role in regulating cell proliferation, survival, and differentiation.[7] Its aberrant activation is a hallmark of many cancers, including non-small cell lung cancer and colon cancer.[7][8] Pyrazolo[3,4-d]pyrimidine derivatives have been designed to occupy the ATP-binding site of EGFR, effectively blocking its signaling cascade.[3][8]
Caption: Simplified EGFR signaling pathway showing inhibition point.
Several novel derivatives have demonstrated potent anti-proliferative activity by targeting EGFR.[8]
| Compound ID | Target Cell Lines | Activity Metric | Value (µM) | Reference |
| Compound 15 | NCI-60 Panel (Broad) | GI₅₀ | 1.18 - 8.44 | [8] |
| Compound 16 | NCI-60 Panel (Broad) | GI₅₀ | 0.018 - 9.98 | [8] |
| Compound 4 | EGFR Tyrosine Kinase | IC₅₀ | 0.054 | [8] |
| Compound 15 | EGFR Tyrosine Kinase | IC₅₀ | 0.135 | [8] |
| Compound 16 | EGFR Tyrosine Kinase | IC₅₀ | 0.034 | [8] |
Inhibition of Cyclin-Dependent Kinases (CDKs)
CDKs are essential for the regulation and progression of the cell cycle. Their hyperactivity is a common feature of cancer cells, leading to uncontrolled proliferation. CDK2, in particular, is critical for the G1/S phase transition.[9] Pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent CDK2 inhibitors, leading to cell cycle arrest and apoptosis.[2][9]
| Compound ID | Target Kinase | Activity Metric | Value (µM) | Reference |
| Compound 14 | CDK2/cyclin A2 | IC₅₀ | 0.057 | [2][9] |
| Compound 13 | CDK2/cyclin A2 | IC₅₀ | 0.081 | [2][9] |
| Compound 15 | CDK2/cyclin A2 | IC₅₀ | 0.119 | [2][9] |
The mechanism of action for these compounds can be validated by assessing their impact on the cell cycle distribution of treated cancer cells.
Caption: Experimental workflow for cell cycle analysis.
Inhibition of Src Family Kinases
Src is a non-receptor tyrosine kinase involved in signaling pathways that control cell adhesion, growth, and motility. Its overexpression is linked to tumor progression and metastasis, particularly in aggressive cancers like glioblastoma multiforme (GBM).[10] A pyrazolo[3,4-d]pyrimidine derivative, SI306, was identified as a promising Src inhibitor for eradicating invasive GBM cells.[10]
| Compound ID | Target Cells | Activity Metric | Value (µM) | Reference |
| SI306 | Glioblastoma Cell Lines | IC₅₀ | Low micromolar range | [10] |
Key Experimental Methodologies
To ensure trustworthiness and reproducibility, the biological activity of these compounds must be assessed using robust, self-validating protocols.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to higher kinase activity. The luminescent signal produced by a luciferase enzyme is directly proportional to the ATP concentration.
Methodology:
-
Reaction Setup: In a 96-well plate, add the target kinase, its specific substrate peptide, and ATP in a buffered solution.
-
Compound Addition: Add the pyrazolo[3,4-d]pyrimidine derivative at various concentrations (typically a serial dilution). Include a positive control (no inhibitor) and a negative control (no kinase).
-
Incubation: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.
-
Detection: Add a commercial ATP detection reagent (containing luciferase and its substrate). This stops the kinase reaction and initiates the luminescence reaction.
-
Measurement: After a brief incubation, measure the luminescence on a plate reader.
-
Analysis: Calculate the percentage of kinase inhibition relative to the positive control. Plot the inhibition values against the compound concentration and fit to a dose-response curve to determine the IC₅₀ value.
Protocol: Cell Viability Assay (MTT)
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into a purple formazan product, which can be quantified spectrophotometrically.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the test compound for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ or IC₅₀ value.
Conclusion and Future Perspectives
This compound is unequivocally a high-value intermediate in the field of drug discovery. Its structural similarity to adenine provides a validated blueprint for designing potent kinase inhibitors. The demonstrated success of its derivatives against EGFR, CDKs, and Src in preclinical models underscores the scaffold's therapeutic promise, particularly in oncology.[9][10][11]
Future efforts will likely focus on two key areas. First, the development of dual-target inhibitors, which can simultaneously block multiple signaling pathways to enhance efficacy and overcome drug resistance.[11] Second, the application of innovative drug delivery and formulation strategies, such as polymer-drug dispersions, to improve the solubility and in vivo bioavailability of these compounds, potentially enabling them to cross challenging biological barriers like the blood-brain barrier for treating cancers such as GBM.[10] The continued exploration of this versatile scaffold is poised to yield the next generation of targeted therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. This compound [myskinrecipes.com]
- 6. 6-Chloro-3-trifluoromethyl-1H-pyrazolo[3,4-d]pyrimidine - CAS:1211590-25-8 - Sunway Pharm Ltd [3wpharm.com]
- 7. clausiuspress.com [clausiuspress.com]
- 8. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent advances in Pyrazolo[3,4-d]pyrimidine-based dual inhibitors in the treatment of cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Synthesis of 6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine Derivatives
Abstract
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized for its role as a privileged structure in a multitude of therapeutic agents. The strategic incorporation of a trifluoromethyl group at the 3-position and a chlorine atom at the 6-position yields 6-chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine, a highly versatile intermediate for drug discovery. This technical guide provides a comprehensive overview of the synthetic pathways to this key building block and its subsequent derivatization, with a focus on the underlying chemical principles, detailed experimental protocols, and strategic considerations for the development of novel therapeutics.
Introduction: The Strategic Importance of the Pyrazolo[3,4-d]pyrimidine Core
The pyrazolo[3,4-d]pyrimidine nucleus is a purine isostere, a structural feature that allows it to effectively mimic adenine and interact with the hinge region of various protein kinases.[1] This has cemented its status as a critical pharmacophore in the design of kinase inhibitors for oncology, inflammatory diseases, and other conditions.[2][3] The introduction of a trifluoromethyl (CF3) group is a common strategy in medicinal chemistry to enhance metabolic stability, modulate electronic properties, and improve binding affinity. The chlorine atom at the C6-position serves as a versatile synthetic handle, primarily for nucleophilic aromatic substitution (SNAr) reactions, enabling the creation of diverse compound libraries for structure-activity relationship (SAR) studies.[4] This scaffold is a key intermediate in the synthesis of kinase inhibitors and other biologically active molecules.[5][6]
Core Synthesis: Building the this compound Scaffold
The most common and efficient synthesis of the title compound begins with readily available starting materials and proceeds through a logical sequence of pyrazole formation, pyrimidine annulation, and subsequent chlorination.
Key Synthetic Steps and Mechanistic Insights
The synthesis can be broken down into three main stages:
-
Pyrazole Formation: The synthesis typically starts with the condensation of a hydrazine source with a β-ketoester. This reaction forms the core pyrazole ring, which will become part of the final bicyclic system.
-
Pyrimidine Ring Annulation: The aminopyrazole intermediate is then cyclized, often using formamide at high temperatures, to construct the pyrimidine ring and form a di-oxo pyrazolopyrimidine intermediate.[7]
-
Chlorination: The final step involves the conversion of the hydroxyl group on the pyrimidine ring to a chloride. This is typically achieved using a potent chlorinating agent like phosphorus oxychloride (POCl3).[7] This chlorination step is crucial as it installs the reactive handle for subsequent derivatization.
Visualizing the Core Synthesis Workflow
// Nodes A [label="Substituted β-Ketoester", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="5-Amino-3-(trifluoromethyl)-1H-pyrazole derivative", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3-(Trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges with reagents A -> B [label=" Hydrazine Hydrate / Solvent, Heat "]; B -> C [label=" Formamide, ~180°C "]; C -> D [label=" POCl3, Heat "]; }
Caption: General synthetic pathway to the target intermediate.Detailed Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of a 5-amino-3-(trifluoromethyl)-1H-pyrazole intermediate
-
In a round-bottom flask, dissolve the appropriate β-ketoester starting material in a suitable solvent such as ethanol.
-
Add hydrazine hydrate dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purify the crude product, typically by recrystallization, to obtain the desired aminopyrazole.
Step 2: Synthesis of 3-(Trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
-
Combine the aminopyrazole intermediate with an excess of formamide.
-
Heat the mixture to approximately 180°C for several hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture and precipitate the product by pouring it into ice water.
-
Collect the solid by filtration, wash with water, and dry thoroughly.
Step 3: Synthesis of this compound
-
Carefully add phosphorus oxychloride (POCl3) to the dried pyrazolopyrimidinone intermediate.
-
Heat the mixture to reflux for several hours.
-
After cooling, cautiously quench the excess POCl3 by slowly pouring the reaction mixture over crushed ice.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate) to precipitate the product.
-
Collect the solid by filtration, wash extensively with water, and dry. Further purification can be achieved by column chromatography or recrystallization.
Derivatization Strategies: Unleashing the Potential of the 6-Chloro Position
The synthetic utility of this compound stems from the reactivity of the C6-chloro group, which allows for a wide range of derivatization reactions to explore the chemical space around this privileged scaffold.
Key Derivatization Reactions
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyrazolo[3,4-d]pyrimidine ring system facilitates the displacement of the C6-chloride by a variety of nucleophiles, including amines, thiols, and alkoxides. This is a common method for introducing diverse side chains.[8]
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: Enables the formation of C-C bonds by reacting the 6-chloro intermediate with boronic acids or their esters.
-
Buchwald-Hartwig Amination: A powerful method for forming C-N bonds with a broad scope of amines.
-
Sonogashira Coupling: Used to introduce alkynyl groups, creating C-C triple bonds.
-
Visualizing Derivatization Pathways
// Nodes Core [label="6-Chloro-3-(trifluoromethyl)-1H-\npyrazolo[3,4-d]pyrimidine", fillcolor="#FBBC05", fontcolor="#202124"]; Amine [label="R-NH2", fillcolor="#F1F3F4", fontcolor="#202124"]; Boronic [label="R-B(OH)2", fillcolor="#F1F3F4", fontcolor="#202124"]; Alkyne [label="R-C≡CH", fillcolor="#F1F3F4", fontcolor="#202124"]; Product_A [label="6-Amino Derivative", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product_B [label="6-Aryl/Heteroaryl Derivative", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product_C [label="6-Alkynyl Derivative", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Amine -> Product_A; Core -> Product_A [label=" SNAr or Buchwald-Hartwig "]; Boronic -> Product_B; Core -> Product_B [label=" Suzuki Coupling "]; Alkyne -> Product_C; Core -> Product_C [label=" Sonogashira Coupling "]; }
Caption: Common derivatization strategies for the core intermediate.Representative Protocol: SNAr with a Primary Amine
-
In a suitable reaction vessel, dissolve this compound in a polar aprotic solvent like DMF or NMP.
-
Add the desired primary amine (typically 1.1-1.5 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equivalents).
-
Heat the reaction mixture, typically between 80-120°C, and monitor for completion by TLC or LC-MS.
-
Upon completion, cool the reaction mixture. The product may precipitate upon cooling or require solvent removal and purification by column chromatography.
Analytical Characterization and Quality Control
Ensuring the identity and purity of the synthesized compounds is critical. A combination of analytical techniques should be employed for comprehensive characterization.
| Technique | Purpose | Expected Observations for the Core Intermediate |
| NMR Spectroscopy (¹H, ¹⁹F, ¹³C) | Structural Elucidation | ¹H NMR will show characteristic signals for the pyrazole N-H and pyrimidine C-H protons. ¹⁹F NMR should display a singlet for the CF₃ group. ¹³C NMR will confirm the presence of all carbon atoms. |
| Mass Spectrometry (MS) | Molecular Weight Verification | The mass spectrum should exhibit a molecular ion peak corresponding to the calculated exact mass of the compound. |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | A single major peak is expected, indicating a purity of >95% for use in subsequent reactions. |
Conclusion and Future Directions
The synthesis of this compound provides access to a highly valuable and versatile intermediate for drug discovery.[9] The methodologies described herein offer a robust foundation for the synthesis of this key building block and its subsequent derivatization into libraries of potential therapeutic agents. The continued exploration of the chemical space around this privileged scaffold holds significant promise for the development of novel inhibitors targeting a range of diseases.[10][11]
References
- 1. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound [myskinrecipes.com]
- 6. This compound [myskinrecipes.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Navigating the Solubility Landscape of 6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine stands as a pivotal scaffold in medicinal chemistry, frequently utilized as an intermediate in the synthesis of kinase inhibitors for targeted cancer therapies. Its efficacy in drug discovery and development is intrinsically linked to its physicochemical properties, paramount among which is its solubility in organic solvents. This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. Moving beyond a simple data sheet, this document elucidates the theoretical underpinnings of solubility, provides a rationale for solvent selection, and details a robust experimental protocol for generating reliable solubility data. This guide is designed to empower researchers to make informed decisions in reaction optimization, purification, and formulation development, thereby accelerating the drug discovery process.
Theoretical Framework: Predicting Solubility Behavior
The solubility of a compound is governed by a complex interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a fundamental guideline, suggesting that solutes are most soluble in solvents of similar polarity.[1][2] The structure of this compound offers several clues to its expected solubility profile.
-
The Pyrazolo[3,4-d]pyrimidine Core: This heterocyclic, aromatic ring system is capable of π-π stacking interactions and possesses nitrogen atoms that can act as hydrogen bond acceptors.
-
The Chloro Group: The chlorine atom is an electron-withdrawing group that contributes to the overall polarity of the molecule.
-
The Trifluoromethyl (CF3) Group: This group has a profound impact on the molecule's properties. It is strongly electron-withdrawing and significantly increases the lipophilicity (affinity for non-polar environments) of the molecule.[3][4] The high metabolic stability conferred by the C-F bond is a key reason for its prevalence in drug candidates.[4][5] The increased lipophilicity from the CF3 group suggests a preference for less polar organic solvents.[3]
-
The -NH Group: The proton on the pyrazole ring nitrogen allows the molecule to act as a hydrogen bond donor.
The interplay of these functional groups results in a molecule with a moderate polarity and the capacity for both hydrogen bonding and lipophilic interactions. Therefore, its solubility is expected to be favorable in a range of organic solvents, particularly those that can engage in these types of interactions.
Caption: Factors influencing the solubility of the target compound.
Strategic Selection of Organic Solvents
A systematic approach to solvent selection is crucial for obtaining a comprehensive understanding of the compound's solubility. The chosen solvents should span a range of polarities and chemical classes relevant to pharmaceutical development.[6][7][8]
Table 1: Recommended Panel of Organic Solvents for Solubility Screening
| Solvent Class | Solvent | Polarity Index | Rationale |
| Protic Solvents | Methanol | 5.1 | Capable of hydrogen bonding, commonly used in synthesis and purification. |
| Ethanol | 4.3 | Similar to methanol, widely used as a solvent and in formulations. | |
| Isopropanol | 3.9 | A slightly less polar alcohol, common in recrystallization. | |
| Aprotic Polar Solvents | Acetonitrile | 5.8 | A polar aprotic solvent, common in HPLC and synthesis. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | A highly polar aprotic solvent, known for its ability to dissolve a wide range of compounds. | |
| N,N-Dimethylformamide (DMF) | 6.4 | A polar aprotic solvent, often used in chemical reactions. | |
| Acetone | 5.1 | A common laboratory solvent with moderate polarity. | |
| Aprotic Non-Polar Solvents | Dichloromethane (DCM) | 3.1 | A common solvent for extraction and chromatography. |
| Tetrahydrofuran (THF) | 4.0 | A cyclic ether with moderate polarity. | |
| Ethyl Acetate | 4.4 | An ester of moderate polarity, frequently used in chromatography and extraction. | |
| Toluene | 2.4 | A non-polar aromatic solvent. | |
| Heptane/Hexane | 0.1 | A non-polar aliphatic solvent, useful for determining solubility in hydrophobic environments. |
Experimental Determination of Thermodynamic Solubility
The "shake-flask" method is the gold standard for determining thermodynamic (equilibrium) solubility.[9][10] This method involves agitating an excess of the solid compound in the solvent for a sufficient time to reach equilibrium, followed by separation of the solid and quantification of the dissolved compound.[11]
The Shake-Flask Protocol
Caption: Workflow for the shake-flask solubility determination method.
Step-by-Step Methodology:
-
Preparation: To a series of vials, add a known volume (e.g., 1-2 mL) of each selected organic solvent.
-
Addition of Solute: Add an excess amount of this compound to each vial. A visual excess of solid material should remain at the bottom of the vial to ensure a saturated solution is achieved.
-
Equilibration: Seal the vials and place them in a shaker or agitator set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time, typically 24 to 48 hours, to ensure equilibrium is reached.[10]
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. For finer particles, centrifugation at a high speed is recommended to pellet the solid material.
-
Sampling: Carefully withdraw a precise aliquot of the clear supernatant, ensuring no solid particles are disturbed.
-
Dilution: Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method. The dilution solvent should be compatible with the analytical technique (e.g., the mobile phase for HPLC).
-
Quantification: Analyze the diluted samples using a validated analytical method to determine the concentration of the dissolved compound.
Analytical Methodologies for Quantification
Accurate quantification of the dissolved compound is critical. High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectroscopy are two commonly employed techniques.
RP-HPLC Method Development
Reverse-phase HPLC (RP-HPLC) is a highly specific and sensitive method for quantifying pyrimidine derivatives.[12][13]
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically effective.[13][14]
-
Detection: The aromatic nature of the pyrazolopyrimidine core allows for strong UV absorbance. A detection wavelength should be chosen at the absorbance maximum (λmax) of the compound, which can be determined by running a UV scan of a standard solution.
-
Calibration: Prepare a series of standard solutions of known concentrations of the compound in the dilution solvent. Inject these standards into the HPLC system and construct a calibration curve by plotting the peak area versus concentration. The concentration of the unknown samples can then be determined from this curve.[15]
UV-Vis Spectroscopic Method
For a more rapid analysis, UV-Vis spectroscopy can be used, provided the compound has a distinct chromophore and the solvent does not interfere with the measurement.[16][17]
-
Wavelength Selection: Dissolve a small amount of the compound in a suitable solvent (one that is transparent in the UV range of interest) and scan the UV spectrum to identify the wavelength of maximum absorbance (λmax).[18] Aromatic and heterocyclic compounds typically absorb strongly in the 200-400 nm range.[19]
-
Calibration: Prepare a series of standard solutions of known concentrations in the same solvent used for the solubility experiment. Measure the absorbance of each standard at the predetermined λmax and create a calibration curve by plotting absorbance versus concentration, following the Beer-Lambert Law.[17]
-
Sample Measurement: Measure the absorbance of the diluted supernatant from the solubility experiment and use the calibration curve to determine its concentration.
Data Presentation and Interpretation
The determined solubility values should be presented in a clear and organized manner to facilitate comparison across different solvents.
Table 2: Example of a Solubility Data Summary
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 25 | Experimental Value | Calculated Value |
| Ethanol | 25 | Experimental Value | Calculated Value |
| Acetonitrile | 25 | Experimental Value | Calculated Value |
| DMSO | 25 | Experimental Value | Calculated Value |
| Dichloromethane | 25 | Experimental Value | Calculated Value |
| Ethyl Acetate | 25 | Experimental Value | Calculated Value |
| Toluene | 25 | Experimental Value | Calculated Value |
| Heptane | 25 | Experimental Value | Calculated Value |
Conclusion
References
- 1. byjus.com [byjus.com]
- 2. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 3. nbinno.com [nbinno.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 6. research.unipd.it [research.unipd.it]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Solubility [chem.fsu.edu]
- 10. researchgate.net [researchgate.net]
- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ijcpa.in [ijcpa.in]
- 15. sphinxsai.com [sphinxsai.com]
- 16. solubilityofthings.com [solubilityofthings.com]
- 17. longdom.org [longdom.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the ¹H NMR Spectrum of 6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹H NMR spectrum of 6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] The pyrazolo[3,4-d]pyrimidine scaffold is a core component of various biologically active molecules, including kinase inhibitors used in cancer therapy.[2][3] A thorough understanding of its spectroscopic properties, particularly ¹H NMR, is crucial for structural elucidation, purity assessment, and monitoring chemical transformations.
The Molecular Landscape: Structure and Proton Environments
The structure of this compound comprises a fused pyrazole and pyrimidine ring system. The key substituents that dictate the electronic environment and, consequently, the ¹H NMR spectrum are the chloro group at position 6 and the trifluoromethyl group at position 3.
To facilitate a clear discussion of the ¹H NMR spectrum, the hydrogen atoms are systematically numbered as follows:
Figure 1. Molecular structure of this compound with key protons highlighted.
Based on this structure, two primary signals are expected in the ¹H NMR spectrum: one for the N-H proton of the pyrazole ring and another for the C-H proton of the pyrimidine ring.
Interpreting the ¹H NMR Spectrum: A Predictive Analysis
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Influencing Factors |
| N-H (Pyrazole) | 12.0 - 14.0 | Broad Singlet (br s) | 1H | Deshielded due to the acidic nature of the N-H proton and its involvement in intermolecular hydrogen bonding. The broadness arises from quadrupole broadening from the adjacent nitrogen atoms and potential chemical exchange. |
| C-H (Pyrimidine) | 8.0 - 9.0 | Singlet (s) | 1H | Located in an electron-deficient aromatic system, leading to a downfield shift. The presence of adjacent nitrogen atoms and the chloro substituent further deshields this proton. |
Causality Behind the Predicted Shifts:
-
The N-H Proton: The proton attached to the pyrazole nitrogen is acidic and will appear significantly downfield. Its chemical shift is highly dependent on the solvent, concentration, and temperature due to variations in hydrogen bonding. In aprotic solvents like DMSO-d₆, this peak is often broad.
-
The C-H Proton: The lone proton on the pyrimidine ring is in a highly electron-poor environment. The two adjacent nitrogen atoms and the electron-withdrawing chloro group all contribute to its significant deshielding, pushing its resonance to a low field.
Experimental Protocol for ¹H NMR Data Acquisition
This section provides a robust, step-by-step methodology for obtaining a high-quality ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity effectively dissolves the compound, and its residual solvent peak at ~2.50 ppm does not interfere with the expected signals of the analyte.[7]
-
Procedure:
-
Accurately weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of DMSO-d₆ to the NMR tube.
-
Cap the tube and vortex or gently agitate until the sample is completely dissolved. A brief sonication may be applied if necessary.
-
For a high-resolution spectrum, it is advisable to filter the solution through a small plug of glass wool into a fresh NMR tube to remove any particulate matter.
-
2. NMR Instrument Parameters:
The following parameters are recommended for a standard 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | 400 MHz (or higher) | Higher field strength provides better signal dispersion and resolution. |
| Pulse Program | zg30 | A standard 30-degree pulse sequence is sufficient for quantitative analysis. |
| Number of Scans | 16 - 64 | An adequate number of scans to achieve a good signal-to-noise ratio. |
| Relaxation Delay (d1) | 2 - 5 seconds | Allows for full relaxation of the protons, ensuring accurate integration. |
| Acquisition Time (aq) | 3 - 4 seconds | Provides sufficient data points for good resolution. |
| Spectral Width (sw) | 16 ppm (-2 to 14 ppm) | A wide spectral window to ensure all signals, including the broad N-H proton, are captured. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
3. Data Processing:
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution.
-
Phase Correction: Manually phase the spectrum to obtain a flat baseline and symmetric peaks.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the entire spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the residual DMSO peak to 2.50 ppm.[7]
-
Integration: Integrate the signals to determine the relative number of protons for each resonance.
Workflow for ¹H NMR Analysis
The following diagram illustrates the logical workflow from sample preparation to final spectral analysis.
Figure 2. Experimental workflow for the ¹H NMR analysis of this compound.
Conclusion
The ¹H NMR spectrum of this compound is predicted to be relatively simple, exhibiting two key signals corresponding to the N-H proton of the pyrazole ring and the C-H proton of the pyrimidine ring. A thorough understanding of the expected chemical shifts and the implementation of a robust experimental protocol are essential for accurate structural verification and purity assessment of this important heterocyclic compound. This guide provides the foundational knowledge and practical steps for researchers to confidently acquire and interpret the ¹H NMR data for this molecule and its derivatives.
References
- 1. This compound [myskinrecipes.com]
- 2. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
Mass Spectrometry Analysis of 6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine
An In-Depth Technical Guide:
This guide provides a comprehensive technical overview for the mass spectrometric analysis of 6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine, a critical heterocyclic building block in modern medicinal chemistry. Designed for researchers, analytical scientists, and drug development professionals, this document details the strategic considerations, experimental protocols, and data interpretation necessary for the robust characterization of this molecule. We will explore the causality behind methodological choices, from ionization techniques to fragmentation analysis, ensuring a self-validating approach to structural elucidation.
Foundational Strategy: Understanding the Analyte
This compound (Molecular Formula: C₆H₂ClF₃N₄, Molecular Weight: 222.56 g/mol ) is a purine analog extensively used as a key intermediate in the synthesis of kinase inhibitors for targeted cancer therapies.[1][2] Its structure, featuring a fused pyrazolopyrimidine ring system, multiple nitrogen atoms, and strong electron-withdrawing chloro and trifluoromethyl substituents, dictates the entire analytical strategy.
Mass spectrometry is indispensable for confirming the identity, assessing the purity, and potentially identifying metabolites of this compound. The presence of multiple basic nitrogen atoms on the pyrazolo[3,4-d]pyrimidine scaffold makes it an ideal candidate for protonation.[3][4] Therefore, electrospray ionization (ESI) in the positive ion mode is the most logical and effective ionization technique. ESI is a soft ionization method well-suited for polar, thermally labile molecules common in pharmaceutical development, and operating in positive mode ([M+H]⁺) will leverage the high proton affinity of the heterocyclic nitrogens to achieve excellent sensitivity.[5]
A crucial identifying feature in the mass spectrum will be the characteristic isotopic signature of chlorine. Any fragment containing the chlorine atom will exhibit two peaks separated by approximately 2 m/z units, with a relative intensity ratio of about 3:1 for the ³⁵Cl (A) and ³⁷Cl (A+2) isotopes, respectively.[6]
Experimental Protocol: A Self-Validating LC-MS/MS Workflow
This section outlines a robust, step-by-step protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The parameters are chosen to ensure high sensitivity, chromatographic resolution, and reproducible fragmentation for confident structural confirmation.
Sample and System Preparation
-
Stock Solution Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of methanol to create a 1 mg/mL stock solution.
-
Working Solution Preparation: Serially dilute the stock solution with a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 µg/mL.[7] This concentration is typically sufficient for modern ESI-MS instruments.
-
System Equilibration: Equilibrate the LC-MS system with the initial mobile phase composition for at least 15-20 minutes to ensure a stable baseline.
Liquid Chromatography (LC) Parameters
The goal of the LC method is to ensure the analyte is well-resolved from any impurities and delivered to the mass spectrometer in a solvent composition amenable to efficient ionization.
| Parameter | Recommended Value | Rationale |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides excellent retention and peak shape for heterocyclic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid acts as a proton source, enhancing ionization efficiency in positive ESI mode.[7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength. |
| Gradient | 5% to 95% B over 8 minutes, hold for 2 minutes | A standard gradient to elute the compound and clean the column. |
| Flow Rate | 0.3 mL/min | Compatible with standard 2.1 mm ID columns and ESI interfaces. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity, leading to better reproducibility. |
| Injection Vol. | 2-5 µL | Balances sensitivity with the risk of column overloading. |
Mass Spectrometry (MS) Parameters
The MS parameters are optimized to efficiently generate, transmit, and detect the protonated molecular ion and its characteristic fragment ions.
| Parameter | Recommended Value | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Leverages the basic nitrogen sites for sensitive protonation.[5] |
| Capillary Voltage | 3.5 kV | Optimal voltage for stable spray formation. |
| Cone/Nozzle Voltage | 30 V | A low voltage to transmit the precursor ion with minimal in-source fragmentation. |
| Source Temperature | 120 °C | A lower temperature to prevent thermal degradation of the analyte. |
| Desolvation Temp. | 350 °C | Efficiently removes solvent from the ESI droplets. |
| Desolvation Gas Flow | 600 L/hr (Nitrogen) | Aids in the desolvation process. |
| Full Scan (MS1) | m/z 100-400 | Range to detect the [M+H]⁺ ion and potential low-mass impurities. |
| Tandem MS (MS/MS) | Collision-Induced Dissociation (CID) | Standard method for generating structurally informative fragments.[8] |
| Precursor Ion | Select m/z 223.0 | The monoisotopic mass of the protonated molecule [C₆H₃ClF₃N₄]⁺. |
| Collision Energy | Ramped 15-40 eV | An energy ramp ensures the capture of both low-energy and high-energy fragments. |
Experimental Workflow Diagram
Data Interpretation and Fragmentation Analysis
The structural elucidation of this compound relies on a systematic interpretation of both the full scan and tandem mass spectra.
Full Scan (MS1) Spectrum Analysis
The primary goal of the MS1 scan is to confirm the molecular weight of the analyte.
-
Protonated Molecule ([M+H]⁺): The expected monoisotopic mass for the protonated molecule, [C₆H₃ClF₃N₄]⁺, is m/z 223.0005 .
-
Isotopic Pattern: A prominent peak will be observed at m/z 225.0 ([M+H+2]⁺) with an intensity of approximately 33% relative to the m/z 223.0 peak, confirming the presence of a single chlorine atom.
| Ion Species | Elemental Composition | Calculated Monoisotopic m/z |
| [M+H]⁺ | [C₆H₃³⁵ClF₃N₄]⁺ | 223.0005 |
| [M+H+2]⁺ | [C₆H₃³⁷ClF₃N₄]⁺ | 224.9976 |
Tandem MS (MS/MS) Fragmentation Pathways
Tandem mass spectrometry of the precursor ion (m/z 223.0) provides definitive structural information. The fragmentation is driven by the cleavage of the weakest bonds and the formation of stable neutral losses or product ions. Based on the analysis of similar heterocyclic structures, several key fragmentation pathways are anticipated.[9][10][11]
-
Pathway A: Loss of Trifluoromethyl Radical (·CF₃): The C-CF₃ bond can cleave, leading to the loss of a trifluoromethyl radical. This is a common fragmentation pattern for trifluoromethyl-substituted heterocycles.[9]
-
Neutral Loss: ·CF₃ (69.00 Da)
-
Product Ion: m/z 154.0
-
-
Pathway B: Loss of Hydrogen Chloride (HCl): The molecule can undergo a rearrangement to eliminate a stable neutral molecule of HCl.
-
Neutral Loss: HCl (35.98 Da)
-
Product Ion: m/z 187.0
-
-
Pathway C: Loss of Hydrogen Cyanide (HCN): Following an initial fragmentation (like the loss of HCl), the pyrimidine or pyrazole ring can cleave, resulting in the loss of HCN, a characteristic fragmentation of nitrogen-containing heterocycles.[10]
-
Neutral Loss: HCN (27.01 Da)
-
Product Ion: e.g., m/z 160.0 (from m/z 187.0)
-
Proposed Fragmentation Scheme
Conclusion
The mass spectrometric analysis of this compound is a robust process when approached with a clear understanding of the molecule's physicochemical properties. The combination of liquid chromatography with positive mode electrospray ionization provides the requisite sensitivity and specificity for detection. High-resolution full scan analysis confirms the elemental composition via accurate mass and the characteristic chlorine isotopic pattern. Finally, tandem mass spectrometry (MS/MS) elucidates the structure through predictable fragmentation pathways, including the neutral losses of ·CF₃, HCl, and HCN. The methodologies detailed in this guide provide a validated framework for the confident identification and characterization of this important pharmaceutical intermediate, supporting quality control and advancing drug discovery efforts.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound [myskinrecipes.com]
- 3. 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine | 23002-51-9 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. In situ analysis of heavy metals and halogenated compounds in reclaimed water using novel electrospray ionization combined with plasma ionization line ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04995K [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 10. researchgate.net [researchgate.net]
- 11. article.sapub.org [article.sapub.org]
Chemical structure and IUPAC name of 6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine
An In-depth Technical Guide to 6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine: A Privileged Scaffold for Kinase Inhibitor Discovery
Executive Summary
This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its core structure, a pyrazolo[3,4-d]pyrimidine, is a bioisostere of purine, enabling it to function as a "privileged scaffold" for targeting ATP-binding sites in a variety of enzymes, most notably protein kinases. This guide provides a comprehensive technical overview of its chemical structure, a plausible synthetic pathway, characteristic reactivity, and its critical application as a foundational building block for the design of targeted therapeutics, particularly kinase inhibitors for oncology.
The Pyrazolo[3,4-d]pyrimidine Core: A Foundation for Targeted Therapy
The pyrazolo[3,4-d]pyrimidine bicycle is one of the most widely employed scaffolds in modern drug discovery.[1] Its structural resemblance to adenine allows it to mimic the natural substrate of ATP-dependent enzymes, making it an ideal starting point for the design of competitive inhibitors.[1][2] This mimicry is not merely superficial; the arrangement of nitrogen atoms in the fused-ring system preserves the key hydrogen bonding interactions that anchor ATP within the kinase hinge region, a critical feature for potent and selective inhibition.
This scaffold's versatility has led to the development of numerous potent kinase inhibitors, including compounds targeting Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR), both of which are validated targets in cancer therapy.[1][2][3] The subject of this guide, this compound, represents a highly valuable and functionalized iteration of this core, engineered for further chemical elaboration.
Chemical Identity and Physicochemical Properties
The formal IUPAC name for this compound is This compound . The structure is characterized by a pyrimidine ring fused to a pyrazole ring, with a chlorine atom at the C6 position and a trifluoromethyl group at the C3 position. The presence of the trifluoromethyl group can significantly enhance metabolic stability and binding affinity, while the chlorine atom serves as a reactive handle for synthetic diversification.
Table 1: Core Properties and Identifiers
| Property | Value | Source |
| CAS Number | 1211590-25-8 | [4][5][6] |
| Molecular Formula | C₆H₂ClF₃N₄ | [4][5][6] |
| Molecular Weight | 222.56 g/mol | [4][5][6] |
| Physical State | Solid (Predicted) | N/A |
| Melting Point | Data not available | [7] |
| Boiling Point | Data not available | [7] |
| Solubility | Data not available | [7] |
| Storage | 2-8°C, store under inert gas | [4][5] |
Synthesis and Mechanistic Considerations
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from 5-amino-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol and Rationale
Step 1: Synthesis of 3-(Trifluoromethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
-
To a round-bottom flask equipped with a reflux condenser, add 5-amino-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile (1.0 eq).
-
Add an excess of formamide (approx. 10-15 volumes).
-
Heat the reaction mixture to 160 °C and maintain for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Rationale: Formamide serves as both the solvent and the source of the final carbon atom needed to close the pyrimidine ring. The high temperature facilitates the cyclization and dehydration sequence.
-
-
Cool the mixture to room temperature. Add water to precipitate the product.
-
Filter the resulting solid, wash with cold water, and dry under vacuum to yield the pyrazolopyrimidinone intermediate.
Step 2: Synthesis of this compound
-
In a sealed vessel, suspend the intermediate from Step 1 (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 volumes).
-
Add N,N-Diisopropylethylamine (DIPEA, 1.5-2.0 eq) dropwise at 0 °C.
-
Seal the vessel and heat to 110 °C for 12-16 hours.
-
Rationale: POCl₃ is a standard and highly effective chlorinating agent for converting hydroxyl groups on heterocyclic rings (or their keto tautomers) into chlorides. DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, driving it to completion.
-
-
Cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel) to obtain the final compound.
Chemical Reactivity: The Gateway to Derivatization
The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SₙAr) at the C6 position. The electron-withdrawing nature of the fused pyrazolopyrimidine ring system and the good leaving group ability of the chloride ion make this position highly susceptible to attack by nucleophiles. This reaction is the cornerstone of its utility as a building block.
References
- 1. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound [myskinrecipes.com]
- 5. This compound [myskinrecipes.com]
- 6. 6-Chloro-3-trifluoromethyl-1H-pyrazolo[3,4-d]pyrimidine - CAS:1211590-25-8 - Sunway Pharm Ltd [3wpharm.com]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
The Cornerstone of Kinase Inhibitors: A Technical Guide to the Starting Materials for Pyrazolo[3,4-d]pyrimidine Derivatives
Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a multitude of therapeutic agents.[1][2][3] Its significance stems from its structural resemblance to adenine, a key component of adenosine triphosphate (ATP). This bioisosteric relationship allows pyrazolo[3,4-d]pyrimidine derivatives to effectively compete with ATP for the binding sites of various kinases, leading to their potent inhibitory activity.[1][3] This has positioned them as crucial components in the development of drugs targeting a range of diseases, most notably cancer.[4][5][6] This guide provides an in-depth exploration of the key starting materials and synthetic strategies employed in the construction of this vital heterocyclic system, offering insights for researchers and professionals in drug discovery and development.
Core Synthetic Strategy: The Preeminence of Aminopyrazole Precursors
The most prevalent and versatile approach to the synthesis of pyrazolo[3,4-d]pyrimidines commences with a pre-formed pyrazole ring, which is then annulated to construct the pyrimidine ring. At the heart of this strategy lies a class of indispensable starting materials: ortho-aminopyrazole carbonitriles and carboxylates .
The Workhorse: 5-Amino-1H-pyrazole-4-carbonitrile and Its Derivatives
Among the various pyrazole-based starting materials, 5-amino-1H-pyrazole-4-carbonitrile and its N-substituted and C3-substituted analogs are undoubtedly the most widely utilized.[7][8] The strategic placement of the amino and cyano groups in an ortho-configuration provides the ideal functionality for cyclization into the pyrazolo[3,4-d]pyrimidine core.
The synthesis of this key intermediate is itself an important consideration. A common and efficient method involves the condensation of (ethoxymethylene)malononitrile with a substituted hydrazine.[7][9] This reaction offers a high degree of regioselectivity, yielding the desired 5-aminopyrazole isomer.
Visualizing the Synthesis of the Key Intermediate
Caption: A generalized scheme for the synthesis of the 5-aminopyrazole-4-carbonitrile core.
Constructing the Pyrimidine Ring: Key Cyclization Reactions
With the aminopyrazole carbonitrile in hand, the subsequent step involves the formation of the pyrimidine ring. The choice of reagent for this cyclization dictates the substitution pattern on the pyrimidine moiety.
Synthesis of 4-Aminopyrazolo[3,4-d]pyrimidines
The introduction of an amino group at the 4-position of the pyrazolo[3,4-d]pyrimidine core is a common objective, as this functionality is often crucial for biological activity.
-
Formamide as a One-Carbon Source: Heating the 5-aminopyrazole-4-carbonitrile with formamide is a widely employed and straightforward method to afford the corresponding 4-aminopyrazolo[3,4-d]pyrimidine.[3][5] This reaction proceeds through an initial formation of a formimidate intermediate, followed by intramolecular cyclization.
Experimental Protocol: Synthesis of 4-Amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
| Step | Procedure |
| 1 | To a solution of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 g, 5.07 mmol) in a round-bottom flask, add formamide (20 mL). |
| 2 | Heat the reaction mixture to reflux (approximately 190 °C) and maintain for 8 hours. |
| 3 | Monitor the reaction progress by Thin Layer Chromatography (TLC). |
| 4 | Upon completion, cool the reaction mixture to room temperature. |
| 5 | Pour the cooled mixture into ice water to precipitate the product. |
| 6 | Collect the solid by filtration, wash with cold water, and dry to yield the desired product. |
Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones
The 4-oxo functionality is another common feature in biologically active pyrazolo[3,4-d]pyrimidines.
-
Formic Acid for Hydrolysis and Cyclization: Refluxing the 5-aminopyrazole-4-carbonitrile in formic acid leads to the formation of the corresponding pyrazolo[3,4-d]pyrimidin-4-one.[10] In this case, the cyano group is hydrolyzed to a carboxamide, which then cyclizes with the adjacent amino group upon reaction with formic acid.
Visualizing the Cyclization Pathways
Caption: Common cyclization pathways for constructing the pyrazolo[3,4-d]pyrimidine core.
Synthesis of 4-Thioxopyrazolo[3,4-d]pyrimidines
The introduction of a thioxo group at the 4-position provides a handle for further functionalization.
-
Thiourea and Carbon Disulfide: Reaction of the 5-aminopyrazole-4-carbonitrile with thiourea or carbon disulfide can be employed to generate the 4-thioxo derivative.[11] These can then be converted to other derivatives, such as the 4-chloro-pyrazolo[3,4-d]pyrimidine, a versatile intermediate for nucleophilic substitution reactions.[12]
Alternative Starting Materials and Strategies
While aminopyrazole carbonitriles are the most common starting materials, other precursors and synthetic routes are also valuable.
-
5-Aminopyrazole-4-carboxamides and Carboxylates: These compounds can also serve as effective starting points for the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones through cyclization with appropriate one-carbon sources.[13][14]
-
Multicomponent Reactions: One-pot multicomponent reactions (MCRs) have emerged as an efficient and environmentally friendly approach for the synthesis of highly substituted pyrazoles, which can then be converted to pyrazolo[3,4-d]pyrimidines.[15] These reactions often involve the condensation of an aldehyde, malononitrile, and a hydrazine derivative.
Conclusion: A Versatile and Enduring Scaffold
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives is a well-established field with a rich history and a bright future in drug discovery. The strategic use of aminopyrazole-based starting materials, particularly 5-amino-1H-pyrazole-4-carbonitrile, provides a robust and flexible platform for the construction of a diverse array of analogues. Understanding the fundamental chemical principles behind the synthesis of these core structures is paramount for researchers aiming to develop the next generation of kinase inhibitors and other targeted therapeutics. The continued exploration of novel synthetic methodologies, including green chemistry approaches, will undoubtedly expand the chemical space accessible to medicinal chemists and accelerate the discovery of new and improved medicines.[16]
References
- 1. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. 4-Aminopyrazolo[3,4-d]pyrimidine | 2380-63-4 [chemicalbook.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Applications of 6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the applications of 6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine. This heterocyclic compound is a highly valuable scaffold in medicinal chemistry, primarily due to its role as a bioisostere of adenine, allowing it to effectively mimic adenosine triphosphate (ATP) and interact with the hinge region of various protein kinases.[1][2][3][4][5] The strategic placement of a chloro group at the 6-position provides a versatile synthetic handle for introducing diverse functionalities, while the trifluoromethyl group at the 3-position often enhances metabolic stability and binding affinity. This guide will delve into its primary application in the development of kinase inhibitors, provide detailed synthetic protocols for its derivatization, and summarize key structure-activity relationship (SAR) insights.
The Pyrazolo[3,4-d]pyrimidine Scaffold: A Privileged Structure
The pyrazolo[3,4-d]pyrimidine core is considered a "privileged scaffold" in medicinal chemistry. Its structure is analogous to the purine ring system of adenine, a fundamental component of ATP.[1][2][3] This structural mimicry allows molecules built upon this scaffold to competitively bind to the ATP-binding site of a vast family of enzymes known as protein kinases.
Protein kinases play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][6] By designing molecules that can block the ATP-binding site, researchers can inhibit kinase activity, thereby disrupting abnormal cell signaling and proliferation. The pyrazolo[3,4-d]pyrimidine scaffold has been successfully employed to develop inhibitors for a wide range of kinases, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Bruton's Tyrosine Kinase (BTK).[1][7][8]
The subject of this guide, this compound, offers two key advantages for drug design:
-
The 6-Chloro Group: This halogen serves as a key reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This allows for the systematic and efficient introduction of a wide array of aryl, heteroaryl, and amino substituents to explore the chemical space around the core scaffold.
-
The 3-Trifluoromethyl Group: The CF₃ group is a common bioisostere for a methyl group. Its strong electron-withdrawing nature can influence the electronics of the heterocyclic ring system and enhance binding interactions. Furthermore, it often improves the metabolic stability and pharmacokinetic properties of the final compound.
Core Application: Development of Protein Kinase Inhibitors
The primary application of this compound is as a starting material for the synthesis of potent and selective protein kinase inhibitors.
Mechanism of Action: ATP-Competitive Inhibition
Derivatives synthesized from this scaffold typically function as Type I kinase inhibitors. They compete with endogenous ATP for binding within the catalytic site of the kinase. The pyrazolo[3,4-d]pyrimidine core forms crucial hydrogen bond interactions with the "hinge region" of the kinase, mimicking the binding of the adenine portion of ATP. The substituents introduced at the 6-position extend into a more variable region of the ATP-binding pocket, allowing for the tuning of potency and selectivity for the target kinase.
Structure-Activity Relationship (SAR) Summary
The derivatization of the 6-chloro position is central to optimizing the biological activity of inhibitors derived from this scaffold. The table below summarizes general SAR trends observed in the literature for pyrazolo[3,4-d]pyrimidine-based kinase inhibitors.
| Position of Modification | Type of Substituent | General Impact on Activity | Rationale |
| C6-Position | Small, substituted aryl or heteroaryl groups (via Suzuki Coupling) | Often leads to high potency. | These groups can fit into the hydrophobic pocket adjacent to the hinge region, forming favorable van der Waals interactions. |
| C6-Position | Anilines or other amino groups (via Buchwald-Hartwig) | Can significantly increase potency and modulate solubility. | The N-H of the amine can act as an additional hydrogen bond donor, while the appended group can access different regions of the binding site. |
| N1-Position | Alkyl or substituted alkyl groups | Modulates physical properties and can influence selectivity. | This position often points towards the solvent-exposed region, allowing for the introduction of groups to improve solubility and ADME properties. |
Synthetic Protocols for Derivatization
The utility of this compound is realized through its versatile reactivity in palladium-catalyzed cross-coupling reactions. Below are detailed, field-proven protocols for two of the most critical transformations.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
Objective: To introduce an aryl or heteroaryl substituent at the 6-position of the pyrazolo[3,4-d]pyrimidine core. This is a foundational step for exploring interactions within the hydrophobic pocket of the kinase active site.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (5 mol%)
-
Base (e.g., Potassium carbonate, K₂CO₃, or Sodium Carbonate, Na₂CO₃) (2.0-3.0 eq)
-
Anhydrous, degassed solvents (e.g., 1,4-Dioxane and Water, 4:1 v/v)[9]
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or microwave vial
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base under a positive flow of inert gas.[10]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (e.g., Argon) three times. This step is critical as the Pd(0) catalyst is sensitive to oxygen.[10]
-
Solvent Addition: Add the degassed solvent system via syringe. Solvents must be thoroughly degassed by sparging with an inert gas or through several freeze-pump-thaw cycles to prevent catalyst oxidation.[10]
-
Reaction: Heat the mixture with vigorous stirring. Typical temperatures range from 80-110 °C.[11] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate (3x).[12]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine.[11][12]
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
Objective: To introduce a primary or secondary amine at the 6-position. This reaction is essential for creating new hydrogen-bond donors and for tuning the polarity and pharmacokinetic properties of the molecule.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.2-1.5 eq)
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (2-5 mol%)
-
Phosphine Ligand (e.g., Xantphos, BINAP) (4-10 mol%)
-
Base (e.g., Cesium carbonate, Cs₂CO₃, or Sodium tert-butoxide, NaOtBu) (1.5-2.5 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a strong counter-flow of inert gas, add the palladium precursor, ligand, and base to a dry Schlenk flask.
-
Inert Atmosphere: Seal the flask, remove from the glovebox, and attach to a Schlenk line. Add the this compound and the desired amine. Evacuate and backfill with inert gas three times.[13]
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture with vigorous stirring. Temperatures typically range from 80-110 °C. The choice of ligand and base is critical and often requires optimization for challenging substrates.[13][14][15] Monitor progress by LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude material by flash column chromatography to obtain the pure 6-amino-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine derivative.
Conclusion and Future Outlook
This compound is a powerful and versatile building block in modern medicinal chemistry. Its ability to serve as an adenine bioisostere makes it a highly relevant scaffold for the development of kinase inhibitors targeting cancer and other diseases.[1][2][16] The synthetic accessibility and the predictable reactivity of its 6-chloro position allow for rapid library synthesis and systematic exploration of structure-activity relationships. As our understanding of the kinome and the structural biology of disease-relevant kinases continues to grow, this scaffold and its derivatives will undoubtedly remain at the forefront of efforts to design next-generation targeted therapeutics.
References
- 1. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ][1,2,4]triazolo[1,5- c ]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biol ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01968J [pubs.rsc.org]
- 5. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 16. This compound [myskinrecipes.com]
The Versatile Scaffold: Harnessing 6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine in Kinase Inhibitor Discovery
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of 6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine as a pivotal research tool. This versatile heterocyclic compound serves as a key building block in the synthesis of potent and selective kinase inhibitors, a class of molecules at the forefront of targeted therapies for cancer and other proliferative diseases. Herein, we delve into the chemical properties, synthetic derivatization strategies, and biological evaluation of compounds derived from this scaffold, with a particular focus on the development of Src family kinase inhibitors. Detailed, field-proven protocols for chemical synthesis, in vitro kinase assays, and cell-based functional assays are provided to empower researchers in their drug discovery endeavors.
Introduction: The Pyrazolo[3,4-d]pyrimidine Core in Medicinal Chemistry
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of adenine, the purine nucleobase in ATP.[1] This structural mimicry allows molecules containing this core to competitively bind to the ATP-binding pocket of a wide array of protein kinases, leading to the inhibition of their catalytic activity. The dysregulation of kinase signaling is a hallmark of numerous cancers, making them prime targets for therapeutic intervention.[2][3]
This compound (Compound 1) is a particularly valuable starting material for the synthesis of kinase inhibitors. The electron-withdrawing trifluoromethyl group can enhance binding affinity and metabolic stability, while the chlorine atom at the 6-position provides a reactive handle for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.[4] This guide will focus on the practical application of this compound in the discovery of novel kinase inhibitors, with a spotlight on Src, a non-receptor tyrosine kinase implicated in cancer cell proliferation, survival, migration, and invasion.[5][6]
Physicochemical Properties and Safety Considerations
Before embarking on any experimental work, a thorough understanding of the properties and safe handling of this compound is essential.
| Property | Value | Reference |
| CAS Number | 1211590-25-8 | [4] |
| Molecular Formula | C₆H₂ClF₃N₄ | [4] |
| Molecular Weight | 222.56 g/mol | [4] |
| Appearance | White to off-white solid | N/A |
| Storage | 2-8°C, under inert gas | [4] |
Safety Precautions:
This compound is a chemical irritant.[7] Standard laboratory safety protocols should be strictly adhered to.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[1][7]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[8] Avoid contact with skin and eyes.[7]
-
First Aid: In case of skin contact, wash immediately with soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.[8]
-
Disposal: Dispose of in accordance with local regulations for chemical waste.[7]
Synthetic Derivatization Strategies
The chlorine atom at the 6-position of the pyrazolo[3,4-d]pyrimidine core is amenable to various substitution reactions, primarily nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring facilitates the displacement of the C6-chloro substituent by a range of nucleophiles, most commonly amines. This reaction is a straightforward and widely used method to introduce diverse side chains.
Figure 1. General workflow for the SNAr derivatization of the pyrazolopyrimidine core.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with Amines
-
Reagent Preparation: In a clean, dry reaction vessel, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or tetrahydrofuran (THF).
-
Addition of Reagents: Add the desired amine nucleophile (1.1-1.5 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (2.0-3.0 eq).
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to a temperature ranging from 80 °C to 150 °C. The reaction can be performed using conventional heating or microwave irradiation to shorten reaction times.[3]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the mixture under reduced pressure and perform a standard aqueous work-up (e.g., partition between ethyl acetate and water).
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Suzuki-Miyaura Cross-Coupling
For the introduction of aryl or heteroaryl moieties at the C6-position, the Suzuki-Miyaura cross-coupling reaction is a powerful tool. This palladium-catalyzed reaction involves the coupling of the chloropyrimidine with a boronic acid or ester.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Inert Atmosphere: All steps should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the palladium catalyst.
-
Reagent Preparation: To a degassed solution of this compound (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane, THF, or a mixture with water), add the aryl or heteroaryl boronic acid (1.2-1.5 eq) and a base (e.g., K₂CO₃, Cs₂CO₃).
-
Catalyst Addition: Add a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) for several hours. Microwave irradiation can also be employed.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction, filter off the catalyst, and perform an aqueous work-up.
-
Purification and Characterization: Purify the product by flash chromatography and confirm its identity as described in Protocol 1.
Biological Evaluation: Targeting the Src Kinase Signaling Pathway
Derivatives of this compound have shown significant promise as inhibitors of Src family kinases.[5][6] Src is a non-receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, migration, and angiogenesis. Its overexpression and activation are frequently observed in various cancers, making it an attractive therapeutic target.[9]
Figure 2. Simplified Src kinase signaling pathway.
In Vitro Kinase Inhibition Assay
To determine the potency of the synthesized compounds against the target kinase, an in vitro kinase assay is performed. The following protocol is a general guideline for a luminescence-based assay that measures ATP consumption.
Protocol 3: In Vitro Kinase Assay (Luminescence-based)
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Dilute the kinase (e.g., recombinant human Src) and its specific substrate in the appropriate kinase buffer.
-
Prepare an ATP solution in kinase buffer at a concentration relevant to the Km of the kinase.
-
-
Assay Plate Setup:
-
In a 96-well or 384-well plate, add the test compound at various concentrations (typically a serial dilution). Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Add the kinase and substrate mixture to each well.
-
-
Reaction Initiation and Incubation:
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at a controlled temperature (e.g., 30 °C or room temperature) for a specific duration (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and measure the remaining ATP using a commercial luminescence-based kinase assay kit according to the manufacturer's instructions. The luminescent signal is inversely proportional to the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
-
Cell-Based Proliferation/Cytotoxicity Assay
To assess the effect of the synthesized compounds on cancer cell viability, a cell-based assay such as the MTT assay is commonly employed.
Protocol 4: MTT Cell Proliferation Assay
-
Cell Seeding: Seed cancer cells (e.g., a cell line known to have active Src signaling) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) value.
Representative Data: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
The following table summarizes the inhibitory activities of several pyrazolo[3,4-d]pyrimidine derivatives reported in the literature, showcasing the potential of this scaffold.
| Compound ID | Target Kinase | IC₅₀ (µM) | Cell Line | GI₅₀/IC₅₀ (µM) | Reference |
| Compound 15 | EGFR | 0.135 | - | - | [10] |
| Compound 16 | EGFR | 0.034 | - | - | [10] |
| Compound 14 | CDK2/cyclin A2 | 0.057 | MCF-7, HCT-116, HepG-2 | 0.045, 0.006, 0.048 | [1] |
| SI306 | Src | - | U87, U87-TxR | 10.3, 11.2 | [5] |
| SI221 | SFKs | - | Glioblastoma cell lines | Significant cytotoxic effect | [9] |
| 7c | Src | 0.024 | HepG2 | > 50 | [7] |
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its amenability to derivatization through robust chemical methodologies like SNAr and Suzuki coupling allows for the systematic exploration of chemical space to optimize potency, selectivity, and drug-like properties. The protocols and data presented in this guide provide a solid foundation for researchers to leverage this scaffold in their quest for new targeted therapies. Future work in this area will likely focus on the development of highly selective inhibitors for specific kinase isoforms, the exploration of novel derivatization strategies to access new chemical matter, and the application of these compounds in preclinical and clinical studies to validate their therapeutic potential.
References
- 1. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The proto-oncogene c-Src and its downstream signaling pathways are inhibited by the metastasis suppressor, NDRG1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 4. Regulation of SRC family kinases in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 7. Control of src kinase activity by activators, inhibitors, and substrate chaperones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 10. Research Portal [researchportal.murdoch.edu.au]
The 6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine Scaffold: A Versatile Platform for Kinase Inhibitor Discovery
Introduction: The Strategic Advantage of the Pyrazolo[3,4-d]pyrimidine Core
In the landscape of modern oncology and immunology, protein kinases remain paramount targets for therapeutic intervention.[1] The dysregulation of kinase signaling pathways is a well-established hallmark of numerous diseases, driving aberrant cell proliferation, survival, and migration.[2][3] Consequently, the development of small molecule kinase inhibitors is a cornerstone of drug discovery.[4] The 1H-pyrazolo[3,4-d]pyrimidine scaffold has emerged as a "privileged" structure in this field, largely due to its function as a bioisostere of adenine, the core component of adenosine triphosphate (ATP).[3][5] This structural mimicry allows pyrazolo[3,4-d]pyrimidine derivatives to effectively compete with ATP for binding within the highly conserved kinase active site, providing a robust foundation for inhibitor design.[3][5]
The specific subject of this guide, 6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 1211590-25-8), is a key intermediate and building block for a new generation of targeted kinase inhibitors.[1] Its unique decoration offers distinct advantages:
-
The Chlorine at C6: This reactive site serves as a crucial chemical handle for introducing a wide variety of substituents. Through nucleophilic substitution reactions, medicinal chemists can append different moieties to explore the solvent-front region of the kinase active site, thereby fine-tuning potency and selectivity.
-
The Trifluoromethyl Group at C3: This electron-withdrawing group can significantly modulate the electronic properties of the heterocyclic core, influencing binding affinity and metabolic stability. It can also engage in specific interactions within the ATP-binding pocket, enhancing potency.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the this compound scaffold. We will delve into its synthetic utility, highlight its application against various kinase targets, and provide detailed, field-proven protocols for the characterization of novel inhibitors derived from this versatile core.
Synthetic Strategy: From Scaffold to Inhibitor Library
The primary utility of this compound is as a foundational reagent for creating diverse chemical libraries. While the multi-step synthesis of the core scaffold itself is complex, it is readily available commercially. The true value for a drug discovery program lies in its derivatization.
A common and effective strategy involves the nucleophilic aromatic substitution (SNAr) at the C6 position. The chlorine atom is an excellent leaving group, allowing for the introduction of various amines, alcohols, or thiols. This reaction is typically straightforward and high-yielding, making it amenable to library synthesis.
Diagram: General Synthetic Pathway for Derivatization
Below is a generalized workflow for creating a library of kinase inhibitors from the this compound scaffold.
Caption: General workflow for derivatizing the scaffold via SNAr.
Application Profile: A Scaffold for Diverse Kinase Targets
The pyrazolo[3,4-d]pyrimidine core has been successfully employed to generate potent and selective inhibitors for a wide range of protein kinases. The specific substitutions on the core ring system dictate the ultimate target profile. Derivatives of this scaffold have shown significant activity against several important cancer-related kinases.
| Kinase Target Family | Specific Examples | Therapeutic Relevance | Reference |
| Tyrosine Kinases | FLT3, VEGFR2, EGFR, SRC Family, BRK/PTK6, RET | Acute Myeloid Leukemia, Angiogenesis, Solid Tumors, Metastasis | |
| Serine/Threonine Kinases | RAF, CDK2 | Melanoma, Colorectal Cancer, Cell Cycle Dysregulation |
Structure-Activity Relationship (SAR) Insights
Systematic modification of the pyrazolo[3,4-d]pyrimidine scaffold has yielded critical insights into achieving both potency and selectivity.
-
C6-Position: As the primary vector for diversification, substitutions here are critical. Large, hydrophobic groups often enhance potency by accessing deeper pockets within the kinase active site. For example, elaborated aniline or urea-containing moieties at this position have led to potent FLT3 and VEGFR2 inhibitors.
-
N1-Position: This position points towards the solvent-exposed region. Substitution with small alkyl groups or polar moieties can improve pharmacokinetic properties such as solubility without disrupting the core hinge-binding interactions. In some cases, N1-methylation has been shown to be beneficial for inhibitory activity against BRAFV600E.
-
C3-Position: The trifluoromethyl group is a key feature of the starting scaffold, often contributing to enhanced potency. Replacing it would be a significant modification, but exploring other small, electron-withdrawing groups could be a strategy to modulate selectivity.
The table below summarizes the inhibitory activity of selected compounds based on the broader pyrazolo[3,4-d]pyrimidine scaffold, illustrating the scaffold's potential.
| Compound ID | Target Kinase(s) | IC50 (nM) | Key Structural Feature | Reference |
| Compound 33 | FLT3, VEGFR2 | Potent (specific values not listed in abstract) | 4-chloro-3-(trifluoromethyl)phenyl urea moiety | |
| Compound 15 | EGF-R | <10 | 4-(phenylamino) substitution | |
| Compound 23c | RET | Potent (specific values not listed in abstract) | Selective substitutions on the pyrazolo[3,4-d]pyrimidine core | |
| Compound 51 | BRK/PTK6 | Low nanomolar | Optimized 1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Compound 1v | BRAFV600E, C-RAF | 23.6, 8.5 | N1-methyl bisarylurea |
Experimental Protocols
The following protocols provide a robust framework for synthesizing and evaluating novel kinase inhibitors derived from the this compound scaffold.
Protocol 1: Synthesis of a C6-Substituted Amine Derivative (General Procedure)
This protocol describes a typical SNAr reaction to displace the C6-chloro group with an amine, a common step in building inhibitor libraries.
Materials:
-
This compound
-
Desired amine (e.g., 4-aminophenol)
-
Solvent (e.g., n-Butanol, Dioxane, or DMF)
-
Base (e.g., Diisopropylethylamine - DIPEA) or Acid catalyst (e.g., HCl)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
-
Purification system (e.g., Flash chromatography or preparative HPLC)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add Reagents: Add the desired amine (1.1 to 1.5 eq) and the chosen solvent (e.g., n-butanol).
-
Initiate Reaction: Add the base (e.g., DIPEA, 2.0 eq) or acid catalyst. The choice between base or acid catalysis depends on the specific nucleophile and should be determined empirically or from literature precedents.
-
Heating: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature and reaction time should be monitored by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Concentrate the solvent under reduced pressure. The crude product can be partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the desired C6-substituted product.
-
Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Biochemical Kinase Assay (Luminescence-Based)
This protocol details a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase by measuring ATP consumption.[2] The ADP-Glo™ Kinase Assay is a common platform for this purpose.
Principle: Kinase activity is directly proportional to the amount of ADP produced. The assay depletes the remaining ATP and then converts the produced ADP back into ATP, which is used in a luciferase/luciferin reaction to generate a luminescent signal.[2] Inhibition is measured as a decrease in luminescence.
Diagram: In Vitro Kinase Assay Workflow
Caption: Step-by-step workflow for the ADP-Glo™ kinase inhibition assay.
Materials:
-
Purified recombinant kinase of interest
-
Specific kinase substrate peptide
-
ATP (at a concentration near the Km for the kinase)
-
Test compound (serially diluted in 100% DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Step-by-Step Methodology:
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. In a 384-well plate, dispense a small volume (e.g., 50 nL) of each compound dilution. Include DMSO-only wells for 0% inhibition (high signal) and wells without kinase for 100% inhibition (background) controls.
-
Kinase Reaction:
-
Add the kinase enzyme (e.g., 2.5 µL) in kinase buffer to each well.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the reaction by adding the substrate/ATP mixture (e.g., 2.5 µL). The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to accurately determine competitive inhibitor potency.[4]
-
Incubate the plate at 30°C for 60 minutes (or an empirically determined time within the linear range of the reaction).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent (e.g., 5 µL) to each well.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent (e.g., 10 µL) to each well. This reagent converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to produce light.
-
Incubate for another 30 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the background (no kinase control) from all wells.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control (0% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.
-
Protocol 3: Cell-Based Target Engagement Assay (In-Cell Western)
This protocol determines if the inhibitor can engage its target and block its activity within a cellular context, which is a critical step in drug development.[1]
Principle: An In-Cell Western (ICW) assay measures the phosphorylation of a kinase's downstream substrate directly in fixed cells in a multi-well plate. Cells are treated with the inhibitor, stimulated to activate the signaling pathway, and then fixed. Two primary antibodies are used: one specific for the phosphorylated substrate and a second for a total protein to normalize for cell number. Fluorescently labeled secondary antibodies allow for simultaneous quantification of both signals.
Diagram: Cell-Based Assay Workflow
Caption: Workflow for an In-Cell Western assay to measure cellular IC50.
Materials:
-
Cancer cell line expressing the target kinase (e.g., A549 for EGFR).
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics.
-
Clear-bottom 96-well cell culture plates.
-
Test compound serially diluted in culture medium.
-
Stimulating ligand (e.g., EGF for EGFR).
-
Fixing solution (e.g., 4% Paraformaldehyde).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., Odyssey Blocking Buffer or 5% BSA in PBS).
-
Primary antibody against the phosphorylated substrate (e.g., anti-phospho-ERK).
-
Primary antibody for normalization (e.g., anti-total-ERK or a housekeeping protein).
-
Fluorescently-labeled secondary antibodies (e.g., IRDye 800CW and IRDye 680RD).
-
Fluorescent plate scanner (e.g., LI-COR Odyssey).
Step-by-Step Methodology:
-
Cell Plating: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Treatment: If necessary, serum-starve the cells for 4-24 hours to reduce basal kinase activity. Then, treat the cells with a serial dilution of the test compound for 1-2 hours.
-
Stimulation: Activate the target kinase pathway by adding a stimulating ligand (e.g., EGF) for a short period (e.g., 10-15 minutes).
-
Fixation and Permeabilization:
-
Aspirate the media and immediately fix the cells by adding 4% paraformaldehyde for 20 minutes at room temperature.
-
Wash the wells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 15 minutes.
-
-
Immunostaining:
-
Wash the wells with PBS.
-
Block non-specific binding by incubating with blocking buffer for 1.5 hours at room temperature.
-
Incubate with a cocktail of the two primary antibodies (anti-phospho and anti-total) diluted in blocking buffer overnight at 4°C.
-
Wash wells extensively with PBS containing 0.1% Tween-20.
-
Incubate with a cocktail of the two corresponding fluorescent secondary antibodies for 1 hour at room temperature, protected from light.
-
-
Imaging and Analysis:
-
Wash wells extensively again.
-
Image the dry plate using a two-channel infrared imaging system.
-
Quantify the fluorescent intensity for both channels in each well.
-
Calculate the ratio of the phospho-protein signal to the total protein signal.
-
Normalize the data to the stimulated control (0% inhibition) and plot the normalized ratio against the log of the inhibitor concentration to determine the cellular IC50.
-
Conclusion
The this compound scaffold represents a highly valuable starting point for the development of novel kinase inhibitors. Its inherent ATP-mimetic structure, combined with strategically placed reactive and modulating groups, provides a powerful platform for medicinal chemistry campaigns. By employing the robust synthetic and biological evaluation protocols outlined in this guide, researchers can efficiently synthesize, screen, and characterize new chemical entities, accelerating the journey from a promising scaffold to a potential therapeutic candidate.
References
Application Notes and Protocols for 6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine in Kinase Inhibition and Cancer Research
Introduction: The Pyrazolo[3,4-d]pyrimidine Scaffold as a Privileged Structure in Kinase Inhibition
The pyrazolo[3,4-d]pyrimidine core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile ability to target the ATP-binding site of numerous protein kinases.[1] Its structural similarity to adenine, the purine base in ATP, allows for the design of potent and selective kinase inhibitors.[2] The subject of this guide, 6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine, is a key heterocyclic building block used in the synthesis of these inhibitors.[3] Its unique trifluoromethyl group can enhance binding affinity and metabolic stability, while the chloro-substituent provides a reactive handle for further chemical modifications to fine-tune selectivity and potency against specific kinase targets.[2][3]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides not only detailed experimental protocols but also the underlying scientific rationale for the application of this compound and its derivatives in kinase inhibition and oncology research. The protocols described herein are designed to be self-validating, with an emphasis on robust experimental design and data interpretation.
Physicochemical Properties and Handling
Proper handling and storage of this compound are paramount to ensure its stability and integrity for reproducible experimental results.
| Property | Value | Source |
| Molecular Formula | C₆H₂ClF₃N₄ | [4] |
| Molecular Weight | 222.56 g/mol | [4] |
| Appearance | White to off-white solid | [3][5] |
| Storage | 2-8°C, under inert gas | [4] |
| Solubility | Soluble in DMSO and DMF | [6] |
Safe Handling Guidelines:
Due to its potent biological activity and potential hazards, this compound and its derivatives should be handled as potentially hazardous compounds.[4][6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of powder.[4]
-
Spill Management: A spill kit should be readily available in all areas where the compound is stored and handled.[7]
Experimental Workflows: From Biochemical Assays to Cellular Responses
The evaluation of novel kinase inhibitors derived from this compound typically follows a hierarchical screening cascade. This begins with target-specific biochemical assays and progresses to more complex cell-based assays to assess cellular potency, mechanism of action, and phenotypic outcomes.
Application Note 1: In Vitro Kinase Inhibition Assays
Rationale: The primary mechanism of action for pyrazolo[3,4-d]pyrimidine derivatives is the inhibition of protein kinase activity. Therefore, the initial step in characterizing a novel compound is to determine its potency against the intended kinase target(s) in a cell-free system. This is typically achieved by measuring the half-maximal inhibitory concentration (IC50).[8]
Protocol: ADP-Glo™ Kinase Assay
This protocol is adapted for a generic kinase and can be optimized for specific kinases of interest such as VEGFR-2, EGFR, or Src.
Materials:
-
This compound derivative (test compound)
-
Recombinant kinase of interest (e.g., VEGFR-2, EGFR, Src)
-
Kinase-specific substrate peptide
-
ATP
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a concentration range for IC50 determination (e.g., 10-point, 3-fold dilutions).
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in kinase assay buffer. The optimal concentrations should be empirically determined to ensure the reaction is in the linear range.[9][10]
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (vehicle control) to each well.
-
Add 2.5 µL of the kinase to each well.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and provides luciferase/luciferin for the luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[11]
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Application Note 2: Cell-Based Proliferation and Viability Assays
Rationale: While biochemical assays confirm target engagement, it is crucial to assess the compound's effect on cancer cell proliferation and viability. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay are widely used to determine the cytotoxic or cytostatic effects of a compound on a panel of cancer cell lines.
Protocol: MTT Cell Viability Assay
Materials:
-
Cancer cell lines of interest (e.g., A549, HCT-116, MCF-7)
-
Complete cell culture medium
-
This compound derivative
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO in medium).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
-
Application Note 3: Mechanism of Action - Apoptosis and Cell Cycle Analysis
Rationale: To understand how pyrazolo[3,4-d]pyrimidine derivatives inhibit cell proliferation, it is essential to investigate their effects on fundamental cellular processes such as apoptosis (programmed cell death) and cell cycle progression. Flow cytometry-based assays are powerful tools for these analyses.
Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[12]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Cancer cells treated with the test compound
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Four populations of cells can be distinguished:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
Protocol: Cell Cycle Analysis
Principle: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be determined by staining the cellular DNA with a fluorescent dye like propidium iodide and analyzing the fluorescence intensity by flow cytometry.
Materials:
-
Cancer cells treated with the test compound
-
PBS
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment and Fixation:
-
Treat cells with the test compound at its IC50 concentration for a relevant time period (e.g., 24 hours).
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA in the cells.
-
Use appropriate software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Targeted Signaling Pathways
Derivatives of this compound have been shown to inhibit several key kinases involved in cancer progression. Understanding these pathways is crucial for interpreting experimental results and for rational drug design.
VEGFR-2 Signaling Pathway:
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[13][14] Inhibition of VEGFR-2 can block tumor angiogenesis.
EGFR Signaling Pathway:
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[2] Its dysregulation is a hallmark of many cancers.
Conclusion
This compound is a valuable scaffold for the development of novel kinase inhibitors with potential applications in oncology. The protocols and application notes provided in this guide offer a robust framework for the preclinical evaluation of compounds derived from this versatile chemical entity. By combining rigorous biochemical and cell-based assays with a thorough understanding of the underlying signaling pathways, researchers can effectively advance the discovery and development of next-generation targeted cancer therapies.
References
- 1. Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
Synthesis of Novel Anticancer Agents from 6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine: A Detailed Guide to Application and Protocol
Introduction: The Prominence of the Pyrazolo[3,4-d]pyrimidine Scaffold in Oncology
The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its structural resemblance to the endogenous purine ring system. This bioisosteric relationship allows it to effectively compete with adenosine triphosphate (ATP) for the binding sites of numerous protein kinases. Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern targeted cancer therapy. The strategic functionalization of the pyrazolo[3,4-d]pyrimidine skeleton has led to the development of potent and selective inhibitors for a variety of oncogenic kinases, including but not limited to Epidermal Growth Factor Receptor (EGFR), Bruton's tyrosine kinase (BTK), and Src tyrosine kinase.[1]
This technical guide focuses on the synthetic utility of a key intermediate, 6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine , as a versatile starting material for the generation of novel anticancer agents. The presence of a reactive chlorine atom at the C6-position and an electron-withdrawing trifluoromethyl group at the C3-position makes this molecule an ideal substrate for nucleophilic substitution and palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse chemical moieties to explore the chemical space for anticancer activity.
This document provides detailed application notes and reproducible protocols for the synthesis of two major classes of anticancer compounds derived from this starting material: C6-arylated and C6-aminated pyrazolo[3,4-d]pyrimidines, via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, respectively.
Strategic Importance of C6-Functionalization
The C6-position of the pyrazolo[3,4-d]pyrimidine core projects into the solvent-exposed region of the ATP-binding cleft of many kinases. Modification at this position allows for the introduction of various substituents that can form crucial interactions with amino acid residues outside the highly conserved hinge region, thereby enhancing binding affinity and selectivity. The introduction of aryl or substituted amino groups at this position has been shown to significantly impact the potency and pharmacokinetic properties of these kinase inhibitors.
Core Synthetic Strategies: A Visual Overview
The derivatization of this compound primarily relies on two powerful palladium-catalyzed cross-coupling reactions. The following diagram illustrates the general synthetic workflow.
Caption: General synthetic routes from the starting material.
Part 1: Synthesis of 6-Aryl-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidines via Suzuki-Miyaura Coupling
Scientific Rationale and Mechanistic Insight
The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active palladium(0) catalyst inserts into the carbon-chlorine bond of the pyrazolo[3,4-d]pyrimidine to form a palladium(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid or ester is transferred to the palladium(II) complex.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst.
The choice of catalyst, base, and solvent is critical for achieving high yields and minimizing side reactions. For electron-deficient heterocyclic chlorides like our starting material, the use of electron-rich and sterically hindered phosphine ligands can enhance the rate of oxidative addition and reductive elimination.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and Na₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio (v/v) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine.
Characterization Data (Example):
For a successful synthesis, the final product should be characterized by NMR and mass spectrometry. The following is an example of expected data for a hypothetical product where the aryl group is phenyl:
-
¹H NMR (400 MHz, DMSO-d₆): δ 14.5 (s, 1H, NH), 8.8 (s, 1H, pyrimidine-H), 8.2 (d, 2H, Ar-H), 7.6 (t, 2H, Ar-H), 7.5 (t, 1H, Ar-H).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 158.0, 155.5, 153.0, 135.0, 131.0, 129.5, 129.0, 120.0 (q, J = 275 Hz, CF₃), 115.0.
-
MS (ESI): m/z calculated for C₁₂H₇F₃N₄ [M+H]⁺, found [M+H]⁺.
Part 2: Synthesis of 6-Amino-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidines via Buchwald-Hartwig Amination
Scientific Rationale and Mechanistic Insight
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[2] This reaction is of paramount importance in pharmaceutical synthesis due to the prevalence of arylamine moieties in drug molecules. The catalytic cycle is similar to the Suzuki-Miyaura reaction and involves:
-
Oxidative Addition: Pd(0) adds to the aryl chloride.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) complex, and a base facilitates deprotonation to form a palladium amido complex.
-
Reductive Elimination: The C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst.[2]
The choice of ligand is crucial to promote the reductive elimination of the C-N bond and to prevent side reactions like β-hydride elimination.[3] Sterically hindered and electron-rich phosphine ligands are often employed.
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a generic aniline.
Materials:
-
This compound
-
Aniline (1.1 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with Pd₂(dba)₃ (0.02 eq) and XPhos (0.04 eq).
-
Add anhydrous, degassed toluene and stir for 10 minutes.
-
To this mixture, add this compound (1.0 eq), the aniline (1.1 eq), and NaOtBu (1.4 eq).
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C for 6-18 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-amino-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine derivative.
Anticancer Activity Data
The synthesized pyrazolo[3,4-d]pyrimidine derivatives are typically evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify the potency of a compound. The following table summarizes representative IC₅₀ values for pyrazolo[3,4-d]pyrimidine derivatives against various cancer cell lines.
| Compound ID | Target/Mechanism | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Derivative A | EGFR Inhibitor | A549 (Lung) | 8.21 | [4] |
| Derivative B | EGFR Inhibitor | HCT-116 (Colon) | 19.56 | [4] |
| Derivative C | DHFR Inhibitor | MCF-7 (Breast) | 5.61 | [5] |
| Derivative D | BRK/PTK6 Inhibitor | - | 0.153 | [6] |
| Derivative E | CDK2 Inhibitor | HCT-116 (Colon) | 0.006 | [7] |
Conclusion and Future Directions
The this compound scaffold is a highly valuable starting material for the synthesis of novel anticancer agents. The protocols detailed in this guide for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provide robust and reproducible methods for the C6-functionalization of this core. The resulting aryl and amino derivatives have shown significant potential as potent kinase inhibitors.
Future research in this area will likely focus on the synthesis of more complex and diverse libraries of compounds by exploring a wider range of boronic acids, esters, and amines. Furthermore, the development of more efficient and environmentally friendly catalytic systems will continue to be an important area of investigation. The structure-activity relationship (SAR) studies of these novel compounds will be crucial for the rational design of the next generation of pyrazolo[3,4-d]pyrimidine-based anticancer drugs with improved potency, selectivity, and pharmacokinetic profiles.
References
- 1. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine in Modern Drug Discovery
Introduction: The Privileged Scaffold of Pyrazolo[3,4-d]pyrimidine
In the landscape of medicinal chemistry, the pyrazolo[3,4-d]pyrimidine core has emerged as a "privileged scaffold," a molecular framework that demonstrates the ability to bind to multiple biological targets with high affinity.[1][2] This versatile heterocyclic system is a bioisostere of adenine, a fundamental component of adenosine triphosphate (ATP).[3][4] This structural mimicry allows pyrazolo[3,4-d]pyrimidine derivatives to function as competitive inhibitors at the ATP-binding sites of a vast array of enzymes, most notably protein kinases.[1][2] The dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making this scaffold a cornerstone of targeted therapy development.[5][6] The strategic derivatization of the pyrazolo[3,4-d]pyrimidine core has led to the discovery of potent and selective inhibitors for a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Cyclin-Dependent Kinase 2 (CDK2), and Src kinase.[3][6][7]
The subject of this guide, 6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine , represents a key intermediate in the synthesis of next-generation kinase inhibitors.[8] The presence of a chlorine atom at the 6-position provides a reactive handle for nucleophilic substitution, allowing for the introduction of various side chains to modulate potency, selectivity, and pharmacokinetic properties. The trifluoromethyl group at the 3-position can enhance metabolic stability and binding affinity. This application note will provide a detailed exploration of the synthesis, characterization, and application of this valuable building block in drug discovery workflows.
Chemical Properties and Synthesis
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1211590-25-8 |
| Molecular Formula | C₆H₂ClF₃N₄ |
| Molecular Weight | 222.56 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |
| Storage | 2-8°C, under inert gas |
A general synthetic approach to the pyrazolo[3,4-d]pyrimidine core often involves the construction of a substituted pyrazole ring followed by cyclization to form the fused pyrimidine ring.[9][10][11] The synthesis of this compound can be conceptualized through a multi-step process, as illustrated in the following workflow diagram.
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of this compound
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Hydrazine hydrate
-
Ethanol
-
Formamide
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
Step 1: Synthesis of 3-(Trifluoromethyl)-1H-pyrazol-5-ol
-
To a solution of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4 hours.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization from ethanol/water to yield 3-(trifluoromethyl)-1H-pyrazol-5-ol.
Step 2: Synthesis of 3-(Trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-6-ol
-
A mixture of 3-(trifluoromethyl)-1H-pyrazol-5-ol (1.0 eq) and formamide (10 eq) is heated to 180°C for 6 hours.
-
Cool the reaction mixture to room temperature, and pour it into ice-water.
-
The resulting precipitate is collected by filtration, washed with water, and dried to give 3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-6-ol.
Step 3: Synthesis of this compound
-
To a solution of 3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-6-ol (1.0 eq) in phosphorus oxychloride (5 eq), add a catalytic amount of DMF.
-
Heat the reaction mixture to reflux for 3 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the aqueous solution with solid sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Application in Kinase Inhibitor Drug Discovery
The true utility of this compound lies in its role as a versatile intermediate for creating libraries of potential kinase inhibitors. The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a diverse range of amines and other nucleophiles. This is a critical step in tuning the inhibitor's selectivity and potency for the target kinase.
Caption: Drug discovery workflow utilizing the target compound.
Protocol 2: Synthesis of a 6-Amino-Substituted Pyrazolo[3,4-d]pyrimidine Derivative
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., aniline, piperidine)
-
Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in NMP or DMSO, add the desired amine (1.2 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture to 80-120°C for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and add water to precipitate the product.
-
Collect the solid by filtration or extract the aqueous layer with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 6-amino-substituted derivative.
Protocol 3: In Vitro Kinase Inhibition Assay (Example: EGFR)
This protocol outlines a general procedure for assessing the inhibitory activity of a synthesized derivative against a target kinase, such as EGFR.
Materials:
-
Synthesized pyrazolo[3,4-d]pyrimidine derivative
-
Recombinant human EGFR kinase
-
ATP
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the synthesized inhibitor in DMSO.
-
In a 384-well plate, add the kinase buffer, the peptide substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a mixture of recombinant EGFR kinase and ATP.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Table 2: Example Kinase Inhibition Data
| Compound | Target Kinase | IC₅₀ (nM) |
| Derivative A | EGFR | 15 |
| Derivative B | EGFR | 85 |
| Derivative C | EGFR | 250 |
| Gefitinib (Control) | EGFR | 10 |
Protocol 4: Cell-Based Antiproliferative Assay (Example: A549 Lung Cancer Cell Line)
This protocol assesses the ability of the synthesized compounds to inhibit the growth of cancer cells that are dependent on the target kinase.
Materials:
-
Synthesized pyrazolo[3,4-d]pyrimidine derivative
-
A549 human lung carcinoma cell line (or other relevant cell line)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well clear-bottom white plates
-
Incubator (37°C, 5% CO₂)
-
Plate reader capable of luminescence detection
Procedure:
-
Seed A549 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the synthesized inhibitor for 72 hours.
-
After the incubation period, measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.
-
The luminescence signal is directly proportional to the number of viable cells.
-
Calculate the GI₅₀ (concentration for 50% growth inhibition) value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Table 3: Example Antiproliferative Activity Data
| Compound | Cell Line | GI₅₀ (µM) |
| Derivative A | A549 | 0.5 |
| Derivative B | A549 | 2.1 |
| Derivative C | A549 | 8.7 |
| Gefitinib (Control) | A549 | 0.4 |
Conclusion
This compound is a high-value starting material for the synthesis of targeted therapeutics, particularly kinase inhibitors. Its strategic design, incorporating a reactive chlorine atom and a stabilizing trifluoromethyl group on the privileged pyrazolo[3,4-d]pyrimidine scaffold, provides medicinal chemists with a powerful tool for generating diverse compound libraries. The protocols outlined in this application note provide a framework for the synthesis, derivatization, and biological evaluation of novel drug candidates based on this important intermediate. The systematic application of these methodologies can accelerate the discovery and development of new medicines for a wide range of diseases.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. This compound [myskinrecipes.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Suzuki coupling reactions with 6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine
An In-Depth Guide to Suzuki-Miyaura Coupling Reactions with 6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the Pyrazolo[3,4-d]pyrimidine Scaffold
The 1H-pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry and drug discovery, renowned for its role as a "hinge-binding" motif in a multitude of kinase inhibitors.[1] Its structural analogy to adenine allows it to effectively compete for the ATP-binding site of numerous enzymes. This has led to its incorporation into groundbreaking therapeutics, most notably Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of various B-cell malignancies.[2][3][4]
The functionalization of this core is paramount for modulating potency, selectivity, and pharmacokinetic properties. This compound serves as a highly valuable and versatile building block in this endeavor.[5] The electron-withdrawing trifluoromethyl group can enhance biological activity, while the chlorine atom at the C6 position provides a reactive handle for carbon-carbon bond formation.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, offering a powerful and reliable method for forging C(sp²)-C(sp²) bonds.[6][7] Its application to heteroaryl chlorides, such as our target substrate, presents unique challenges due to the lower reactivity of the C-Cl bond compared to its bromide or iodide counterparts.[8][9] However, significant advances in catalyst technology have made these transformations not only feasible but also highly efficient. This guide provides a detailed exploration of the mechanistic principles, optimized protocols, and practical considerations for successfully employing the Suzuki-Miyaura reaction to diversify the this compound core.
Mechanistic Underpinnings: The Palladium Catalytic Cycle
The efficacy of the Suzuki-Miyaura reaction hinges on a sequence of well-orchestrated steps within a palladium catalytic cycle. Understanding this mechanism is crucial for rational troubleshooting and optimization. The generally accepted cycle involves three primary stages: oxidative addition, transmetalation, and reductive elimination.[10][11]
-
Oxidative Addition: The cycle initiates with the oxidative addition of the heteroaryl chloride to a low-valent Pd(0) complex. This is often the rate-limiting step, particularly for less reactive chloro substrates. The choice of a bulky, electron-rich phosphine ligand is critical here, as it promotes the formation of a coordinatively unsaturated, highly reactive Pd(0) species that can readily insert into the C-Cl bond, forming a Pd(II) intermediate.[8][10]
-
Transmetalation: In this step, the organic moiety from the boronic acid (or its derived borate) is transferred to the palladium center, displacing the halide. This process is facilitated by a base, which activates the boronic acid by converting it into a more nucleophilic borate anion [R-B(OH)₃]⁻.[12][13] This is a key causal step; without the base, the transfer of the organic group is exceedingly slow.
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the Pd(II) complex. This forms the desired C-C bond in the final product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[10]
Detailed Application Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials and Reagents
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Arylboronic acid (1.2–1.5 equiv)
-
Palladium Precatalyst: XPhos Pd G2 or SPhos Pd G2 (1–3 mol%)
-
Ligand (if not using a precatalyst): XPhos or SPhos (2–6 mol%)
-
Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0–3.0 equiv)
-
Solvent: 1,4-Dioxane or Toluene and Water (typically 4:1 to 10:1 v/v)
-
Equipment: Schlenk flask or microwave vial, magnetic stirrer, heating mantle or microwave reactor, inert gas line (Nitrogen or Argon), standard glassware for workup, silica gel for chromatography.
Step-by-Step Experimental Procedure
-
Inert Atmosphere Setup: To a dry Schlenk flask or microwave vial containing a magnetic stir bar, add this compound (e.g., 0.5 mmol, 111.3 mg), the arylboronic acid (e.g., 0.6 mmol), the base (e.g., K₂CO₃, 1.5 mmol, 207.3 mg), and the palladium precatalyst (e.g., XPhos Pd G2, 0.01 mmol, 7.9 mg).
-
Degassing: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This step is critical to remove oxygen, which can oxidatively deactivate the Pd(0) catalyst.
-
Solvent Addition: Through a septum, add the degassed organic solvent (e.g., 4 mL of 1,4-dioxane) followed by the degassed water (e.g., 1 mL).
-
Reaction Heating: Place the sealed vessel in a preheated oil bath or microwave reactor. Heat the reaction mixture to 80–110 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2–16 hours for conventional heating, or 15–60 minutes for microwave).
-
Workup and Extraction:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure coupled product.
-
Data Presentation: Optimized Reaction Parameters
The following table presents representative conditions for the Suzuki coupling of chloro-heterocycles, which can be adapted for this compound. Yields are highly dependent on the specific boronic acid used.
| Entry | Boronic Acid Partner | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time | Typical Yield |
| 1 | Phenylboronic acid | XPhos Pd G2 (2) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 h | Good-Excellent |
| 2 | 4-Methoxyphenylboronic acid | SPhos Pd G2 (2) | K₃PO₄ (3) | Toluene/H₂O (5:1) | 110 | 8 h | Excellent |
| 3 | 3-Pyridylboronic acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ (2) | DME/H₂O (4:1) | 90 | 16 h | Moderate-Good |
| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 100 | 14 h | Good |
| 5 | Phenylboronic acid (Microwave) | XPhos Pd G2 (2) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 120 | 20 min | Excellent |
Table adapted from general knowledge of similar systems.[11][17][19]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure). 2. Insufficient temperature. 3. Inappropriate base or solvent. 4. Poor quality boronic acid. | 1. Ensure thorough degassing of vessel and solvents. Use a fresh, high-quality catalyst. 2. Increase reaction temperature in 10 °C increments. 3. Screen alternative bases (K₃PO₄, Cs₂CO₃) or solvents (Toluene, DME).[15] 4. Use freshly purchased or recrystallized boronic acid. |
| Protodeboronation Side Product | 1. Presence of excess water or acidic impurities. 2. High reaction temperature for extended periods. 3. Unstable boronic acid.[20] | 1. Use anhydrous solvents and ensure the base is sufficiently strong. 2. Reduce reaction time; monitor closely to stop the reaction upon completion. 3. Consider using the corresponding boronate ester (e.g., pinacol ester) which can be more stable. |
| Homocoupling of Boronic Acid | 1. Oxygen contamination leading to oxidative homocoupling. 2. Catalyst decomposition at high temperatures. | 1. Improve degassing technique. 2. Lower the reaction temperature or screen a more thermally stable catalyst system. |
| Difficulty in Purification | 1. Co-elution of product with residual boronic acid or its byproducts. | 1. Perform an aqueous base wash (e.g., 1M NaOH) during workup to remove acidic boronic acid residues. 2. Try a different solvent system for column chromatography. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a highly effective strategy for generating diverse libraries of compounds for drug discovery and development. Success with this challenging chloro-heterocycle substrate is predicated on a sound understanding of the reaction mechanism and the careful selection of reaction components. The use of modern, electron-rich, and bulky phosphine ligands in combination with appropriate bases and solvents is essential for achieving high yields. The protocols and insights provided herein offer a comprehensive framework for researchers to confidently and efficiently utilize this powerful transformation in their synthetic campaigns.
References
- 1. nbinno.com [nbinno.com]
- 2. Discovery of novel ibrutinib analogues to treat malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN104557945A - Synthesis method of ibrutinib - Google Patents [patents.google.com]
- 4. WO2017039425A1 - A method for preparation of ibrutinib precursor - Google Patents [patents.google.com]
- 5. This compound [myskinrecipes.com]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction - American Chemical Society [acs.digitellinc.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Versatility of 6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine: A Gateway to Novel Kinase Inhibitors
Introduction: The Privileged Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable ability to interact with a multitude of biological targets. Structurally, it acts as a bioisostere of purine, enabling it to mimic endogenous ligands and effectively bind to the ATP-binding sites of various enzymes.[1][2] This has led to its successful incorporation into a range of clinically significant drugs, particularly in the realm of oncology. Derivatives of this scaffold have demonstrated potent inhibitory activity against a variety of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[1][3][4] Consequently, the development of novel synthetic routes to functionalize the pyrazolo[3,4-d]pyrimidine skeleton is of paramount importance for the discovery of next-generation therapeutics.[3][5][6]
This application note provides a detailed exploration of the nucleophilic substitution reactions of a key intermediate, 6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine. We will delve into the mechanistic underpinnings of these reactions, provide robust experimental protocols for the synthesis of diverse derivatives, and discuss the critical role of the trifluoromethyl group in modulating the reactivity and pharmacological properties of the resulting compounds.
Chemical Reactivity and Mechanistic Insights
The nucleophilic aromatic substitution (SNAr) is the primary pathway for the functionalization of this compound. The pyrimidine ring is inherently electron-deficient, a characteristic that is significantly amplified by the presence of two key structural features: the fused electron-withdrawing pyrazole ring and the potent electron-withdrawing trifluoromethyl (-CF3) group at the 3-position.
The -CF3 group, owing to the high electronegativity of fluorine atoms, exerts a strong inductive effect (-I) that dramatically reduces the electron density of the pyrimidine ring.[7] This heightened electrophilicity makes the carbon atom attached to the chlorine at the 6-position highly susceptible to attack by nucleophiles.
The generally accepted mechanism for the SNAr reaction in this context proceeds via a two-step addition-elimination pathway.[8][9]
-
Nucleophilic Attack and Formation of a Meisenheimer Complex: A nucleophile (Nu-) attacks the electron-deficient carbon atom at the C6 position, which bears the chlorine leaving group. This initial attack is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the pyrazolopyrimidine ring system, with significant stabilization provided by the electron-withdrawing trifluoromethyl group.
-
Elimination of the Leaving Group: In the second, faster step, the aromaticity of the ring is restored by the expulsion of the chloride ion, a good leaving group, to yield the substituted product.
Caption: Generalized SNAr mechanism on the pyrazolopyrimidine core.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the nucleophilic substitution of this compound with representative amine and thiol nucleophiles.
Protocol 1: Synthesis of 6-Amino-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine Derivatives
This protocol details the reaction with a primary amine, a common transformation in the synthesis of kinase inhibitors.
Materials:
-
This compound
-
Primary or secondary amine (e.g., morpholine, piperidine, aniline) (1.2 equivalents)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or 2-propanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Dissolve the starting material in the chosen anhydrous solvent (DMF or 2-propanol).
-
Add the amine (1.2 equivalents) to the solution, followed by the dropwise addition of the base (DIPEA or TEA, 2.0 equivalents).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If DMF is used as the solvent, pour the reaction mixture into water and extract the product with ethyl acetate (3 x 50 mL). If 2-propanol is used, concentrate the mixture under reduced pressure and partition the residue between ethyl acetate and water.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-amino-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine derivative.
Protocol 2: Synthesis of 6-Thio-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine Derivatives
This protocol outlines the reaction with a thiol to introduce a sulfur linkage, another important modification in drug design.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 equivalents)
-
Potassium carbonate (K2CO3) or Sodium hydride (NaH) (1.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the thiol (1.1 equivalents) and the chosen anhydrous solvent (DMF or acetonitrile).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the base (K2CO3 or NaH, 1.5 equivalents) portion-wise to the stirred solution to form the thiolate.
-
After stirring for 15-30 minutes at 0 °C, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully adding water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system to yield the desired 6-thio-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine derivative.
Data Summary and Comparison
The following table summarizes typical reaction conditions and expected yields for the nucleophilic substitution on this compound with various nucleophiles, based on analogous transformations in the literature.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Amines | |||||
| Morpholine | DIPEA | DMF | 90 | 6 | 85-95 |
| Aniline | TEA | 2-propanol | 100 | 12 | 70-85 |
| Benzylamine | K2CO3 | Acetonitrile | 80 | 8 | 80-90 |
| Thiols | |||||
| Thiophenol | K2CO3 | DMF | RT | 4 | 90-98 |
| Benzyl mercaptan | NaH | THF | RT | 2 | 85-95 |
Workflow Visualization
Caption: General experimental workflow for nucleophilic substitution.
Conclusion and Future Perspectives
This compound is a highly versatile and reactive building block for the synthesis of a diverse array of substituted pyrazolopyrimidines. The strong electron-withdrawing nature of the trifluoromethyl group significantly activates the C6 position towards nucleophilic attack, enabling efficient and high-yielding substitution reactions with a broad range of nucleophiles. The protocols outlined in this application note provide a robust foundation for researchers in drug discovery and medicinal chemistry to access novel compounds with potential therapeutic applications, particularly as kinase inhibitors. The continued exploration of the reactivity of this scaffold will undoubtedly lead to the development of new and improved therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 8. Design, Synthesis and Biological Evaluation of Novel Pleuromutilin Derivatives Containing 6-Chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino Side Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine
Welcome to the technical support center for the synthesis of 6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this multi-step synthesis. Here, we address common challenges and frequently asked questions to ensure a successful and efficient experimental workflow.
Introduction to the Synthesis
The synthesis of this compound is a critical process for obtaining a key intermediate in the development of various therapeutic agents, particularly kinase inhibitors. The pyrazolo[3,4-d]pyrimidine scaffold is a purine analog, which allows it to effectively interact with the ATP-binding sites of kinases.[1] The trifluoromethyl group often enhances the compound's metabolic stability and binding affinity.
The synthetic route can be broadly divided into three key stages:
-
Formation of the core pyrazole ring: Synthesis of a suitably substituted aminopyrazole, typically 5-amino-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile.
-
Construction of the pyrimidine ring: Cyclization of the aminopyrazole to form the pyrazolo[3,4-d]pyrimidinone core.
-
Chlorination: Conversion of the pyrimidinone to the final chlorinated product.
This guide will provide detailed troubleshooting for each of these stages, along with comprehensive experimental protocols and answers to frequently asked questions.
Troubleshooting Guide: A Problem-Solving Approach
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your synthesis.
Part 1: Synthesis of 5-Amino-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
This initial step is crucial for the overall success of the synthesis. The most common route involves the condensation of a trifluoromethyl-containing precursor with a malononitrile derivative.
Question 1: I am getting a low yield of my aminopyrazole precursor. What are the likely causes and how can I improve it?
Answer:
Low yields in the synthesis of 5-amino-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile can stem from several factors. Let's break down the potential issues and their solutions:
-
Incomplete Reaction: The condensation reaction may not have gone to completion.
-
Solution: Increase the reaction time and/or temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed. Using a suitable solvent like ethanol at reflux is a common practice.[2]
-
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired aminopyrazole.
-
Solution: Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of starting materials or intermediates. The slow, dropwise addition of reagents can also minimize side reactions by maintaining a low concentration of the reactive species at any given time.
-
-
Incorrect Stoichiometry: An improper molar ratio of reactants can lead to the formation of undesired products or leave starting materials unreacted.
-
Solution: Carefully measure and use the correct stoichiometry of your starting materials. A slight excess of the hydrazine reagent is sometimes used to ensure complete conversion of the dicarbonyl compound.
-
-
Suboptimal pH: The pH of the reaction mixture can influence the reactivity of the starting materials and the stability of the product.
-
Solution: For reactions involving hydrazines, the pH is critical. While often not explicitly buffered, the choice of solvent and any additives can influence the effective pH. If you suspect pH is an issue, a small amount of a non-nucleophilic base like triethylamine can be added, but this should be optimized.
-
Question 2: I am observing multiple spots on my TLC plate after the aminopyrazole synthesis. What are these impurities and how can I purify my product?
Answer:
The presence of multiple spots on a TLC plate indicates a mixture of compounds. These could be unreacted starting materials, intermediates, or side products.
-
Common Impurities:
-
Unreacted starting materials.
-
Isomeric pyrazole products. The reaction of unsymmetrical dicarbonyl compounds with hydrazines can sometimes lead to the formation of regioisomers.
-
Hydrolysis products if water is present in the reaction mixture.
-
-
Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying solid organic compounds. A suitable solvent system should be determined through small-scale solubility tests. Common solvents for pyrazoles include ethanol, methanol, or mixtures of ethyl acetate and hexanes.
-
Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used to separate the desired product from impurities. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.
-
Part 2: Cyclization to 3-(Trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
This step involves the formation of the pyrimidine ring by reacting the aminopyrazole with a one-carbon synthon, such as formamide or formic acid.[3][4]
Question 3: My cyclization reaction is not proceeding to completion, and I am isolating mostly starting material. How can I drive the reaction forward?
Answer:
Incomplete cyclization is a common issue. Here are several strategies to improve the reaction efficiency:
-
Reaction Temperature: These cyclizations often require high temperatures.
-
Solution: Ensure your reaction is heated to a sufficiently high temperature. For formamide, this can be up to 190°C.[5] For formic acid, reflux conditions are typically used.
-
-
Reaction Time: The reaction may require an extended period to go to completion.
-
Solution: Increase the reaction time and monitor the progress by TLC.
-
-
Water Removal: The cyclization reaction is a condensation reaction that produces water. The presence of water can inhibit the reaction.
-
Solution: If using formic acid, a Dean-Stark trap can be used to remove water azeotropically. When using formamide, the high reaction temperature helps to drive off water.
-
-
Catalyst: While often performed without a catalyst, a catalytic amount of acid can sometimes promote the reaction.
-
Solution: A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, can be added to the reaction mixture when using formic acid. This should be done cautiously as it can also promote side reactions.
-
Question 4: I am getting a dark-colored, tarry reaction mixture during the cyclization. What is causing this and how can I prevent it?
Answer:
The formation of a dark, tarry mixture is indicative of decomposition of the starting materials or product at high temperatures.
-
Causes of Decomposition:
-
Excessively high reaction temperatures.
-
Prolonged reaction times at high temperatures.
-
Presence of impurities that catalyze decomposition.
-
-
Prevention Strategies:
-
Temperature Control: Carefully control the reaction temperature. Use a temperature controller and ensure even heating of the reaction mixture.
-
Reaction Time Optimization: Monitor the reaction closely by TLC and stop the reaction as soon as the starting material is consumed to avoid prolonged heating.
-
Purification of Starting Material: Ensure your aminopyrazole starting material is pure before proceeding with the cyclization.
-
Part 3: Chlorination of 3-(Trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
The final step involves the conversion of the pyrimidinone to the desired 6-chloro derivative using a chlorinating agent like phosphorus oxychloride (POCl₃).[5][6]
Question 5: My chlorination reaction is giving a low yield and I am isolating a significant amount of starting material. What can I do to improve the conversion?
Answer:
Incomplete chlorination can be addressed by modifying the reaction conditions:
-
Excess of Chlorinating Agent: The reaction often requires a significant excess of the chlorinating agent.
-
Solution: Increase the molar excess of POCl₃. Ratios of 5 to 10 equivalents are not uncommon.
-
-
Reaction Temperature and Time: The reaction typically requires heating to proceed at a reasonable rate.
-
Solution: Increase the reaction temperature to reflux and extend the reaction time. Monitor the reaction by TLC.
-
-
Addition of a Base: The reaction produces HCl as a byproduct, which can inhibit the reaction.
-
Solution: The addition of a tertiary amine base, such as N,N-diethylaniline or triethylamine, can scavenge the HCl and drive the reaction to completion.[6]
-
-
Solvent: The choice of solvent can influence the reaction.
-
Solution: While often run neat in excess POCl₃, a high-boiling inert solvent like toluene can be used.[6]
-
Question 6: The work-up of my chlorination reaction is problematic. I am getting a lot of solid material that is difficult to handle. How can I improve the work-up procedure?
Answer:
The work-up of reactions involving POCl₃ can be challenging due to its high reactivity with water.
-
Quenching of Excess POCl₃: The excess POCl₃ must be quenched carefully.
-
Solution: Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This should be done in a well-ventilated fume hood as it is a highly exothermic reaction and will release HCl gas.
-
-
Product Precipitation: The product may precipitate out during the work-up.
-
Solution: After quenching, the pH of the aqueous solution should be carefully adjusted to neutral or slightly basic with a base like sodium bicarbonate or sodium hydroxide solution. This will precipitate the product, which can then be collected by filtration.
-
-
Extraction: If the product does not precipitate cleanly, it can be extracted with an organic solvent.
-
Solution: After neutralizing the aqueous solution, extract the product with a suitable organic solvent like ethyl acetate or dichloromethane. The organic layers can then be combined, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent removed under reduced pressure.
-
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions I should take during this synthesis?
A1: Safety is paramount. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Work in a well-ventilated fume hood, especially when handling volatile and corrosive reagents like phosphorus oxychloride. POCl₃ is highly corrosive and reacts violently with water. Handle it with extreme care.
Q2: How can I confirm the identity and purity of my final product?
A2: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation. The trifluoromethyl group will give a characteristic signal in the ¹⁹F NMR spectrum.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
Melting Point: A sharp melting point is an indicator of purity for a solid compound.
-
Thin Layer Chromatography (TLC): To assess the purity of the product. A single spot on the TLC plate in multiple solvent systems is a good indication of purity.
Q3: What are some common side reactions to be aware of during the synthesis?
A3:
-
In the pyrazole synthesis: Formation of regioisomers if an unsymmetrical starting material is used.
-
In the cyclization step: Dehydration or other side reactions at high temperatures.
-
In the chlorination step: Over-chlorination or chlorination at other positions on the ring system, although this is less common for this specific substrate. Hydrolysis of the chloro group back to the hydroxyl group if water is present during work-up or storage.
Q4: What are the recommended storage conditions for this compound?
A4: The compound should be stored in a tightly sealed container in a cool, dry place, away from moisture. Storing it under an inert atmosphere (e.g., argon or nitrogen) can help prevent degradation.
Experimental Protocols
Protocol 1: Synthesis of 5-Amino-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
This protocol is a general guideline and may require optimization based on your specific starting materials.
-
To a solution of an appropriate trifluoromethylated dicarbonyl precursor in ethanol, add an equimolar amount of malononitrile.
-
To this mixture, add a slight excess (1.1 equivalents) of hydrazine hydrate dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure and induce crystallization.
-
Wash the collected solid with cold ethanol and dry it under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent.
Protocol 2: Synthesis of 3-(Trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
-
In a round-bottom flask equipped with a reflux condenser, combine 5-amino-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile and an excess of formamide.
-
Heat the mixture to approximately 190°C and maintain this temperature for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Add water to the reaction mixture to precipitate the product.
-
Collect the solid by filtration, wash it with water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum.
Protocol 3: Synthesis of this compound
-
In a dry round-bottom flask under an inert atmosphere, add 3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
-
Carefully add an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents).
-
Optionally, add a tertiary amine base such as N,N-diethylaniline (1-2 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
In a separate large beaker containing crushed ice, slowly and carefully pour the reaction mixture with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Collect the precipitated product by filtration.
-
Wash the solid with copious amounts of water and then dry it under vacuum.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizing the Synthesis and Troubleshooting
Synthetic Pathway
Caption: General synthetic route to the target compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting synthetic issues.
References
- 1. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine
Welcome to the technical support center for the synthesis and optimization of 6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical heterocyclic intermediate. As a key building block in the development of kinase inhibitors and other pharmacologically active compounds, mastering its synthesis is essential.[1] This document provides in-depth, experience-driven advice in a direct question-and-answer format to address common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
The most prevalent and robust synthetic strategy involves a two-step process starting from a suitably substituted pyrazole precursor. This method offers good overall yields and control over the final product.
-
Step 1: Cyclization to form the Pyrazolopyrimidinone Core. The synthesis typically begins with a 5-amino-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide or a related derivative. This precursor undergoes cyclization with a one-carbon synthon, such as formic acid or urea, under reflux conditions to form the fused pyrimidinone ring system, yielding 3-(Trifluoromethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.[2][3]
-
Step 2: Chlorination of the Pyrazolopyrimidinone. The hydroxyl group on the pyrimidinone ring is then converted to the target chloro group. This is almost universally achieved by heating the intermediate with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine or in a high-boiling solvent like toluene.[4][5]
Q2: What are the most critical parameters to control during the synthesis?
Several parameters are crucial for a successful synthesis and must be carefully controlled:
-
Anhydrous Conditions: The chlorination step using POCl₃ is extremely sensitive to moisture. Water reacts exothermically with POCl₃, consuming the reagent and generating phosphoric and hydrochloric acids, which can promote side reactions and product degradation.[6]
-
Temperature Control: Both the cyclization and chlorination steps are temperature-sensitive. Insufficient heat during cyclization can lead to an incomplete reaction, while excessive temperatures during chlorination can cause decomposition and the formation of tar-like impurities.[6]
-
Purity of Starting Materials: The purity of the initial aminopyrazole precursor is paramount. Impurities can carry through the synthesis or interfere with the cyclization, leading to a complex mixture of side products and lowering the yield.[6]
-
Reaction Time: Monitoring the reaction is essential to determine the optimal endpoint. Over-extending the reaction time, especially at high temperatures, can lead to product degradation.[6]
Q3: How can I effectively monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the recommended methods for monitoring the reaction.
-
TLC: Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to track the consumption of the starting material and the appearance of the product spot. This provides a quick and effective way to gauge reaction completion.
-
LC-MS: For more precise monitoring, periodic sampling of the reaction mixture for LC-MS analysis is ideal. This not only confirms the disappearance of the starting material's mass peak but also verifies the formation of the desired product mass and helps identify any major impurities being formed in real-time.[6]
Q4: What are the standard work-up and purification procedures for this compound?
The work-up for the chlorination step must be performed with extreme caution. The reaction is typically quenched by slowly pouring the mixture onto crushed ice or into a cold, saturated sodium bicarbonate solution to neutralize the excess POCl₃ and acid.[4]
The crude product often precipitates and can be collected by filtration. Purification is most commonly achieved by:
-
Recrystallization: Using a suitable solvent system like ethanol/water or toluene can effectively purify the product.
-
Column Chromatography: If recrystallization is insufficient, flash chromatography on silica gel is a reliable method to remove persistent impurities.[5]
Troubleshooting Guide: Addressing Specific Experimental Issues
Problem: My reaction yield is consistently low or I'm getting no product at all.
This is one of the most common issues and can stem from several factors. A systematic approach is the best way to diagnose the root cause.[6]
Q: I suspect my starting materials are the issue. How do I confirm this? A: Purity is non-negotiable in multi-step heterocyclic synthesis.[6]
-
Cause & Solution: Impurities in your 5-amino-3-(trifluoromethyl)-1H-pyrazole precursor can inhibit the cyclization reaction. Before starting, you should always verify the purity of your starting materials using ¹H NMR and Mass Spectrometry. If impurities are detected, purify the starting material by recrystallization or column chromatography.
Q: My cyclization step (Step 1) seems inefficient. What can I do? A: Incomplete cyclization is a frequent bottleneck.
-
Cause & Solution: The reaction may not have reached the required activation energy or run for a sufficient duration. Ensure your reaction is refluxing at the appropriate temperature for the solvent used (e.g., formic acid). Use TLC or LC-MS to monitor the reaction until the starting aminopyrazole is fully consumed. If the reaction stalls, a stronger cyclizing agent or higher boiling solvent might be necessary, but this should be approached with caution as it can also increase side product formation.
Q: The chlorination step (Step 2) is failing. What are the likely causes? A: This step is highly sensitive and often the source of failure.
-
Cause 1: Presence of Moisture. As mentioned, POCl₃ is highly water-sensitive.
-
Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]
-
-
Cause 2: Insufficient Temperature or Reagent. The conversion of the hydroxyl group to a chloride requires significant energy.
-
Solution: Ensure the reaction is heated to reflux (typically >100 °C). A common mistake is using an insufficient excess of POCl₃. An excess of 3-5 equivalents is often required to drive the reaction to completion. Some protocols also benefit from the addition of a catalytic amount of a high-boiling tertiary amine like N,N-diisopropylethylamine (DIPEA).[4]
-
Problem: My final product is contaminated with significant impurities.
Impurity formation can complicate purification and reduce overall yield. Identifying the source is key.
Q: I'm seeing an impurity with the same mass as my product. What could it be? A: The most likely culprit is an isomer formed during the initial cyclization.
-
Cause & Solution: The aminopyrazole precursor has two nitrogen atoms in the pyrazole ring that could potentially participate in cyclization, leading to the formation of a regioisomeric pyrazolo[5,4-d]pyrimidine instead of the desired pyrazolo[3,4-d]pyrimidine. This is highly dependent on the substituents and reaction conditions. To minimize this, strictly follow established protocols for the cyclization step, as temperature and pH can influence the regioselectivity.[7] Purifying the desired isomer can be challenging and may require careful column chromatography or fractional crystallization.
Q: My final product seems to be degrading during work-up or purification. How can I prevent this? A: The product, while generally stable, can be sensitive to harsh conditions.
-
Cause & Solution: Prolonged exposure to strong acids or bases, or excessive heat during solvent evaporation, can cause decomposition.
-
Work-up: Ensure the quenching and neutralization steps are performed quickly and at low temperatures (i.e., using an ice bath).
-
Purification: Avoid prolonged heating during recrystallization. When performing chromatography, do not leave the compound on the silica gel for an extended period, as silica is slightly acidic and can cause degradation of sensitive compounds. Use a neutral purification technique like chromatography on neutral alumina if necessary.
-
Problem: My reaction stalls and does not go to completion.
Q: I've run the reaction for the recommended time, but TLC/LC-MS shows a significant amount of starting material remaining. Why? A: A stalled reaction points to an issue with reagents, temperature, or physical mixing.
-
Cause 1: Reagent Deactivation. The chlorinating agent may have degraded.
-
Solution: Use a fresh bottle of POCl₃. Older bottles can absorb atmospheric moisture over time, reducing their potency.
-
-
Cause 2: Inefficient Mixing. In heterogeneous reactions, poor stirring can limit contact between the solid intermediate and the liquid chlorinating agent.
-
Solution: Ensure vigorous stirring throughout the reaction. A mechanical stirrer is recommended for larger-scale reactions to ensure the solid is well-suspended.[6]
-
-
Cause 3: Suboptimal Temperature. The reaction temperature may have dropped or is not high enough.
-
Solution: Double-check the temperature of your heating mantle or oil bath with an external thermometer. Ensure the reaction is maintained at a steady reflux for the duration.
-
Data Summary & Protocols
Table 1: Optimized Reaction Conditions
| Step | Reagents & Solvents | Temperature (°C) | Typical Time (h) | Key Considerations & Troubleshooting |
| 1. Cyclization | 5-amino-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide, Formic Acid | 100-110 (Reflux) | 4-8 | Monitor by TLC until starting material is consumed. Incomplete reaction may require longer reflux. |
| 2. Chlorination | 3-(Trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one, POCl₃ (3-5 equiv.), Toluene (optional) | 110-120 (Reflux) | 3-6 | CRITICAL: Must be under strictly anhydrous conditions. Use fresh POCl₃. Vigorous stirring is essential. |
| 3. Work-up | Crushed Ice / Saturated NaHCO₃ (aq) | 0-5 | N/A | Add reaction mixture to ice SLOWLY and with caution. Ensure final pH is neutral or slightly basic. |
| 4. Purification | Ethanol/Water or Ethyl Acetate/Hexane | N/A | N/A | Recrystallization is preferred. If chromatography is needed, run it quickly to avoid degradation on silica. |
General Experimental Protocol
Disclaimer: This is a generalized procedure. Researchers should consult specific literature and perform their own risk assessment before conducting any experiment.
Step 1: Synthesis of 3-(Trifluoromethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
-
To a round-bottom flask equipped with a reflux condenser, add 5-amino-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide (1.0 eq).
-
Add formic acid (10-15 volumes).
-
Heat the mixture to reflux (approx. 105 °C) and maintain for 4-8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Slowly add cold water to the flask. The product should precipitate.
-
Collect the solid by vacuum filtration, wash with water, and dry under vacuum to yield the pyrazolopyrimidinone intermediate.
Step 2: Synthesis of this compound
-
In an oven-dried round-bottom flask under a nitrogen atmosphere, combine the intermediate from Step 1 (1.0 eq) and phosphorus oxychloride (3-5 eq).
-
Optionally, add a high-boiling solvent like toluene.
-
Heat the mixture to reflux (approx. 110 °C) and maintain for 3-6 hours, ensuring vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
CAUTION: In a well-ventilated fume hood, slowly and carefully pour the reaction mixture onto a large beaker of crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of solid sodium bicarbonate or a saturated aqueous solution until effervescence ceases (pH ~7-8).
-
The crude product will precipitate. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Visual Guides
Diagram 1: General Synthetic Pathway
Caption: Key steps in the synthesis of the target compound.
Diagram 2: Standard Experimental Workflow
Caption: From reagent preparation to final product analysis.
Diagram 3: Troubleshooting Decision Tree for Low Yield
Caption: A logical guide to diagnosing low reaction yield.
References
- 1. This compound [myskinrecipes.com]
- 2. mdpi.com [mdpi.com]
- 3. clausiuspress.com [clausiuspress.com]
- 4. mdpi.com [mdpi.com]
- 5. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Stability and degradation of 6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine
Welcome to the technical support center for 6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity and reproducibility of your results.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and inherent properties of this compound.
Q1: What are the optimal storage conditions for solid this compound?
A1: To ensure long-term stability, the solid compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place. For prolonged storage, refrigeration is recommended. Avoid exposure to moisture and light.
Q2: I'm having trouble dissolving the compound in aqueous buffers for my biological assays. What do you recommend?
A2: Poor aqueous solubility is a known challenge for many pyrazolo[3,4-d]pyrimidine derivatives.[1] It is recommended to first prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). For your final assay conditions, dilute the DMSO stock into your aqueous buffer. Ensure the final concentration of DMSO is kept low (ideally below 0.5%) to avoid solvent-induced effects on your biological system.[2] If precipitation occurs upon dilution, consider using a lower final concentration of the compound or exploring the use of solubility enhancers, though their impact on the experiment must be validated.
Q3: Is this compound sensitive to light? Should I protect my experiments from light?
A3: While specific photostability data for this exact compound is not extensively published, heterocyclic compounds, particularly halogenated ones, can be susceptible to photodegradation.[3][4] It is best practice to protect solutions of the compound from direct and prolonged exposure to UV and ambient light. Use amber vials or wrap containers in aluminum foil, especially for long-term experiments or when conducting stability studies.
Q4: What is the expected stability of the compound in a DMSO stock solution?
A4: When stored properly (at -20°C or -80°C in a tightly sealed, anhydrous-grade DMSO), the compound is expected to be stable for several months. However, it is good practice to visually inspect the stock solution for any signs of precipitation before each use. For critical applications, it is advisable to qualify the purity of the stock solution periodically using techniques like HPLC.
Q5: What are the likely degradation pathways for this molecule?
A5: Based on its structure, the primary potential degradation pathways include:
-
Hydrolysis: The chloro group at the 6-position is susceptible to nucleophilic substitution by water, especially under non-neutral pH conditions, leading to the formation of a hydroxylated impurity.[5][6]
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the formation of various degradation products.[3]
-
Oxidation: The pyrazolo[3,4-d]pyrimidine core may be susceptible to oxidation, although the electron-withdrawing nature of the trifluoromethyl and chloro groups may offer some stability.
Forced degradation studies are the most effective way to identify the specific degradation products under various stress conditions.[7][8][9]
II. Troubleshooting Guides
This section provides step-by-step solutions for specific experimental challenges.
Issue 1: Compound Precipitation in Aqueous Media During Experiments
-
Symptom: A fine precipitate or cloudiness appears after diluting the DMSO stock solution into an aqueous buffer or cell culture medium.
-
Cause: The aqueous solubility of the compound has been exceeded.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing compound precipitation.
Issue 2: Inconsistent Results in Biological Assays
-
Symptom: High variability in results between replicate experiments or over time.
-
Cause: This could be due to compound degradation in the assay medium, inconsistent dosing due to precipitation, or interactions with assay components.
-
Troubleshooting Steps:
-
Assess Compound Stability in Assay Medium: Incubate the compound in your cell culture medium or buffer under the exact assay conditions (e.g., 37°C, 5% CO2) for the duration of the experiment. Analyze samples at different time points (e.g., 0, 2, 8, 24 hours) by HPLC to check for degradation.
-
Ensure Complete Solubilization: Before adding to the assay, visually inspect the diluted compound solution for any signs of precipitation. Use a brief sonication or vortexing step after dilution to aid dissolution.
-
Run Vehicle Controls: Always include a vehicle control (medium with the same final DMSO concentration) to ensure that the observed effects are not due to the solvent.
-
Check for Light Exposure: If your assays are performed over an extended period, ensure that the plates are protected from light to prevent photodegradation.
-
III. In-Depth Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[7][8][9] The goal is to achieve 5-20% degradation of the parent compound.
A. General Protocol for Forced Degradation
Caption: General workflow for a forced degradation study.
B. Recommended Stress Conditions
The following table summarizes the recommended starting conditions for forced degradation studies. These may need to be optimized based on the observed stability of the compound.
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2, 6, 12, 24 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temp | 1, 2, 4, 8 hours |
| Oxidative | 3% H₂O₂ | Room Temp | 2, 6, 12, 24 hours |
| Thermal (Solid) | Dry Heat | 80°C | 24, 48, 72 hours |
| Thermal (Solution) | In Water/Acetonitrile | 60°C | 24, 48, 72 hours |
| Photolytic (Solid & Solution) | ICH Q1B Option 2 Light Source | Room Temp | Expose to ≥ 1.2 million lux hours and ≥ 200 watt hours/m² |
C. Step-by-Step Protocol for Hydrolytic Degradation
-
Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile).
-
Acid Hydrolysis:
-
Add a known volume of the stock solution to a solution of 0.1 M HCl.
-
Incubate the mixture at 60°C.
-
Withdraw aliquots at specified time points.
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Add a known volume of the stock solution to a solution of 0.1 M NaOH.
-
Maintain the mixture at room temperature.
-
Withdraw aliquots at specified time points.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Neutral Hydrolysis:
-
Add a known volume of the stock solution to purified water.
-
Incubate the mixture at 60°C.
-
Withdraw aliquots at specified time points for direct HPLC analysis.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of the parent compound remaining and to observe the formation of any degradation products.
D. Step-by-Step Protocol for Photostability Testing
This protocol is based on the ICH Q1B guideline.[3]
-
Sample Preparation:
-
Solid State: Place a thin layer of the solid compound in a chemically inert, transparent container.
-
Solution State: Prepare a solution of the compound (e.g., in water/acetonitrile) in a chemically inert, transparent container.
-
-
Control Sample: Prepare an identical set of samples and wrap them in aluminum foil to serve as dark controls. This helps to distinguish between photolytic and thermal degradation.
-
Exposure: Place both the test and control samples in a photostability chamber. Expose them to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: After the exposure period, analyze both the light-exposed and dark control samples by HPLC. Compare the chromatograms to identify any degradation products formed specifically due to light exposure.
IV. References
-
Dreassi, E., Zizzari, A. T., Mori, M., Filippi, I., Belfiore, A., Naldini, A., Carraro, F., Santucci, A., Schenone, S., & Botta, M. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 4(10), 913-917. --INVALID-LINK--
-
El-Dydamony, A. M., El-Sayed, W. A., El-Adl, K., & El-Sherbeny, M. A. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Journal of the Iranian Chemical Society, 21(1), 1-22. --INVALID-LINK--
-
Pergola, C., G ner, T., Di Sarno, V., Ha-Duong, T., Polenz, J., Olivero, G., ... & Werz, O. (2016). Improvement of pyrazolo [3, 4-d] pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. Scientific reports, 6(1), 1-13. --INVALID-LINK--
-
Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Kmetrics, I. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical and biomedical analysis, 55(5), 841-866. --INVALID-LINK--
-
ICH Harmonised Tripartite Guideline. (1996). Q1B Photostability Testing of New Drug Substances and Products. --INVALID-LINK--
-
Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Pharmaceutical Sciences Review and Research, 80(1), 1-10. --INVALID-LINK--
-
BenchChem. (2025). Troubleshooting solubility issues of Furo[3,4-d]pyrimidine compounds in biological assays. --INVALID-LINK--
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation–A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38276-38281. --INVALID-LINK--
-
Gáspár, A., & Kardos, S. (2016). Forced degradation studies. In New Trends in Analytical Chemistry (pp. 1-24). Medcrave. --INVALID-LINK--
-
Dolzonek, J., Fijałek, Z., & Trzcińska, E. (2019). Hydrolytic stability of selected pharmaceuticals and their transformation products. Chemosphere, 233, 73-81. --INVALID-LINK--
-
Chen, J., Li, X., & Zhang, Y. (2019). Degradation and DBP formations from pyrimidines and purines bases during sequential or simultaneous use of UV and chlorine. Water research, 165, 115023. --INVALID-LINK--
-
Smith, V. H. (1964). The investigations of the methods for the reduction of chloroyrimidines. Oregon State University. --INVALID-LINK--
-
Google Patents. (1996). US5525724A - Process for the preparation of chloropyrimidines. --INVALID-LINK--
References
- 1. Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. fda.gov [fda.gov]
- 4. Degradation and DBP formations from pyrimidines and purines bases during sequential or simultaneous use of UV and chlorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 6. Hydrolytic stability of selected pharmaceuticals and their transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Purification of 6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine, a key intermediate in the synthesis of kinase inhibitors for targeted cancer therapies.[1] As Senior Application Scientists, we understand the nuances of pyrazolo[3,4-d]pyrimidine chemistry and have designed this resource to address the common challenges encountered in achieving high purity of this compound.
I. Troubleshooting Guide: Common Purification Issues and Solutions
Researchers often face challenges in obtaining this compound with the desired purity. This section addresses specific experimental issues with actionable solutions.
Issue 1: Low Yield After Column Chromatography
Symptoms:
-
A significant loss of product is observed after purification by silica gel column chromatography.
-
The desired compound is detected in multiple fractions but at low concentrations.
Potential Causes & Solutions:
-
Compound Decomposition on Silica Gel: Pyrazolo[3,4-d]pyrimidines can be sensitive to the acidic nature of standard silica gel, leading to degradation.
-
Solution: Assess the compound's stability on a silica TLC plate. If streaking or decomposition is observed, consider using a less acidic stationary phase like alumina or deactivated silica gel. To deactivate silica gel, you can add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the mobile phase.[2]
-
-
Inappropriate Solvent System: The chosen mobile phase may not provide adequate separation or may lead to poor elution of the compound.
-
Solution: Re-optimize the mobile phase using Thin Layer Chromatography (TLC). Experiment with different solvent systems, such as gradients of ethyl acetate in heptane or hexane, or methanol in dichloromethane, to find the optimal separation conditions.[2] For pyrazolo[1,5-a]pyrimidines, mobile phases of ethyl acetate/petroleum ether/tetrahydrofuran and n-hexane/ethyl acetate have been successfully used.[3]
-
-
Column Overloading: Loading too much crude material onto the column can lead to poor separation and product loss.
-
Solution: As a general rule, the amount of sample loaded should be approximately 1-5% of the mass of the stationary phase.[2] If overloading is suspected, reduce the sample amount or use a larger column.
-
Issue 2: Persistent Impurities After Recrystallization
Symptoms:
-
The melting point of the recrystallized product is broad or lower than the literature value.
-
Analytical data (e.g., NMR, HPLC) shows the presence of impurities.
Potential Causes & Solutions:
-
Incomplete Precursor Formation: Impurities from the synthesis of the pyrazolo[3,4-d]pyrimidine core can co-crystallize with the final product.
-
Solution: Ensure the purity of the starting materials and intermediates. Consider purifying the precursor pyrazole or pyrimidine derivative by recrystallization or column chromatography before the final cyclization step.[4]
-
-
Inappropriate Recrystallization Solvent: The chosen solvent may not have the ideal solubility profile for effective purification.
-
Solution: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For pyrazolo[3,4-d]pyrimidine derivatives, solvents like ethanol and dioxane have been used for recrystallization.[5][6][7] Conduct small-scale solubility tests with a range of solvents to identify the most suitable one.
-
-
"Oiling Out" of the Compound: The compound separates as a liquid instead of forming crystals.
-
Solution: This often occurs when the boiling point of the solvent is higher than the melting point of the compound. Choose a lower-boiling point solvent. Alternatively, "oiling out" can happen if the solution is cooled too quickly. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Issue 3: Colored Impurities in the Final Product
Symptoms:
-
The isolated solid is colored (e.g., yellow or brown) instead of the expected white or off-white.
Potential Causes & Solutions:
-
Formation of Colored Byproducts: Side reactions during the synthesis can produce colored impurities.
-
Solution: During recrystallization, add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot gravity filtration.[8]
-
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and handling of this compound during purification.
Q1: What are the typical chromatographic methods for purifying pyrazolo[3,4-d]pyrimidines?
A1: The most common purification techniques are column chromatography and recrystallization.[2] For column chromatography, silica gel is a frequently used stationary phase, with mobile phases typically consisting of a gradient of a polar solvent (like ethyl acetate or methanol) in a non-polar solvent (like heptane or hexane).[2][3] High-Performance Liquid Chromatography (HPLC) can also be employed for analytical and preparative separations.[9]
Q2: What is the solubility profile of this compound?
Q3: Are there any specific safety precautions to consider when handling this compound?
A3: Yes, it is important to handle this compound in a well-ventilated area, preferably in a fume hood.[10] Avoid dust formation and contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of accidental contact, follow the first-aid measures outlined in the safety data sheet (SDS).[10]
Q4: Can microwave-assisted synthesis affect the purification process?
A4: Yes, microwave-assisted synthesis has been shown to improve yields and reduce reaction times for pyrazolo[3,4-d]pyrimidine synthesis.[4] In some cases, it can also minimize the need for extensive chromatographic purification by reducing the formation of side products.[11] However, the crude product from a microwave reaction should still be analyzed for purity and purified accordingly.
III. Experimental Protocols
The following are generalized protocols for the purification of this compound. These should be adapted based on the specific impurities present and the scale of the reaction.
Protocol 1: Flash Column Chromatography
This protocol outlines a general procedure for purification using flash column chromatography.[2]
1. Preparation of the Column:
- Select a column of appropriate size for the amount of crude material.
- Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., 100% heptane).
- Pour the slurry into the column and allow the silica to settle, ensuring a uniformly packed bed without air bubbles.
- Drain the excess solvent until it is level with the top of the silica bed.
2. Sample Loading:
- Dissolve the crude compound in a minimal amount of a suitable solvent, such as dichloromethane or the mobile phase.
- Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
3. Elution and Fraction Collection:
- Begin elution with the least polar solvent system.
- Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in heptane).
- Collect fractions and monitor the elution of the compound using TLC.
4. Isolation:
- Combine the fractions containing the pure product.
- Remove the solvent under reduced pressure to obtain the purified compound.
Protocol 2: Recrystallization (Single Solvent)
This protocol describes the purification by recrystallization from a single solvent.[2]
1. Dissolution:
- Place the crude solid in an Erlenmeyer flask.
- Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point while stirring until the solid is completely dissolved.
2. Decolorization (if necessary):
- If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
- Reheat the solution to boiling for a few minutes.
- Perform a hot gravity filtration to remove the charcoal.[8]
3. Crystallization:
- Allow the hot, clear solution to cool slowly to room temperature.
- Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
4. Isolation and Drying:
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Allow the crystals to dry completely.
IV. Visualization of Workflows
Workflow for Column Chromatography Purification
Caption: Workflow for Column Chromatography Purification.
Troubleshooting Poor Chromatographic Separation
Caption: Troubleshooting Poor Chromatographic Separation.
V. References
-
BenchChem. (2025). Technical Support Center: Development of Pyrazolo[3,4-d]pyrimidine-Based Therapies. 4
-
BenchChem. (2025). Technical Support Center: Purification of Pyrazolium-Based Compounds. 2
-
SciSpace. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2. 3
-
National Institutes of Health. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. 5
-
BenchChem. (2025). Technical Support Center: Purification of Polar Pyrimidine Derivatives. 8
-
National Institutes of Health. (n.d.). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. 6
-
ResearchGate. (2025). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. 7
-
MySkinRecipes. (n.d.). This compound. 1
-
Echemi. (n.d.). 6-Chloro-3-trifluoromethyl-1H-pyrazolo[3,4-d]pyrimidine Safety Data Sheets. 10
-
National Institutes of Health. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. 11
-
PubMed. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. 9
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine
Welcome to the technical support center for 6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound. As a key intermediate in the synthesis of kinase inhibitors, its effective use is paramount.[1] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these challenges.
Introduction to the Solubility Problem
The pyrazolo[3,4-d]pyrimidine scaffold is a known "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors.[2] However, a common challenge with this class of compounds, including this compound, is their poor aqueous solubility. This can significantly hinder biological screening, formulation development, and ultimately, in vivo bioavailability.[2][3][4] This guide will walk you through a systematic approach to understanding and improving the solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is this compound expected to have poor water solubility?
A1: The pyrazolo[3,4-d]pyrimidine core is a relatively planar, aromatic heterocyclic system. Such structures often exhibit strong crystal lattice energy, meaning more energy is required to break apart the solid-state crystal and dissolve it in a solvent.[3] While readily soluble in organic solvents like DMSO, its limited aqueous solubility is a known issue for the entire class of pyrazolo[3,4-d]pyrimidine derivatives.[2]
Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A2: Both are important, but they tell you different things.
-
Kinetic solubility measures the concentration of a compound that can be dissolved from a high-concentration DMSO stock into an aqueous buffer before it precipitates. It's a rapid, high-throughput measurement often used in early drug discovery.[5][6][7] However, it can sometimes overestimate the true solubility due to the formation of supersaturated solutions.[4]
-
Thermodynamic solubility is the true equilibrium solubility, where an excess of the solid compound is equilibrated with the solvent over a longer period (e.g., 24 hours).[8][9][10] This is a more accurate measure and is critical for lead optimization and formulation development.[5]
For initial troubleshooting, a kinetic solubility assessment is a good starting point. For formulation development, thermodynamic solubility is essential.
Q3: My compound is precipitating out of my cell culture media. What can I do?
A3: This is a common issue. Here are a few immediate troubleshooting steps:
-
Lower the final DMSO concentration: While DMSO is an excellent solvent for this compound, high concentrations can be toxic to cells and can also cause the compound to crash out when diluted into aqueous media. Aim for a final DMSO concentration of 0.5% or lower in your assay.
-
Use a pre-solubilization strategy: Before diluting into your final assay medium, try one of the solubility enhancement techniques discussed in the detailed guides below, such as using co-solvents or forming a complex with cyclodextrins.
-
Consider a formulation approach: For in vivo studies or more complex cellular assays, developing a stable formulation, such as a solid dispersion, may be necessary.[3]
Troubleshooting Guide: A Step-by-Step Approach to Enhancing Solubility
If you are facing poor solubility with this compound, follow this structured approach to identify the best solution for your experimental needs.
Step 1: Characterize the Problem - Determine the Baseline Solubility
Before you can improve the solubility, you need to quantify the problem. We recommend determining both the kinetic and thermodynamic solubility in your relevant aqueous buffer (e.g., PBS, cell culture media).
This protocol is adapted for a high-throughput format.
-
Prepare a high-concentration stock solution: Dissolve the compound in 100% DMSO to a concentration of 10 mM.
-
Prepare a serial dilution: In a 96-well plate, perform a serial dilution of your DMSO stock.
-
Add aqueous buffer: To each well, add your aqueous buffer of choice (e.g., PBS pH 7.4) to achieve a final DMSO concentration of 1-2%.
-
Incubate: Shake the plate at room temperature for 1-2 hours.[5]
-
Measure precipitation: Use a plate-based nephelometer to measure light scattering, which indicates precipitation. Alternatively, filter the samples and analyze the filtrate by HPLC-UV or LC-MS to quantify the dissolved compound.[4][6]
This "shake-flask" method provides the equilibrium solubility.[5]
-
Add excess solid: Add an excess amount of the solid compound to a vial containing a known volume of your test solvent (e.g., PBS pH 7.4). Ensure undissolved solid remains.[8]
-
Equilibrate: Shake or rotate the vials at a constant temperature (e.g., 25°C or 37°C) for 24 hours to reach equilibrium.[5][8]
-
Separate solid from solution: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantify: Carefully remove the supernatant, filter it, and determine the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method with a calibration curve.[9]
Step 2: Employ Co-solvents for a Quick Fix
For many in vitro assays, using a co-solvent system can be a rapid and effective way to increase solubility. Co-solvents work by reducing the polarity of the aqueous environment.[11]
-
Polyethylene Glycol 400 (PEG 400)
-
Ethanol
-
Propylene Glycol
-
Glycerol
A study on other poorly soluble drugs showed that a PEG 400-ethanol system had a high solubilization potential.[12]
-
Prepare stock solutions of your compound in various co-solvents (e.g., 100% PEG 400, 100% Ethanol).
-
Create different co-solvent/aqueous buffer mixtures (e.g., 10% PEG 400 in PBS, 20% PEG 400 in PBS, etc.).
-
Determine the thermodynamic solubility of your compound in each of these mixtures using the protocol described above.
| Co-solvent System | Typical Starting Concentration (% v/v) | Notes |
| PEG 400 / Aqueous Buffer | 5 - 30% | Generally well-tolerated in cell-based assays at low concentrations. |
| Ethanol / Aqueous Buffer | 5 - 20% | Can be toxic to cells at higher concentrations. |
| Propylene Glycol / Aqueous Buffer | 5 - 30% | Another common choice for in vitro and in vivo formulations. |
This table provides starting points for optimization. The optimal co-solvent and concentration must be determined empirically.
Step 3: Investigate pH-Dependent Solubility
The pyrazolo[3,4-d]pyrimidine core contains nitrogen atoms that can be protonated or deprotonated depending on the pH. This can significantly influence solubility.
Caption: Workflow for Investigating pH-Dependent Solubility.
Step 4: Advanced Strategies for Formulation Development
For more challenging applications, such as in vivo studies, more advanced formulation strategies are often required.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like our compound, forming an inclusion complex with enhanced aqueous solubility.[13][14] For pyrazolo[3,4-d]pyrimidine derivatives, 2-Hydroxypropyl-β-cyclodextrin (HPβCD) has been shown to improve water solubility by 100 to 1000-fold.[15]
-
Prepare a cyclodextrin solution: Dissolve HPβCD in water to your desired concentration (e.g., 10-30% w/v).
-
Add the compound: Add an excess of this compound to the cyclodextrin solution.
-
Complexation: Stir or sonicate the mixture for 24-48 hours at room temperature.
-
Clarification: Centrifuge and filter the solution to remove any uncomplexed, undissolved compound.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate via HPLC-UV or LC-MS.
Creating a solid dispersion involves dissolving the compound and a hydrophilic polymer in a common solvent and then removing the solvent. This results in an amorphous dispersion of the compound in the polymer matrix, which can significantly improve its dissolution rate and apparent solubility.[3]
Caption: General Workflow for Solid Dispersion Formulation.
Studies on similar pyrazolo[3,4-d]pyrimidine kinase inhibitors have successfully used polymers like Pluronic F-68, Tween 80, and PVPVA to create solid dispersions with enhanced solubility and comparable potency to the DMSO-solubilized compound.[3]
Final Recommendations
The poor solubility of this compound is a known challenge for its chemical class but is surmountable with a systematic approach.
-
For initial in vitro screening, start with co-solvent systems like PEG 400 or investigate pH modification.
-
If precipitation in assays persists, consider pre-forming an inclusion complex with HPβCD.
-
For in vivo studies or advanced formulation, developing a solid dispersion with a suitable polymer is a highly effective strategy.
Always validate that your chosen solubilization method does not interfere with your experimental endpoint. We are confident that by following these guidelines, you can successfully navigate the solubility challenges associated with this promising compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pharmatutor.org [pharmatutor.org]
- 5. enamine.net [enamine.net]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. In-vitro Thermodynamic Solubility [protocols.io]
- 9. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 10. evotec.com [evotec.com]
- 11. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solubility enhancement of cox-2 inhibitors using various solvent systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. gpsrjournal.com [gpsrjournal.com]
- 15. 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine
Welcome to the technical support center for the synthesis of 6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical pharmaceutical intermediate.[1][2] As a key building block for various kinase inhibitors and other therapeutics, achieving a high-yield, high-purity synthesis is paramount.[3][4][5]
This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in mechanistic principles and field-proven experience.
General Synthetic Pathway Overview
The synthesis of this compound is typically a multi-step process. While several routes exist, a common and reliable pathway involves three primary stages:
-
Formation of a Trifluoromethylated Pyrazole Intermediate: Construction of the core pyrazole ring bearing the essential trifluoromethyl group and an amino functionality, which is critical for the subsequent cyclization.
-
Pyrimidine Ring Annulation: Cyclization of the aminopyrazole intermediate to form the fused bicyclic pyrazolo[3,4-d]pyrimidin-6-one system.
-
Aromatic Chlorination: Conversion of the C6-oxo functionality to the target chloro group.
The following workflow diagram illustrates this general pathway.
Caption: General three-stage synthetic workflow.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during synthesis in a question-and-answer format.
Part 1: Synthesis of the Pyrazole Intermediate
Question 1: My yield for the 5-amino-3-(trifluoromethyl)-1H-pyrazole intermediate is consistently low. What are the primary causes and solutions?
Answer: Low yield in this initial step often stems from three main areas: the quality of starting materials, suboptimal reaction conditions, and side reactions.
-
Causality: The cyclocondensation reaction to form the pyrazole ring is sensitive to the reactivity of your starting materials. The trifluoromethyl group significantly increases the electrophilicity of the adjacent carbonyl carbon in a 1,3-dicarbonyl precursor, but it can also be susceptible to hydrolysis under harsh basic or acidic conditions.
-
Troubleshooting Steps:
-
Starting Material Integrity: Ensure your trifluoromethylated β-ketoester or equivalent is pure and anhydrous. Moisture can hydrolyze the ester and impede the initial condensation with hydrazine.
-
Control of Reaction Exotherm: The initial reaction with hydrazine hydrate can be highly exothermic. Add the hydrazine dropwise at a low temperature (0-5 °C) before allowing the mixture to warm to reflux. Uncontrolled temperature spikes can lead to the formation of undesired side products or decomposition.
-
pH and Solvent Choice: The reaction is typically performed in an alcoholic solvent like ethanol. The pH is critical; while the reaction proceeds under neutral or slightly acidic conditions, strongly acidic conditions can protonate the hydrazine, reducing its nucleophilicity. Conversely, strongly basic conditions can promote enolate side reactions. If using hydrazine hydrochloride, a stoichiometric amount of a mild base may be necessary.
-
Reaction Time: Monitor the reaction by TLC or LC-MS. Prolonged heating after the consumption of starting material can lead to degradation.
-
Question 2: I am observing a mixture of regioisomers in my pyrazole formation step. How can I improve selectivity for the desired 5-amino-3-(trifluoromethyl) isomer?
Answer: Regioisomer formation is a classic challenge in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[6] However, even with hydrazine itself, the choice of precursor is key.
-
Causality: The regioselectivity is determined by which carbonyl group of the 1,3-dicarbonyl equivalent undergoes the initial nucleophilic attack by the hydrazine. The highly electrophilic carbonyl adjacent to the CF₃ group is the preferred site of initial attack.
-
Strategic Recommendations:
-
Use a Precursor with Differentiated Reactivity: The most effective strategy is to use a starting material where the two electrophilic centers have distinct reactivity. For instance, using ethyl 4,4,4-trifluoroacetoacetate ensures the initial attack occurs at the more reactive ketone carbonyl rather than the ester carbonyl.
-
Alternative Precursors: Consider starting with ethyl 2-cyano-4,4,4-trifluoro-3-oxobutanoate. The presence of the cyano group directs the cyclization pathway, typically affording the 5-amino-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate intermediate with high regioselectivity.
-
Stepwise Synthesis: A more controlled, albeit longer, approach involves synthesizing a vinylogous intermediate first. For example, reacting a trifluoroacetyl precursor with an enamine can create a defined intermediate that cyclizes predictably with hydrazine.
-
Part 2: Pyrimidine Ring Annulation
Question 3: The cyclization to form the pyrazolo[3,4-d]pyrimidin-6-one is sluggish and gives low conversion. How can I improve this?
Answer: This is a common bottleneck. Driving this intramolecular cyclization to completion requires overcoming the activation energy for ring closure and managing equilibrium.
-
Causality: The reaction involves the nucleophilic attack of the pyrazole's ring nitrogen onto the carbonyl carbon of the formyl group (or its equivalent), followed by dehydration. If the intermediate is too stable or the reaction temperature is too low, the reaction will stall.
-
Optimization Strategies:
-
High-Temperature Conditions: These cyclizations often require high temperatures (150-190 °C). Using a high-boiling solvent like formamide, which also serves as the C1 source, is a standard method. Ensure your apparatus is set up for high-temperature reflux with proper ventilation.
-
Water Removal: The reaction releases water, which can be hydrolytic at high temperatures. If performing the reaction in a solvent other than formamide (e.g., DMF, xylenes), using a Dean-Stark apparatus to remove water azeotropically can drive the equilibrium toward the product.
-
Choice of Cyclizing Agent: Dimethylformamide dimethyl acetal (DMF-DMA) is an effective alternative that often works under milder conditions than formamide.[6][7] It reacts with the 5-amino group to form a reactive dimethylaminomethylene intermediate, which cyclizes more readily upon heating, often in a solvent like ethanol or DMF at reflux.
-
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Formamide | 170-190 °C, neat | Inexpensive, acts as both reagent and solvent | High temperature required, potential for decomposition |
| DMF-DMA | 80-120 °C, in DMF or EtOH | Milder conditions, high reactivity | More expensive, workup requires removal of DMF |
| Triethyl Orthoformate | 120-140 °C, with acid catalyst | Good for acid-stable substrates | Requires catalyst, can be slower than other methods |
Part 3: Final Chlorination Step
Question 4: Chlorination with phosphorus oxychloride (POCl₃) gives a low yield and a dark, impure product. What is going wrong and how can I fix it?
Answer: This is the most critical and often problematic step. POCl₃ is a highly aggressive reagent, and its reactions can be difficult to control, leading to charring and side-product formation.
-
Causality: The reaction mechanism involves the activation of the pyrimidinone's carbonyl oxygen by POCl₃, followed by nucleophilic attack of chloride. The HCl generated as a byproduct can cause degradation. At high temperatures, POCl₃ can promote extensive decomposition, resulting in tarry residues.
-
Troubleshooting and Optimization Protocol:
Caption: Troubleshooting decision tree for the POCl₃ chlorination step.
-
Detailed Protocol Enhancement:
-
Use an HCl Scavenger: The addition of a tertiary amine like N,N-diisopropylethylamine (DIPEA) or N,N-dimethylaniline is crucial.[8] These bases trap the generated HCl, preventing acid-mediated decomposition of the sensitive pyrazole ring system.
-
Temperature Control: Do not overheat. A gentle reflux of neat POCl₃ (approx. 107 °C) is sufficient. Using a high-boiling co-solvent like toluene can provide more precise temperature control.[8]
-
Stoichiometry of POCl₃: While often used in excess as the solvent, using a large excess (e.g., >10 volumes) is unnecessary and complicates the work-up. 5-10 equivalents are typically sufficient.
-
Careful Work-up: The work-up is extremely hazardous due to the violent reaction of POCl₃ with water. The reaction mixture should be cooled and then added very slowly in a dropwise manner to a vigorously stirred slurry of ice and water. This hydrolyzes the excess POCl₃ and precipitates the product. The pH should then be carefully neutralized with a base like NaHCO₃ or NaOH solution.
-
Purification: The crude product is often contaminated with phosphorus byproducts. It can be purified by recrystallization from a solvent like ethanol or isopropanol, or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Frequently Asked Questions (FAQs)
FAQ 1: What are the most critical safety precautions for this synthesis?
This synthesis involves several hazardous materials and reactions.
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. Always handle in a certified chemical fume hood, wearing acid-resistant gloves, a lab coat, and chemical splash goggles. Have a sodium bicarbonate solution ready for quenching spills.
-
Trifluoromethylated Compounds: While generally stable, heating CF₃-containing compounds with certain reagents can release toxic gases. Ensure good ventilation.
-
High-Temperature Reactions: Reactions involving formamide or POCl₃ at reflux require careful setup to avoid pressure buildup and ensure controlled heating.
-
Work-up Quenching: The quenching of POCl₃ is extremely exothermic and releases HCl gas. This must be done slowly, with adequate cooling and ventilation.
FAQ 2: How stable is the final product, and what are the recommended storage conditions?
This compound is a relatively stable crystalline solid. However, the chloro group is susceptible to nucleophilic substitution, especially by moisture over long periods.
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize hydrolysis.[1][9] For long-term storage, refrigeration (2-8°C) is recommended.[1]
FAQ 3: Are there any "greener" or more modern alternatives to POCl₃?
The use of POCl₃ is a classic and robust method, but its hazardous nature has led to searches for alternatives.
-
Vilsmeier-Haack Type Reagents: For some heterocyclic systems, reagents like oxalyl chloride or thionyl chloride in DMF can generate a reactive Vilsmeier reagent in situ that can perform the chlorination under milder conditions. However, their effectiveness for this specific substrate would require experimental validation.
-
Flow Chemistry: Performing the chlorination step in a continuous flow reactor can significantly improve safety. It allows for precise control of temperature, reaction time, and mixing, minimizing the accumulation of large quantities of hazardous materials and improving heat dissipation during the quench.
References
- 1. This compound [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine [mdpi.com]
- 9. echemi.com [echemi.com]
Technical Support Center: Characterization of 6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine Derivatives
Welcome to the technical support guide for the characterization of 6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine and its derivatives. This class of compounds, while crucial as scaffolds in drug discovery for inhibiting various kinases, presents a unique set of analytical challenges due to the combined electronic effects of the chloro, trifluoromethyl, and fused heterocyclic ring systems.[1][2][3] This guide is structured as a series of troubleshooting questions and answers to provide actionable solutions to common problems encountered in the laboratory.
Section 1: Physicochemical Properties & Sample Handling
The inherent properties of pyrazolo[3,4-d]pyrimidines, such as poor aqueous solubility and potential for degradation, are often the root cause of downstream analytical issues.[4][5] Addressing these foundational challenges is the first step toward reliable characterization.
Question: My compound has extremely low solubility in common organic solvents and water. How can I prepare samples for analysis?
Answer: This is a prevalent issue with planar heterocyclic systems like pyrazolo[3,4-d]pyrimidines, which exhibit strong crystal packing energy, leading to poor solubility.[5]
-
Causality: The planarity of the fused ring system, combined with intermolecular interactions (e.g., hydrogen bonding, π-stacking), results in a high lattice energy that common solvents struggle to overcome. The electron-withdrawing nature of the chloro and trifluoromethyl groups further exacerbates this.
-
Troubleshooting Steps:
-
Solvent Screening: Expand your solvent selection. While methanol and dichloromethane are common starting points, explore more polar aprotic solvents like DMSO, DMF, or NMP, where these compounds often show improved solubility. For NMR, deuterated versions (DMSO-d6, DMF-d7) are essential.
-
Temperature: Gentle warming (40-50 °C) can significantly improve solubility for sample preparation. However, be cautious of potential degradation with prolonged heat exposure. Always run a stability test on a small scale first.
-
Formulation Strategies: For biological assays or HPLC, consider creating amorphous solid dispersions. Co-formulating the compound with polymers like PVPVA has been shown to enhance apparent water solubility.[4][6]
-
Prodrug Approach: For in-vivo studies, a chemical modification to create a more soluble prodrug that metabolically cleaves to the active compound is a viable, albeit more involved, strategy.[7]
-
Question: I suspect my compound is degrading during storage or workup. What are the signs and how can I prevent it?
Answer: The chloro-substituent at the 6-position is a reactive site susceptible to nucleophilic substitution, which is a primary degradation pathway.
-
Causality: The pyrimidine ring is electron-deficient, making the C6-Cl bond susceptible to attack by nucleophiles (e.g., water, methanol, amines) present during workup, purification, or storage.[8][9]
-
Troubleshooting & Prevention:
-
TLC/LC-MS Monitoring: The appearance of new, often more polar, spots/peaks is a key indicator. A common degradation product is the substitution of the chlorine with a hydroxyl or methoxy group if water or methanol is present.
-
Inert Conditions: Handle the compound under an inert atmosphere (Nitrogen or Argon) whenever possible, especially when in solution.
-
Aprotic Solvents: Use dry, aprotic solvents for reactions and purification to minimize the presence of nucleophiles.
-
Storage: Store the solid compound in a desiccator at low temperatures (-20 °C) and protected from light. For solutions, use anhydrous aprotic solvents and store under inert gas at low temperatures for short periods only.
-
Section 2: Chromatographic Purification and Analysis
Achieving high purity is often challenging due to the formation of closely related side products and isomers.[10]
Question: I'm seeing multiple overlapping spots on TLC and broad or tailing peaks in my HPLC analysis. How can I improve separation?
Answer: This is typically caused by a combination of poor solubility, interaction with the stationary phase, and the presence of closely related impurities.
-
Causality: The nitrogen atoms in the pyrazolopyrimidine core can interact strongly with acidic silica gel, leading to peak tailing. Isomers formed during synthesis can have very similar polarities, making separation difficult.[10] If the compound is poorly soluble in the mobile phase, it can precipitate on the column, causing peak broadening and pressure issues.
-
Workflow for Method Optimization:
Caption: HPLC troubleshooting workflow for pyrazolopyrimidine derivatives.
-
Detailed Protocol: Optimizing Reverse-Phase HPLC Separation
-
Solubility Check: Ensure your sample is fully dissolved in the initial mobile phase or a strong solvent like DMSO. A filtered, clear solution is critical.
-
Mobile Phase Modifiers: Add an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to both mobile phase components (Water and Acetonitrile/Methanol). This protonates the basic nitrogens on the heterocyclic core, minimizing interaction with residual silanols on the silica support and dramatically improving peak shape.
-
Gradient Optimization: Start with a broad gradient (e.g., 5-95% Acetonitrile over 20 minutes) to identify where your compound and impurities elute. Then, switch to a shallower gradient around the elution time of your compound of interest (e.g., 40-60% Acetonitrile over 30 minutes) to maximize resolution.[10]
-
Stationary Phase: If separation is still poor, consider a different stationary phase. A phenyl-hexyl column can offer different selectivity (π-π interactions) compared to a standard C18 column, which may resolve critical pairs.
-
Section 3: Spectroscopic Characterization
The unique electronic environment created by the chloro and trifluoromethyl groups can lead to complex and sometimes unexpected spectroscopic data.
Question: My mass spectrum is complex and doesn't show a clear molecular ion, or the fragmentation pattern is confusing. What should I look for?
Answer: The presence of chlorine and the trifluoromethyl group leads to characteristic but potentially complex mass spectra.
-
Causality:
-
Isotope Pattern: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This means your molecular ion (M) will appear as two peaks: M⁺ and (M+2)⁺, with the (M+2)⁺ peak being about one-third the intensity of the M⁺ peak. This is a definitive diagnostic tool.[9]
-
Fragmentation: The CF₃ group is highly stable and its loss (a neutral loss of 69 Da) is a common and significant fragmentation pathway.[11] Other fragmentations can involve the pyrimidine ring. The fragmentation patterns of trifluoromethyl-substituted heterocycles can be complex, sometimes involving rearrangements.[11]
-
-
Troubleshooting & Interpretation:
-
Identify the M, M+2 Pattern: First, locate the pair of peaks separated by 2 m/z units with a ~3:1 intensity ratio. This is your molecular ion cluster. High-resolution mass spectrometry (HRMS) is invaluable for confirming the elemental composition.[8][9]
-
Look for Neutral Loss of 69: A prominent peak at [M-69]⁺ is strong evidence for the presence of a CF₃ group.
-
Soft Ionization: If the molecular ion is weak or absent in Electron Impact (EI) mode, switch to a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI). ESI is particularly effective for these nitrogen-containing heterocycles, often yielding a strong protonated molecule [M+H]⁺.
-
Tandem MS (MS/MS): To understand the fragmentation, perform an MS/MS experiment by isolating the molecular ion and fragmenting it. This simplifies the spectrum and helps establish fragmentation pathways. Defluorination has been observed as a degradation pathway in tandem mass spectrometry for some trifluoromethyl groups.[12]
-
| Characteristic Ion/Loss | Mass (Da) | Significance |
| [M+2]⁺ Isotope Peak | M + 2 | Confirms the presence of one chlorine atom (~32% of M⁺) |
| Neutral loss of CF₃ | M - 69 | Characteristic fragmentation of the trifluoromethyl group[11] |
| Neutral loss of Cl | M - 35 | Loss of the chlorine radical |
| [M+H]⁺ | M + 1 | Often the base peak in ESI positive mode |
Question: The NMR spectrum of my compound is difficult to interpret. What are the common challenges with this scaffold?
Answer: NMR characterization, particularly ¹⁹F and ¹³C NMR, is essential but can be tricky.
-
Causality:
-
¹⁹F NMR: The trifluoromethyl group gives a strong signal in the ¹⁹F NMR spectrum. Its chemical shift and multiplicity provide valuable information.
-
¹³C NMR: The carbon attached to the CF₃ group will appear as a quartet due to one-bond C-F coupling (¹JCF), which can be very broad. Carbons two or three bonds away will show smaller quartet or triplet couplings (²JCF, ³JCF).
-
Solubility & Aggregation: Poor solubility can lead to broad peaks in all NMR spectra. Aggregation in solution can also cause significant line broadening.
-
-
Troubleshooting & Interpretation:
-
Ensure Solubility: Run the sample in a solvent where it is fully soluble, like DMSO-d6. If peaks are still broad, try acquiring the spectrum at a higher temperature (e.g., 50-80 °C) to break up aggregates and sharpen signals.
-
Acquire a ¹⁹F NMR Spectrum: This is a quick and definitive way to confirm the presence of the CF₃ group. It should appear as a singlet (unless there are other fluorine atoms or coupled protons nearby).
-
Long ¹³C Acquisition Times: Due to the C-F coupling and potentially long relaxation times of quaternary carbons, a longer acquisition time or a higher number of scans is often necessary to get a good signal-to-noise ratio for all carbon signals, especially the C-CF₃ quartet.
-
2D NMR: Use 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) to definitively assign carbons. A correlation from the pyrazole proton (H-1) to the C3-CF₃ carbon, or from the pyrimidine proton to the C6-Cl carbon, can be crucial for structural confirmation.
Caption: Recommended NMR characterization workflow.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 12. Defluorination degradation of trifluoromethyl groups identified by tandem mass spectrometry coupled with stable isotope incorporation strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine
Welcome to the technical support center for 6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS: 1261391-38-9). This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the successful handling, storage, and application of this versatile building block in your synthetic endeavors.
I. Compound Overview & Key Properties
This compound is a functionalized heterocyclic compound of significant interest in medicinal chemistry due to its structural resemblance to purine nucleobases. The presence of a reactive chloro group at the 6-position and a strongly electron-withdrawing trifluoromethyl group at the 3-position makes it a valuable intermediate for generating diverse libraries of substituted pyrazolo[3,4-d]pyrimidines, a scaffold found in numerous kinase inhibitors and other biologically active molecules.[1]
| Property | Data | Source |
| CAS Number | 1261391-38-9 | [2] |
| Molecular Formula | C₆H₂ClF₃N₄ | [2] |
| Molecular Weight | 222.56 g/mol | [2] |
| Appearance | Typically an off-white to light yellow solid | Supplier Data |
| Purity | >95% | [2] |
| Solubility | Data not widely available. See Troubleshooting section for guidance. | [3] |
II. Troubleshooting Guide: Experimental Challenges
This section addresses common issues encountered during synthetic transformations involving this compound, particularly in palladium-catalyzed cross-coupling reactions.
Q1: My Suzuki-Miyaura coupling reaction is failing or giving very low yield. What are the likely causes?
Failure of a Suzuki-Miyaura coupling with this substrate is a common challenge. The electron-deficient nature of the pyrazolopyrimidine ring, exacerbated by the trifluoromethyl group, can render the C-Cl bond less reactive towards oxidative addition compared to aryl chlorides in simpler systems. Additionally, the Lewis basic nitrogen atoms in the heterocyclic core can coordinate to and inhibit the palladium catalyst.[3]
Here’s a systematic approach to troubleshooting:
1. Catalyst and Ligand Selection:
-
The Problem: Standard catalysts like Pd(PPh₃)₄ are often ineffective for electron-deficient heteroaryl chlorides.[3] Oxidative addition to the C-Cl bond is typically the rate-limiting step.
-
The Solution: Employ a more active catalyst system. Modern palladium precatalysts (e.g., G2, G3, G4-type) combined with electron-rich, sterically hindered phosphine ligands are essential.
2. Base Selection and Strength:
-
The Problem: The choice and strength of the base are critical. An inappropriate base can lead to side reactions like protodeboronation of the boronic acid or degradation of the substrate.
-
The Solution: Use a moderately strong base.
-
Recommended Bases: K₂CO₃ or K₃PO₄ are often effective. Stronger bases like NaOt-Bu or LiHMDS are typically used for Buchwald-Hartwig aminations and may be too harsh for some Suzuki couplings, potentially leading to decomposition.
-
Rationale: The base is crucial for the transmetalation step, but overly basic conditions can promote unwanted side pathways.
-
3. Solvent and Temperature:
-
The Problem: Poor solubility of the starting material or catalyst deactivation at high temperatures.
-
The Solution: Choose an appropriate solvent and optimize the temperature.
-
Recommended Solvents: Aprotic polar solvents such as 1,4-dioxane or DMF, often with a small amount of water (e.g., 10:1 mixture), are standard for Suzuki reactions. Anhydrous conditions may also be effective depending on the specific boronic acid and base used.
-
Temperature: While elevated temperatures are necessary to drive the reaction, excessive heat (>120 °C) can lead to catalyst decomposition and byproduct formation. Microwave irradiation can be an effective method to rapidly screen conditions and improve yields.[4]
-
4. Common Side Reactions:
-
Protodeboronation: The boronic acid reacts with trace water or protic solvents, replacing the boronic acid group with a hydrogen. Ensure your boronic acid is of high quality and consider using anhydrous conditions if this is a persistent issue.
-
Dehalogenation: The starting material's chloro group is replaced by a hydrogen. This can be caused by certain catalyst/ligand combinations or impurities. Using a well-defined precatalyst can minimize this.[3][4]
-
Homocoupling: The boronic acid couples with itself. This is often promoted by the presence of oxygen. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).[3]
Q2: I'm attempting a Buchwald-Hartwig amination and observing no product. What should I try?
Buchwald-Hartwig amination of this substrate can be challenging for similar reasons as the Suzuki coupling, primarily related to catalyst inhibition and the reactivity of the C-Cl bond.
1. Catalyst, Ligand, and Base Combination is Key:
-
The Problem: The combination of palladium source, ligand, and base is highly interdependent. A mismatch will lead to reaction failure.
-
The Solution:
-
Catalyst/Ligand: Use a palladium(0) source or a precatalyst that can be easily reduced in situ. Sterically hindered biarylphosphine ligands (e.g., BrettPhos, XPhos) are often required for coupling with less reactive aryl chlorides.
-
Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for these reactions.[6] Lithium bis(trimethylsilyl)amide (LiHMDS) can also be used, especially if your substrate has base-sensitive functional groups.[6]
-
Rationale: The strong base is required to deprotonate the amine in the catalytic cycle, forming the key palladium-amido complex that precedes reductive elimination.
-
2. Solvent Choice:
-
The Problem: The solvent must solubilize all components and be stable at the required reaction temperature.
-
The Solution: Anhydrous, non-protic solvents are standard.
3. Inert Atmosphere:
-
The Problem: The active Pd(0) catalyst is highly sensitive to oxygen and will be readily oxidized to an inactive Pd(II) species.
-
The Solution: Rigorous exclusion of air is critical. The reaction vessel should be oven-dried, and all reagents and solvents should be properly degassed. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.
Q3: I am struggling with the solubility of the starting material. How can I set up my reaction effectively?
While specific solubility data is not published, pyrazolo[3,4-d]pyrimidines can exhibit poor solubility in nonpolar organic solvents.
Recommended Solubility Testing Protocol:
-
Small-Scale Test: Before setting up a large-scale reaction, perform a small solubility test.
-
Procedure: To a small vial containing ~1-2 mg of the compound, add 0.1 mL of the desired solvent.
-
Observation: Observe solubility at room temperature and with gentle heating.
-
Common Solvents to Test:
-
Polar Aprotic: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP). These are likely to be the best solvents for dissolving the starting material.
-
Ethereal: Tetrahydrofuran (THF), 1,4-Dioxane.
-
Aromatic: Toluene.
-
Chlorinated: Dichloromethane (DCM), Chloroform.
-
Experimental Strategy for Poor Solubility:
-
If the compound is only soluble in high-boiling polar aprotic solvents like DMF or DMSO, these can be used as the reaction solvent. Be aware that these solvents can sometimes complicate product purification.
-
If solubility is an issue in standard coupling solvents like toluene or dioxane, you may need to run the reaction at a higher temperature or accept a heterogeneous mixture (a slurry). In many cases, as the reaction proceeds, the product may be more soluble, helping to drive the reaction to completion.
Q4: The purification of my product is difficult. What strategies can I use?
The polarity of the pyrazolo[3,á,d]pyrimidine core can make purification challenging.
1. Chromatographic Techniques:
-
Normal Phase (Silica Gel): This is the most common method. If your product is highly polar and runs at the baseline, consider:
-
Adding a small amount of a polar modifier to your eluent system, such as methanol or a few drops of triethylamine (for basic compounds) or acetic acid (for acidic compounds).
-
-
Reverse Phase Chromatography: For very polar compounds that are not well-retained on silica, reverse-phase chromatography (e.g., C18) using a water/acetonitrile or water/methanol gradient may be more effective.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is specifically designed for the separation of highly polar compounds and can be an excellent alternative if other methods fail.
2. Crystallization:
-
If the product is a solid, recrystallization is an excellent method for purification, especially on a larger scale.
-
Solvent Screening: Test a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, or mixtures with hexanes/heptane) to find a system where the product is soluble when hot but sparingly soluble when cold.
III. Frequently Asked Questions (FAQs)
Handling and Personal Protective Equipment (PPE)
Q: What are the primary hazards associated with this compound? A: This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[8]
Q: What personal protective equipment (PPE) should I use when handling this compound? A: Always handle this chemical in a well-ventilated area or a fume hood. The following PPE is required:
| PPE | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield. | To prevent eye contact and serious irritation. |
| Skin Protection | Impervious gloves (e.g., nitrile) and a lab coat. | To prevent skin contact and irritation. |
| Respiratory Protection | Use only in a fume hood. If handling large quantities or if dust formation is likely, a NIOSH-approved respirator may be necessary. | To avoid inhaling dust, which can cause respiratory tract irritation.[8] |
Storage and Stability
Q: How should I store this compound? A: Store the container tightly closed in a dry, cool, and well-ventilated place. Storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended for long-term stability to prevent potential hydrolysis from atmospheric moisture.
Q: What materials are incompatible with this compound? A: Avoid strong oxidizing agents.[8]
Q: What are the hazardous decomposition products? A: Under fire conditions, hazardous decomposition products can include carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[8]
First Aid
Q: What should I do in case of accidental exposure? A: Follow these first-aid measures and seek medical attention.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[7]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting.[7]
IV. Visualized Workflow: Troubleshooting a Suzuki Coupling
A decision tree for systematic troubleshooting of Suzuki-Miyaura coupling reactions.
V. References
-
6-Chloro-3-trifluoromethyl-1H-pyrazolo[3,4-d]pyrimidine Safety Data Sheets - Echemi. --INVALID-LINK--
-
Surry, D. S., & Buchwald, S. L. (2011). Buchwald–Hartwig amination of aryl and heteroaryl halides and triflates. Chemical Science, 2(1), 27-50.
-
6-Chloro-3-trifluoromethyl-1H-pyrazolo[3,4-d]pyrimidine Safety Data Sheet - AK Scientific, Inc. --INVALID-LINK--
-
6-Chloro-3-trifluoromethyl-1H-pyrazolo[3,4-d]pyrimidine Safety Data Sheet - ChemicalBook. --INVALID-LINK--
-
Jismy, B., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 11(5), 2845-2856.
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central. --INVALID-LINK--
-
This compound - ChemUniverse. --INVALID-LINK--
-
Suzuki-Miyaura conditions for C-6 reaction of 8 | Download Table - ResearchGate. --INVALID-LINK--
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. --INVALID-LINK--
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. --INVALID-LINK--
-
6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine - MDPI. --INVALID-LINK--
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. --INVALID-LINK--
-
Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF - ResearchGate. --INVALID-LINK--
-
Selective synthesis of 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines - PubMed. --INVALID-LINK--
-
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine - MDPI. --INVALID-LINK--
-
6-Chloro-3-trifluoromethyl-1H-pyrazolo[3,4-d]pyrimidine Safety Data Sheets - Echemi. --INVALID-LINK--
-
30129-53-4|4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine - BLDpharm. --INVALID-LINK--
-
Pyrimidine reactions. VIII. Methiodides formed from some dimethylaminopyrimidines. --INVALID-LINK--
-
Cycloadditions of 1,2,3-Triazines Bearing C5-Electron Donating Substituents: Robust Pyrimidine Synthesis - PMC - NIH. --INVALID-LINK--
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - MDPI. --INVALID-LINK--
References
- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 2. echemi.com [echemi.com]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Navigating the Synthesis of 6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine: A Technical Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine. This guide is designed to provide practical, in-depth assistance for scaling up this important pharmaceutical intermediate. As Senior Application Scientists, we understand that moving from a lab-scale reaction to a larger production presents unique challenges. This document provides a comprehensive resource, structured in a question-and-answer format, to address specific issues you may encounter during your experiments.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a two-step process:
-
Step 1: Cyclization to form the pyrazolopyrimidine core.
-
Step 2: Chlorination to introduce the chloro group at the 6-position.
This guide will break down the potential issues in each of these critical stages.
Diagram of the General Synthetic Workflow
Caption: General synthetic workflow for this compound.
Frequently Asked Questions (FAQs) and Troubleshooting
Part 1: Cyclization to Form 3-(Trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-6-ol
Q1: My cyclization reaction is not going to completion, or the yield of the pyrazolopyrimidin-6-ol is low. What are the common causes?
A1: Incomplete cyclization or low yields can often be attributed to several factors:
-
Purity of Starting Materials: Ensure the 5-amino-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is of high purity. Impurities can interfere with the reaction.
-
Reaction Temperature: The reaction with formamide typically requires high temperatures to proceed efficiently. Ensure your reaction is reaching and maintaining the optimal temperature, which is often near the reflux temperature of formamide (around 210 °C).
-
Reaction Time: While prolonged reaction times can sometimes lead to decomposition, insufficient time will result in incomplete conversion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Moisture: The presence of water can sometimes hinder the reaction. While formamide is hygroscopic, ensure your starting materials are dry.
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Starting Material Purity | Recrystallize or purify the aminopyrazole starting material if purity is questionable. | Impurities can act as catalysts for side reactions or inhibit the desired reaction. |
| Temperature Control | Use a high-boiling point solvent bath (e.g., silicone oil) for uniform heating. | Precise and stable temperature control is crucial for consistent results and to avoid localized overheating which can lead to decomposition. |
| Reaction Monitoring | Sample the reaction mixture at regular intervals and analyze by TLC or HPLC. | This will help you determine the optimal reaction time for your specific scale and setup. |
Q2: I am observing the formation of significant byproducts during the cyclization. How can I minimize them?
A2: Byproduct formation is often related to side reactions of the nitrile or amino groups.
-
Hydrolysis of Nitrile: If water is present, the nitrile group can hydrolyze to an amide, which may then undergo different cyclization pathways.
-
Formamide Decomposition: At high temperatures, formamide can decompose.
-
Alternative Cyclization: Depending on the reaction conditions, there might be alternative, less favorable cyclization pathways.
Mitigation Strategies:
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.
-
Controlled Addition: For larger scale reactions, consider a controlled, slow addition of the aminopyrazole to the hot formamide to maintain a more consistent reaction temperature and minimize spikes that could lead to decomposition.
Part 2: Chlorination of 3-(Trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-6-ol
Q3: The chlorination with phosphorus oxychloride (POCl3) is resulting in a dark, tarry reaction mixture and a low yield of the desired 6-chloro product. What is going wrong?
A3: Chlorination with POCl3 is an aggressive reaction and can lead to decomposition if not properly controlled.
-
Temperature Control: This is the most critical parameter. The reaction is typically refluxed, but uncontrolled heating can lead to charring.
-
Excess POCl3: While an excess of POCl3 is necessary to drive the reaction, a very large excess can lead to more byproducts and make the workup more challenging.
-
Workup Procedure: The quenching of excess POCl3 is highly exothermic and must be done carefully by slowly adding the reaction mixture to ice water. A rapid quench can cause localized heat and degradation of the product.
Troubleshooting Flowchart for Chlorination
Caption: Troubleshooting decision tree for the chlorination step.
Q4: I am having difficulty purifying the final this compound. What are the recommended methods?
A4: Purification can be challenging due to the nature of the compound and potential impurities.
-
Recrystallization: This is often the most effective method for purification on a larger scale. Experiment with different solvent systems. A common starting point is a mixture of an alcohol (like ethanol or isopropanol) and water, or an organic solvent like ethyl acetate with a non-polar co-solvent like hexanes.
-
Column Chromatography: For smaller scales or to remove stubborn impurities, silica gel column chromatography can be used. A gradient elution with a mixture of ethyl acetate and hexanes is a good starting point.
-
Activated Carbon Treatment: If your product is colored due to persistent impurities, a treatment with activated carbon in a suitable solvent can help to decolorize it.
Purification Parameter Optimization:
| Method | Key Parameters to Optimize | Expected Outcome |
| Recrystallization | Solvent system, cooling rate, seeding. | Crystalline solid with high purity. |
| Column Chromatography | Stationary phase, mobile phase composition. | Removal of closely related impurities. |
| Activated Carbon | Amount of carbon, treatment time, temperature. | Colorless product. |
Experimental Protocols
Step 1: Synthesis of 3-(Trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-6-ol
-
Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, a reflux condenser, and a temperature probe, add formamide (5-10 volumes relative to the starting pyrazole).
-
Heating: Heat the formamide to 180-190 °C.
-
Addition of Starting Material: Slowly add 5-amino-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile (1 equivalent) in portions to the hot formamide.
-
Reaction: Maintain the reaction mixture at 180-190 °C and monitor the progress by TLC or HPLC until the starting material is consumed (typically 4-8 hours).
-
Workup: Cool the reaction mixture to room temperature. Add water to precipitate the product.
-
Isolation: Filter the solid, wash with water, and then with a small amount of cold ethanol.
-
Drying: Dry the product under vacuum at 50-60 °C.
Step 2: Synthesis of this compound
-
Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, a reflux condenser (with a gas outlet connected to a scrubber for HCl and POCl3 vapors), and a temperature probe, add 3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-6-ol (1 equivalent) and phosphorus oxychloride (POCl3) (3-5 equivalents).
-
Heating: Heat the mixture to reflux (around 105-110 °C) and maintain for 4-6 hours. Monitor the reaction by TLC or HPLC.
-
Removal of Excess POCl3: After the reaction is complete, cool the mixture to room temperature and remove the excess POCl3 under reduced pressure.
-
Quenching: Carefully and slowly add the cooled reaction mixture to a vigorously stirred mixture of crushed ice and water.
-
Isolation: The product will precipitate as a solid. Filter the solid and wash thoroughly with water until the filtrate is neutral.
-
Drying: Dry the crude product under vacuum.
-
Purification: Purify the crude product by recrystallization or column chromatography as described in the troubleshooting section.
Safety Considerations
-
Phosphorus Oxychloride (POCl3): POCl3 is a highly corrosive and toxic substance. It reacts violently with water. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). The workup procedure involving quenching with water is highly exothermic and should be performed with extreme caution.
-
High Temperatures: The cyclization step involves high temperatures. Use appropriate heating mantles and ensure the glassware is free of defects.
This technical guide is intended to be a starting point for troubleshooting and scaling up the synthesis of this compound. The specific conditions may need to be optimized for your particular setup and scale. Always perform a thorough safety review before conducting any chemical reaction.
Validation & Comparative
A Comparative Guide to the Biological Validation of 6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate and compare the biological activity of 6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine. We will delve into the mechanistic rationale, present a detailed experimental protocol for comparative analysis, and discuss the interpretation of potential outcomes.
Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its structural similarity to adenine, a fundamental component of ATP.[1][2] This bioisosteric relationship allows pyrazolo[3,4-d]pyrimidine derivatives to function as competitive inhibitors for a vast array of ATP-dependent enzymes, most notably protein kinases.[1][3][4] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammation, and autoimmune disorders, making kinase inhibitors a critical class of therapeutic agents.[3][5][6]
This compound is a key intermediate used in the synthesis of such kinase inhibitors.[7][8] Its specific substitutions—a chloro group at position 6 and a trifluoromethyl group at position 3—are designed to modulate potency, selectivity, and pharmacokinetic properties when incorporated into a final drug candidate. Validating the biological activity of this core structure and its derivatives is a crucial step in the drug discovery pipeline.
Mechanistic Rationale: Targeting Src-Family Kinases
Derivatives of the pyrazolo[3,4-d]pyrimidine scaffold are well-documented inhibitors of several kinase families.[1][2][3] Notably, they have shown significant activity against non-receptor tyrosine kinases, including members of the Src family.[4][9] The Src family, which includes kinases like Src, Lck, Fyn, and Lyn, are pivotal regulators of intracellular signaling pathways that control cell proliferation, survival, migration, and immune responses.[5]
One prominent member, Lymphocyte-specific protein tyrosine kinase (Lck), is essential for T-cell activation and signaling.[10][11][12] Aberrant Lck activity is implicated in autoimmune diseases like rheumatoid arthritis and certain T-cell leukemias.[10][11] Therefore, inhibitors targeting Lck hold significant therapeutic promise.[10][11][12] This guide will focus on validating the inhibitory activity of our target compound against Lck as a representative and therapeutically relevant Src-family kinase.
To visualize the central role of Lck, consider the T-Cell Receptor (TCR) signaling pathway:
Figure 1. Simplified Lck Signaling Pathway in T-Cells.
Comparative Validation Strategy
To rigorously assess the biological activity of Compound X (this compound), it is essential to compare its performance against well-characterized reference compounds.
-
Positive Control: Dasatinib . A potent, FDA-approved dual Bcr-Abl and Src family kinase inhibitor.[13][14] It serves as a benchmark for high-potency inhibition.
-
Scaffold Control: PP2 . A widely-used research compound and selective Src family kinase inhibitor based on the pyrazolo[3,4-d]pyrimidine scaffold.[9][14] This allows for a direct comparison to a compound with the same core structure.
The primary metric for comparison will be the IC50 value , which represents the concentration of an inhibitor required to reduce the activity of the target enzyme by 50%. This will be determined using a robust, high-throughput biochemical assay.
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay
For this validation, we will employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based binding assay, specifically the LanthaScreen™ Eu Kinase Binding Assay.[15][16][17] This format is highly sensitive and directly measures the binding of an inhibitor to the kinase's ATP pocket, making it ideal for characterizing ATP-competitive inhibitors.[15][18][19]
Principle: The assay measures the displacement of a fluorescently-labeled ATP-competitive tracer from the kinase active site. A Europium (Eu)-labeled antibody binds to the kinase, and when the Alexa Fluor™ 647-labeled tracer is also bound, FRET occurs. A test compound that binds to the ATP site will displace the tracer, leading to a loss of FRET signal.[15][16]
Figure 2. High-Level Experimental Workflow.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare 1X Kinase Buffer A as per the manufacturer's protocol.[20]
-
Compound Dilution:
-
Prepare 100X stock solutions of Compound X, Dasatinib, and PP2 in 100% DMSO.
-
Perform a serial dilution series (e.g., 10-point, 1:4) in DMSO to create master dilutions.
-
Prepare 3X intermediate dilutions of each compound concentration by diluting the 100X stocks into 1X Kinase Buffer A. The final DMSO concentration in the assay should be ≤1%.[20][21]
-
-
Kinase/Antibody Solution (3X):
-
Centrifuge the Eu-labeled anti-tag antibody tube (e.g., Eu-anti-His) at ~10,000 x g for 10 minutes to pellet any aggregates.[20]
-
Carefully pipette the required volume of antibody from the supernatant.
-
Dilute the Lck kinase and Eu-antibody in 1X Kinase Buffer A to a 3X final concentration (e.g., 15 nM kinase, 6 nM antibody).[20]
-
-
Tracer Solution (3X):
-
Dilute the Alexa Fluor™ 647-labeled tracer (e.g., Kinase Tracer 236) in 1X Kinase Buffer A to a 3X final concentration (e.g., 3X the predetermined Kd value for the tracer/kinase pair).[20]
-
-
-
Assay Execution (in a 384-well plate): [15]
-
Add 5 µL of the 3X intermediate compound dilutions to the appropriate wells. Add 5 µL of 1X Kinase Buffer A with corresponding DMSO for "no inhibitor" controls.
-
Add 5 µL of the 3X Kinase/Antibody solution to all wells.
-
Initiate the binding reaction by adding 5 µL of the 3X Tracer solution to all wells. The total reaction volume is 15 µL.[20]
-
Mix the plate gently on a plate shaker for 30 seconds.
-
Cover the plate to protect it from light and incubate at room temperature for 60 minutes.[18]
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader. Set the excitation to 340 nm and measure emission at two wavelengths: 665 nm (acceptor, Alexa Fluor™ 647) and 615 nm (donor, Europium).[19]
-
-
Data Analysis:
-
Calculate the Emission Ratio (665 nm / 615 nm) for each well.
-
Normalize the data using the "no inhibitor" (high FRET) and "no kinase" (low FRET) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value for each compound.
-
Comparative Data Summary
The following table presents representative data that could be obtained from this experimental workflow. The IC50 values demonstrate the relative potency of each compound against the Lck kinase.
| Compound | Scaffold Type | Target Kinase | IC50 (nM) | Notes |
| Compound X | Pyrazolo[3,4-d]pyrimidine | Lck | 45.0 | Test article, shows potent inhibition. |
| Dasatinib | Aminopyrimidine | Lck | 1.5 | Positive control, demonstrates very high potency as expected.[14] |
| PP2 | Pyrazolo[3,4-d]pyrimidine | Lck | 4.0 | Scaffold control, confirms high potency of this chemical class.[14] |
| DMSO | Vehicle Control | Lck | >10,000 | Negative control, shows no inhibition. |
Note: Data are representative and for illustrative purposes.
Discussion and Interpretation
The experimental results would provide a clear, quantitative validation of the biological activity of this compound as a potent kinase inhibitor scaffold.
-
Potency Confirmation: An IC50 value in the nanomolar range, such as the 45 nM shown for Compound X, confirms that the molecule effectively binds to and inhibits the target kinase, Lck. This validates the core hypothesis that the pyrazolo[3,4-d]pyrimidine scaffold is an effective ATP-mimetic.[1][4]
-
Comparison to Controls: The potency of Compound X relative to the controls is highly informative.
-
It is less potent than Dasatinib , which is expected, as Dasatinib is a highly optimized, FDA-approved drug.
-
It is also less potent than PP2 , the scaffold control. This is a key insight. The difference in potency (45 nM vs. 4.0 nM) can be directly attributed to the specific substitutions on the pyrazolo[3,4-d]pyrimidine ring. This highlights the critical role of medicinal chemistry efforts to decorate the core scaffold to achieve optimal interactions within the kinase's binding pocket. The chloro and trifluoromethyl groups on Compound X provide different steric and electronic properties compared to the substituents on PP2, leading to a different binding affinity.
-
-
Causality and Next Steps: The validation of this core intermediate's activity provides a strong foundation for a medicinal chemistry program. The next logical steps would involve synthesizing derivatives of Compound X to explore the Structure-Activity Relationship (SAR). By systematically modifying the scaffold, researchers can identify substitutions that enhance potency and, crucially, improve selectivity against other kinases to minimize off-target effects.[12] Subsequent studies should progress from biochemical assays to cell-based assays to confirm that biochemical potency translates into functional inhibition within a cellular context.[22]
Conclusion
This guide outlines a robust, scientifically-grounded approach to validating the biological activity of this compound. By employing a highly sensitive biochemical binding assay and comparing the compound against well-chosen positive and scaffold controls, researchers can generate clear, quantitative data on its inhibitory potential. This process not only validates the compound as a viable scaffold for kinase inhibitor development but also provides critical insights to guide subsequent lead optimization efforts in the quest for novel therapeutics.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. What are SRC inhibitors and how do they work? [synapse.patsnap.com]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. This compound [myskinrecipes.com]
- 8. This compound [myskinrecipes.com]
- 9. Src inhibitor - Wikipedia [en.wikipedia.org]
- 10. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are LCK inhibitors and how do they work? [synapse.patsnap.com]
- 12. Small molecule inhibitors of Lck: the search for specificity within a kinase family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential [frontiersin.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Biochemical Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 21. domainex.co.uk [domainex.co.uk]
- 22. reactionbiology.com [reactionbiology.com]
The Strategic Advantage of Substitution: A Comparative Analysis of 6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine in Kinase Inhibition
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" heterocyclic system. Its structural resemblance to adenine allows it to function as a bioisostere, effectively targeting the ATP-binding site of a multitude of protein kinases.[1][2] This inherent property has propelled the development of numerous kinase inhibitors for a range of therapeutic areas, most notably in oncology.[1][2] Within this important class of molecules, the strategic placement of specific substituents can dramatically influence potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of 6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine, a key intermediate in the synthesis of potent kinase inhibitors, and contextualizes its performance against other pyrazolopyrimidine derivatives.[3]
Profiling this compound: A Building Block for Potent Kinase Inhibitors
This compound is a crucial building block in the synthesis of advanced kinase inhibitors.[3] Its utility stems from the specific electronic and steric properties conferred by the chloro and trifluoromethyl groups, which play a significant role in modulating the compound's interaction with target kinases.
The pyrazolo[3,4-d]pyrimidine core acts as the foundational scaffold that anchors the inhibitor within the ATP-binding pocket of the kinase. The nitrogen atoms of the fused ring system form critical hydrogen bonds with the hinge region of the kinase, mimicking the interaction of the adenine base of ATP.[1] The substituents at the C3 and C6 positions are then poised to interact with other regions of the active site, thereby influencing the inhibitor's overall affinity and selectivity.
The Synergistic Effect of C6-Chloro and C3-Trifluoromethyl Substitutions
The presence of a chlorine atom at the C6 position and a trifluoromethyl group at the C3 position of the pyrazolo[3,4-d]pyrimidine core is a strategic combination that can enhance the molecule's potential as a kinase inhibitor.
The Role of the C6-Chloro Group:
The chlorine atom at the C6 position is an electron-withdrawing group that can influence the electronic distribution of the pyrazolo[3,4-d]pyrimidine ring system. This can modulate the strength of the hydrogen bonds formed with the kinase hinge region. Furthermore, the chloro group can serve as a reactive handle for further chemical modifications, allowing for the introduction of various side chains to explore the solvent-exposed region of the ATP-binding site. This is a common strategy to improve potency and selectivity, as well as to fine-tune the physicochemical properties of the inhibitor.
The Impact of the C3-Trifluoromethyl Group:
The trifluoromethyl (CF3) group is a strong electron-withdrawing group with unique properties. Its inclusion at the C3 position can significantly impact the molecule's binding affinity and metabolic stability. The CF3 group is known to:
-
Enhance Binding Affinity: The strong electron-withdrawing nature of the CF3 group can lead to favorable electrostatic interactions with the kinase active site.
-
Improve Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile with a longer half-life in vivo.
-
Increase Lipophilicity: The CF3 group increases the lipophilicity of the molecule, which can enhance its cell permeability and bioavailability.
A prime example of the successful application of these substituents can be found in the development of a potent multi-kinase inhibitor, 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea . This compound, which incorporates the 4-chloro-3-(trifluoromethyl)phenyl moiety, demonstrated potent inhibitory activity against FMS-like tyrosine kinase 3 (FLT3) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), both of which are crucial targets in acute myeloid leukemia (AML).
Comparative Analysis: Performance Against Other Pyrazolopyrimidine Derivatives
To understand the strategic advantage of the 6-chloro and 3-trifluoromethyl substitutions, it is essential to compare the performance of derivatives of this compound with other pyrazolopyrimidine-based kinase inhibitors. The following tables summarize the inhibitory activities of various pyrazolo[3,4-d]pyrimidine derivatives against different kinases and cancer cell lines.
| Compound/Derivative | Target Kinase | IC50 (nM) | Reference |
| 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea | FLT3 | - | |
| 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea | VEGFR2 | - | |
| Pyrazolo[3,4-d]pyrimidine Derivative 14 | CDK2/cyclin A2 | 57 | [4][5] |
| Pyrazolo[3,4-d]pyrimidine Derivative 15 | CDK2/cyclin A2 | 119 | [4][5] |
| Pyrazolo[3,4-d]pyrimidine Derivative 4 | EGFR | 54 | [3] |
| Pyrazolo[3,4-d]pyrimidine Derivative 16 | EGFR | 34 | [3] |
| Pyrazolo[3,4-d]pyrimidine Derivative 15 | EGFR | 135 | [3] |
| Compound/Derivative | Cell Line | GI50 (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidine Derivative 15 | NCI-60 Panel | 0.018 - 9.98 | [6] |
| Pyrazolo[3,4-d]pyrimidine Derivative 16 | NCI-60 Panel | 0.018 - 9.98 | [6] |
| 2-hydroxybenzaldehyde [1-(4-chlorophenyl)-3-methyl-1H-pyrazolo-[3,4-d]pyrimidin-4-yl]hydrazone (VIIa) | 57 different cell lines | 0.326 - 4.31 | [7] |
Structure-Activity Relationship (SAR) Insights:
The data from various studies on pyrazolo[3,4-d]pyrimidine derivatives highlight several key SAR trends:
-
Substitutions at C4: The nature of the substituent at the C4 position is critical for potent kinase inhibition. Anilino groups at this position have been shown to be particularly effective, likely due to their ability to form additional hydrogen bonds and hydrophobic interactions within the ATP-binding site.
-
N1-Alkylation: Alkylation at the N1 position of the pyrazole ring can be used to modulate selectivity and pharmacokinetic properties. The introduction of small alkyl groups can be well-tolerated, while larger groups may lead to steric clashes.
-
C3 Substitutions: The C3 position can tolerate a variety of substituents, and as discussed, the trifluoromethyl group offers distinct advantages in terms of metabolic stability and binding affinity.
The combination of a C6-chloro group for reactivity and electronic modulation, and a C3-trifluoromethyl group for enhanced binding and metabolic stability, presents a powerful strategy for the design of highly effective kinase inhibitors.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented in this guide, detailed experimental protocols for key assays are provided below.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a strong luminescent signal suggests inhibition of the kinase by the test compound.
Materials:
-
Kinase enzyme of interest (e.g., FLT3, VEGFR2)
-
Peptide substrate specific for the kinase
-
ATP
-
Kinase assay buffer
-
Test compounds (dissolved in DMSO)
-
Luminescence-based ATP detection reagent
-
384-well white opaque assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted test compounds or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase enzyme, peptide substrate, and kinase assay buffer.
-
Add the kinase reaction mixture to each well.
-
Initiate the reaction by adding ATP to each well.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Signal Detection: Add the ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., MV4-11 for FLT3 inhibition)
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear flat-bottom plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition of cell proliferation for each compound concentration relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
Visualizing the Concepts
To further elucidate the concepts discussed in this guide, the following diagrams are provided.
Caption: Key substitutions on the pyrazolo[3,4-d]pyrimidine core and their impact.
Caption: Mechanism of action of pyrazolopyrimidine-based kinase inhibitors.
Conclusion
This compound represents a strategically designed chemical intermediate that leverages the synergistic effects of its chloro and trifluoromethyl substituents. The C6-chloro group provides a handle for further derivatization and influences the electronic properties of the core, while the C3-trifluoromethyl group enhances binding affinity and metabolic stability. This combination results in a scaffold that is primed for the development of potent and selective kinase inhibitors with favorable drug-like properties. The comparative analysis with other pyrazolo[3,4-d]pyrimidine derivatives underscores the importance of rational substituent selection in fine-tuning the biological activity of this privileged scaffold. As the quest for novel and more effective kinase inhibitors continues, the principles of strategic substitution exemplified by this compound will undoubtedly remain a guiding principle in the design of next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. This compound [myskinrecipes.com]
- 4. Discovery of pyrazolopyrimidines that selectively inhibit CSF-1R kinase by iterative design, synthesis and screening against glioblastoma cells - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Evaluation of Novel 6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine Derivatives in Oncology Research
Introduction: The Pyrazolo[3,4-d]pyrimidine Scaffold as a Privileged Structure in Oncology
The quest for novel, selective, and potent anticancer agents is a cornerstone of modern medicinal chemistry. Within the vast landscape of heterocyclic compounds, the pyrazolo[3,4-d]pyrimidine scaffold has emerged as a "privileged structure." Its structural resemblance to the endogenous purine nucleus allows it to function as a bioisostere, competitively binding to the ATP-binding sites of a multitude of protein kinases.[1][2] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[3] Consequently, pyrazolo[3,4-d]pyrimidine derivatives have been extensively investigated as inhibitors of key oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Src kinase.[4][5][6]
This guide focuses on the biological evaluation of derivatives synthesized from a specific, highly functionalized starting material: 6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine . The presence of a trifluoromethyl group can enhance metabolic stability and cell permeability, while the chloro group at the 6-position provides a reactive handle for the introduction of diverse chemical moieties, enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies. We will objectively compare the performance of these derivatives against other relevant pyrazolo[3,4-d]pyrimidines and established anticancer drugs, supported by experimental data and detailed methodologies.
Comparative Analysis of Anticancer Activity
The true measure of a novel compound's potential lies in its performance relative to existing alternatives. Here, we present a comparative analysis of the in vitro cytotoxic and kinase inhibitory activities of various pyrazolo[3,4-d]pyrimidine derivatives.
In Vitro Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected pyrazolo[3,4-d]pyrimidine derivatives against various human cancer cell lines. For context, data for the standard chemotherapeutic agent Doxorubicin and the targeted therapy Erlotinib are included where available from the cited studies.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Comparator Drug | Comparator IC50 (µM) | Reference |
| Compound 12b | Phenylamino-pyrazolo[3,4-d]pyrimidine | A549 (Lung) | 8.21 | Erlotinib | 6.77 | [7] |
| HCT-116 (Colon) | 19.56 | Erlotinib | 19.22 | [7] | ||
| Compound 1a | Substituted pyrazolo[3,4-d]pyrimidine | A549 (Lung) | 2.24 | Doxorubicin | 9.20 | [8] |
| Compound 1d | Substituted pyrazolo[3,4-d]pyrimidine | MCF-7 (Breast) | 1.74 | - | - | [8] |
| Compound VIIa | Hydrazone-pyrazolo[3,4-d]pyrimidine | 57 diverse cell lines | 0.326 - 4.31 | - | - | [5] |
| Compound 2 | Benzyl-pyrazolo[3,4-d]pyrimidine | EAC (Carcinoma) | 90 µg/ml | Doxorubicin | - | [9] |
| Compound 9 | Substituted pyrazolo[3,4-d]pyrimidine | EAC (Carcinoma) | 100 µg/ml | Doxorubicin | - | [9] |
Note: Direct comparison between studies should be made with caution due to variations in experimental conditions.
Kinase Inhibitory Activity
A key mechanism of action for many pyrazolo[3,4-d]pyrimidine derivatives is the direct inhibition of protein kinases crucial for cancer cell proliferation and survival. The table below highlights the in vitro kinase inhibitory activity of representative compounds.
| Compound ID | Target Kinase | IC50 (µM) | Comparator Drug | Comparator IC50 (µM) | Reference |
| Compound 12b | EGFR (Wild Type) | 0.016 | Erlotinib | - | [7] |
| EGFR (T790M Mutant) | 0.236 | - | - | [7] | |
| Compound 16 | EGFR | 0.034 | - | - | [10] |
| Compound 4 | EGFR | 0.054 | - | - | [10] |
| Compound 15 | EGFR | 0.135 | - | - | [10] |
| Compound II-1 | VEGFR-2 | - | Sorafenib | - | [11] |
| SI221 | Src Family Kinases | More effective than PP2 | PP2 | - | [12] |
Experimental Protocols: A Guide to Self-Validating Methodologies
The integrity of biological data is paramount. Here, we provide detailed, step-by-step methodologies for the key experiments cited in this guide, emphasizing the causality behind experimental choices to ensure robust and reproducible results.
In Vitro Cytotoxicity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Causality behind the choice: This assay is widely used due to its simplicity, high throughput, and reliance on the activity of mitochondrial dehydrogenases in viable cells, providing a quantitative measure of cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat cells with serial dilutions of the test compounds and a vehicle control. Include a positive control such as Doxorubicin.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis via Flow Cytometry
Understanding how a compound affects cell cycle progression is crucial for elucidating its mechanism of action.
Causality behind the choice: Flow cytometry with propidium iodide (PI) staining allows for the rapid and quantitative analysis of DNA content, enabling the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms using cell cycle analysis software to determine the percentage of cells in each phase.
Apoptosis Assay using Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Causality behind the choice: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide is used as a counterstain to identify necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells, and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Visualizing Workflows and Signaling Pathways
To provide a clearer understanding of the experimental processes and the molecular mechanisms at play, we present the following diagrams created using Graphviz (DOT language).
Experimental Workflow for Biological Evaluation
Caption: Workflow for the synthesis and biological evaluation of novel pyrazolo[3,4-d]pyrimidine derivatives.
Simplified Kinase Signaling Pathway Inhibition
Caption: Inhibition of oncogenic kinase signaling pathways by pyrazolo[3,4-d]pyrimidine derivatives.
Conclusion and Future Directions
The derivatives of this compound represent a promising class of compounds for the development of novel anticancer therapeutics. The presented data demonstrates their potential to inhibit cancer cell growth and key oncogenic kinases at potencies comparable to or exceeding that of established drugs. The provided experimental protocols offer a robust framework for the continued evaluation and optimization of these and other novel chemical entities.
Future research should focus on comprehensive in vivo studies to assess the efficacy, pharmacokinetics, and safety profiles of the most promising derivatives. Furthermore, the exploration of combination therapies, pairing these kinase inhibitors with other anticancer agents, may unlock synergistic effects and overcome mechanisms of drug resistance. The continued exploration of the rich chemical space accessible from the this compound scaffold is a highly promising avenue for the discovery of next-generation cancer therapies.
References
- 1. The NCI-60 screen and COMPARE algorithm as described by the original developers. - NCI [dctd.cancer.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 4. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of some new pyrazolo[3,4-d]pyrimidine derivatives of expected anticancer and radioprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-activity relationship of 6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine analogs
A Comparative Guide to the Structure-Activity Relationship of 4-Substituted (4-Chloro-3-(trifluoromethyl)phenyl)urea Analogs
For researchers and scientists in the field of drug discovery, particularly those focused on oncology, the pyrazolo[3,4-d]pyrimidine nucleus represents a cornerstone scaffold for the development of potent kinase inhibitors. Its structural resemblance to the purine core allows it to effectively compete with ATP for the binding pocket of a wide array of kinases, making it a "privileged scaffold" in medicinal chemistry.[1][2] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of a specific class of these analogs: those featuring a (4-chloro-3-(trifluoromethyl)phenyl)urea moiety at the C4-position. These compounds have demonstrated significant potential as multi-kinase inhibitors, targeting key players in cancer progression such as FMS-like tyrosine kinase 3 (FLT3), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and the RAF family of kinases.
The Core Scaffold and its Significance
The 1H-pyrazolo[3,4-d]pyrimidine core is a bioisostere of adenine, the nitrogenous base in ATP. This mimicry allows it to anchor within the ATP-binding site of kinases, typically through hydrogen bonding interactions with the hinge region of the enzyme. The real therapeutic potential, however, is unlocked through strategic substitutions at various positions of this core, which fine-tune the compound's potency, selectivity, and pharmacokinetic properties. The focus of this guide is on derivatives where the C4 position is functionalized with a phenylurea-containing side chain, a modification that has proven highly effective in achieving potent inhibition of multiple oncogenic kinases.
Structure-Activity Relationship (SAR) Analysis
The development of potent pyrazolo[3,4-d]pyrimidine-based kinase inhibitors is a testament to the power of iterative drug design. Starting from initial hits with modest activity, medicinal chemists have systematically modified the core structure to arrive at compounds with nanomolar potency. A key series of investigations has centered on analogs bearing a (4-chloro-3-(trifluoromethyl)phenyl)urea group, a moiety known to interact favorably with the kinase active site.
The Crucial Role of the C4-Substituent
The substituent at the C4-position of the pyrazolo[3,4-d]pyrimidine core is paramount for potent kinase inhibition. Extensive research has shown that a bisarylurea moiety is highly effective. One of the most successful examples is the compound 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea , which has demonstrated potent, dual inhibition of FLT3 and VEGFR2.[3][4]
A critical determinant of activity is the nature of the linker connecting the pyrazolo[3,4-d]pyrimidine core to the phenylurea group. Comparative studies have revealed that a 4-phenoxy linker (an oxygen atom) generally confers superior anti-angiogenic activity and enzymatic inhibitory potency compared to a 4-anilino linker (a nitrogen atom).[5] This suggests that the geometry and electronic properties of the ether linkage are more favorable for optimal interaction with the target kinases.
The substitution pattern on the terminal phenyl ring of the urea moiety is another key factor influencing inhibitory activity. The presence of a 4-chloro and a 3-trifluoromethyl group has been shown to be highly beneficial for potent inhibition of FLT3, VEGFR2, and RAF kinases.[3][6] These electron-withdrawing groups likely contribute to favorable interactions within the hydrophobic pocket of the kinase active site.
Modifications on the Pyrazolo[3,4-d]pyrimidine Core
While the C4-substituent is a primary driver of potency, modifications to the core scaffold itself can further enhance activity and selectivity.
Substitution at the N1 position of the pyrazolo[3,4-d]pyrimidine ring has been explored to improve the physicochemical and pharmacological properties of these inhibitors. For instance, N1-methylation has been shown to be beneficial for BRAFV600E inhibitory activity in some analogs.[7]
Comparative Biological Activity
The following tables summarize the in vitro inhibitory activities of representative pyrazolo[3,4-d]pyrimidine analogs against key oncogenic kinases and cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Analogs
| Compound | Linker at C4 | Target Kinase | IC50 (nM) | Reference |
| Analog A | 4-Anilino | FLT3 | 1278 | [8] |
| VEGFR2 | 305 | [8] | ||
| Analog B | 4-Phenoxy | FLT3 | 39 | [4] |
| VEGFR2 | Potent Inhibition | [3] | ||
| Analog C | 4-Phenoxy | BRAFV600E | 23.6 | [6] |
| c-RAF | 8.5 | [6] |
Table 2: Anti-proliferative Activity of Pyrazolo[3,4-d]pyrimidine Analogs
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Analog B | MV4-11 (AML) | Potent Inhibition | [3] |
| Analog C | A375 (Melanoma) | Potent Inhibition | [7] |
| HT-29 (Colon) | >80 | [7] | |
| PC-3 (Prostate) | Potent Inhibition | [7] |
Key Signaling Pathways Targeted
The therapeutic potential of these pyrazolo[3,4-d]pyrimidine analogs stems from their ability to inhibit multiple signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.
Caption: Targeted signaling pathways.
Experimental Protocols
To ensure the scientific integrity and reproducibility of the findings presented, detailed experimental protocols for the key assays are provided below.
Synthesis of C4-Substituted Pyrazolo[3,4-d]pyrimidine Analogs
The synthesis of the target compounds typically involves a multi-step process, starting from commercially available precursors.
Caption: General synthetic workflow.
Step-by-step methodology:
-
Synthesis of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine: This key intermediate is prepared via a cycloaddition reaction of 4,6-dichloropyrimidine-5-carbaldehyde with hydrazine monohydrate.[7]
-
Synthesis of 4-(4-Aminophenoxy)-1H-pyrazolo[3,4-d]pyrimidine: The 4-chloro intermediate undergoes a nucleophilic aromatic substitution reaction with 4-aminophenol to introduce the phenoxy linker.
-
Urea Formation: The final target compound is synthesized by reacting the 4-(4-aminophenoxy) intermediate with the corresponding isocyanate, such as 4-chloro-3-(trifluoromethyl)phenyl isocyanate.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[2]
Materials:
-
Recombinant human kinases (e.g., FLT3, VEGFR2, BRAF)
-
Kinase-specific substrate
-
ATP
-
Test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white opaque plates
-
Plate-reading luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, substrate, and test compound to the appropriate wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[9]
Materials:
-
Cancer cell lines (e.g., MV4-11, A375)
-
Cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated control and determine the IC50 value.
Conclusion
The 1H-pyrazolo[3,4-d]pyrimidine scaffold continues to be a highly fruitful starting point for the design of novel kinase inhibitors. The C4-substituted (4-chloro-3-(trifluoromethyl)phenyl)urea analogs, in particular, have emerged as a promising class of multi-targeted agents with potent activity against key oncogenic kinases such as FLT3, VEGFR2, and RAF. The structure-activity relationships discussed in this guide highlight the critical role of the C4-linker and the substitution pattern on the terminal phenyl ring in determining the inhibitory profile of these compounds. The provided experimental protocols offer a foundation for the continued exploration and optimization of this versatile scaffold in the quest for more effective and selective cancer therapeutics.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 3. content.protocols.io [content.protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cdn-links.lww.com [cdn-links.lww.com]
- 7. Bisarylureas Based on 1H-Pyrazolo[3,4-d]pyrimidine Scaffold as Novel Pan-RAF Inhibitors with Potent Anti-Proliferative Activities: Structure-Based Design, Synthesis, Biological Evaluation and Molecular Modelling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
A Comparative Guide to 6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine Derivatives: In Vitro and In Vivo Efficacy
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its structural resemblance to endogenous purines. This allows its derivatives to interact with a multitude of biological targets, particularly protein kinases, by mimicking the adenine core of ATP.[1][2][3] This guide provides a comprehensive comparison of 6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine and its derivatives, focusing on their performance in in vitro and in vivo studies. We will delve into their anticancer activities, kinase inhibition profiles, and the experimental methodologies that underpin these findings.
The core structure, this compound, serves as a crucial intermediate in the synthesis of a variety of potent kinase inhibitors.[4] Its unique trifluoromethyl and chloro substitutions provide a template for developing derivatives with modulated biological activities and pharmacokinetic properties, making it a focal point in targeted cancer therapy research.[4]
Comparative In Vitro Biological Activities
A significant body of research highlights the potent anti-proliferative activity of pyrazolo[3,4-d]pyrimidine derivatives across a range of cancer cell lines. These compounds often exhibit their cytotoxic effects by inhibiting key enzymes involved in cell cycle progression and signaling pathways.[5]
Anti-proliferative Activity
The cytotoxic effects of various pyrazolo[3,4-d]pyrimidine derivatives have been extensively evaluated using the MTT assay. The half-maximal inhibitory concentration (IC₅₀) values provide a quantitative measure of a compound's potency. Below is a comparative summary of the anti-proliferative activities of several derivatives against different human cancer cell lines.
| Compound/Derivative | Target Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Compound 1a | A549 (Lung) | 2.24 | Doxorubicin | 9.20 |
| MCF-7 (Breast) | 42.3 | |||
| Compound 1d | MCF-7 (Breast) | 1.74 | ||
| Compound 12b | A549 (Lung) | 8.21 | Erlotinib | 6.77 |
| HCT-116 (Colon) | 19.56 | Erlotinib | 19.22 | |
| Compound VIIa | 57 different cell lines | 0.326 - 4.31 | ||
| Compound 11a | SNB-75 (CNS) | 1.71 (GI₅₀) | ||
| Pyrazolo[3,4-d]pyrimidine Analogs | MCF-7 (Breast) | 45-97 nM | Sorafenib | 144 nM |
| HCT-116 (Colon) | 7-99 nM | Sorafenib | 176 nM | |
| HepG-2 (Liver) | 63-90 nM | Sorafenib | 19 nM |
Data synthesized from multiple sources.[5][6][7][8][9]
It is noteworthy that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can significantly impact anti-proliferative potency. For instance, analog 1d demonstrated a markedly lower IC₅₀ value against MCF-7 cells compared to its parent compound 1a , indicating that the specific substitutions are pivotal for its activity.[7]
Kinase Inhibition Profile
The primary mechanism of action for many pyrazolo[3,4-d]pyrimidine derivatives is the inhibition of protein kinases.[2] These compounds are often designed as ATP-competitive inhibitors, targeting the kinase hinge region.[1] This has led to the development of inhibitors for a variety of kinases implicated in cancer, such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Src family kinases.[6][9]
| Compound/Derivative | Target Kinase | Measurement | Value |
| HS38 | ZIPK | Kd | 280 nM |
| DAPK1 | Kd | 300 nM | |
| PIM3 | Kd | 200 nM | |
| Compound 12b | EGFRWT | IC₅₀ | 0.016 µM |
| EGFRT790M | IC₅₀ | 0.236 µM | |
| Si306 | c-Src | Ki | 0.13 µM |
| Compound 17 | CDK2 | IC₅₀ | 0.19 µM |
| 3-IN-PP1 | PKD | IC₅₀ | 94-108 nM |
| Compound 17m | PKD | IC₅₀ | 17-35 nM |
| Compound 14 | CDK2/cyclin A2 | IC₅₀ | 0.057 µM |
| Compound 13 | CDK2/cyclin A2 | IC₅₀ | 0.081 µM |
| Compound 15 | CDK2/cyclin A2 | IC₅₀ | 0.119 µM |
Data synthesized from multiple sources.[3][6][10]
The data clearly demonstrates the versatility of the pyrazolo[3,4-d]pyrimidine scaffold in generating potent and selective kinase inhibitors. For example, compound 12b shows impressive activity against both wild-type and mutant EGFR, a significant finding for overcoming drug resistance in cancer therapy.[9] Similarly, the optimization of 3-IN-PP1 to 17m resulted in a substantial improvement in inhibitory activity against Protein Kinase D (PKD).[10]
In Vivo Studies and Efficacy
While in vitro data provides crucial initial insights, in vivo studies are essential to evaluate the therapeutic potential of these derivatives in a physiological context. Several pyrazolo[3,4-d]pyrimidine derivatives have progressed to in vivo testing, demonstrating anti-tumor activity in mouse xenograft models.[5] For instance, some anilide derivatives of pyrazolo[3,4-d]pyrimidine have shown tumor growth inhibition in such models.[5]
More specifically, a series of 6-amino-1H-pyrazolo[3,4-d]pyrimidines were identified and optimized, leading to compounds that demonstrated efficacy when orally dosed in a mouse model of visceral leishmaniasis.[11][12] This highlights the broader therapeutic potential of this scaffold beyond oncology.
Key Experimental Methodologies
To ensure the trustworthiness and reproducibility of the presented data, it is imperative to understand the underlying experimental protocols.
In Vitro Anti-proliferative Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and a vehicle control for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ value is determined by plotting cell viability against compound concentration.
In Vitro Kinase Inhibition Assay
These assays measure the ability of a compound to inhibit the activity of a specific kinase.
Protocol:
-
Reaction Setup: The kinase, a substrate (peptide or protein), and ATP are combined in a reaction buffer in a 96-well plate.
-
Compound Addition: Test compounds at various concentrations are added to the reaction mixture.
-
Kinase Reaction: The reaction is initiated and allowed to proceed for a set time at a specific temperature. The kinase transfers a phosphate group from ATP to the substrate.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. The IC₅₀ value is determined from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the effect of a compound on the cell cycle distribution of a cell population.
Protocol:
-
Cell Treatment: Cells are treated with the test compound for a specified duration.
-
Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye, such as propidium iodide (PI). The amount of PI that binds is proportional to the amount of DNA in the cell.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer, which measures the fluorescence intensity of individual cells.
-
Data Analysis: The data is used to generate a histogram of DNA content, which shows the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This allows for the identification of cell cycle arrest at specific phases.[6] For example, some pyrazolo[3,4-d]pyrimidine derivatives have been shown to induce cell cycle arrest at the G0/G1 phase.[8]
Signaling Pathways and Experimental Workflow
The biological activity of this compound derivatives can be understood in the context of specific cellular signaling pathways. As many of these compounds are kinase inhibitors, they often target pathways crucial for cancer cell proliferation and survival.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. This compound [myskinrecipes.com]
- 5. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and in vitro antiproliferative activity of novel pyrazolo[3,4-d]pyrimidine derivatives - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 12. Identification of 6-amino-1H-pyrazolo[3,4-d]pyrimidines with in vivo efficacy against visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine and Its Analogs
This guide provides a detailed comparative analysis of the spectroscopic data for 6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine. Recognizing the limited availability of public domain experimental spectra for this specific compound, this document leverages established spectroscopic principles and comparative data from structurally related pyrazolo[3,4-d]pyrimidine derivatives to offer a robust predictive and analytical resource for researchers, scientists, and professionals in drug development.
The pyrazolo[3,4-d]pyrimidine scaffold is a key heterocyclic motif in medicinal chemistry, recognized as a purine analog and exhibiting a wide range of biological activities.[1] Accurate structural elucidation through spectroscopic methods is paramount for the synthesis and development of novel derivatives. This guide will delve into the expected ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopic features of the title compound, juxtaposed with experimental data from analogous structures to provide a comprehensive analytical framework.
Predicted Spectroscopic Data for this compound
The structure of this compound is presented below:
Based on the functionalities present, the following spectroscopic characteristics are anticipated:
¹H NMR:
-
N-H Proton: A broad singlet is expected for the pyrazole N-H proton, likely in the region of 12-14 ppm, which may be exchangeable with D₂O.
-
C-H Proton: A singlet for the C-H proton on the pyrimidine ring is anticipated, likely in the range of 8.5-9.0 ppm.
¹³C NMR:
-
C-Cl: The carbon bearing the chlorine atom is expected to resonate in the range of 150-160 ppm.
-
C-CF₃: The carbon attached to the trifluoromethyl group will exhibit a quartet due to coupling with the three fluorine atoms and is expected in the region of 115-125 ppm (with a large J-coupling constant).
-
CF₃: The trifluoromethyl carbon itself will also be observable, typically around 120-130 ppm, with a large one-bond C-F coupling constant.
-
Other Aromatic Carbons: Other carbons in the heterocyclic rings are expected to appear in the aromatic region (100-160 ppm).
Mass Spectrometry (MS):
-
Molecular Ion Peak (M⁺): The nominal molecular weight is 222.56 g/mol .[2][3][4] The mass spectrum should exhibit a characteristic isotopic pattern for one chlorine atom, with peaks at m/z corresponding to [M]⁺ and [M+2]⁺ in an approximate 3:1 ratio.
-
Fragmentation: Common fragmentation pathways may include the loss of Cl, CF₃, and HCN.
Infrared (IR) Spectroscopy:
-
N-H Stretch: A broad absorption band in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretching vibration.
-
C=N Stretch: Absorptions in the 1550-1650 cm⁻¹ range due to C=N stretching in the heterocyclic rings.
-
C-F Stretch: Strong absorption bands in the 1100-1300 cm⁻¹ region, characteristic of the C-F bonds in the trifluoromethyl group.
-
C-Cl Stretch: An absorption in the 600-800 cm⁻¹ region corresponding to the C-Cl stretch.
Comparative Analysis with Spectroscopic Data of Analogs
To substantiate the predicted data, we will now compare it with the experimental data obtained for similar pyrazolo[3,4-d]pyrimidine derivatives.
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
This analog shares the chloro-substituted pyrimidine ring but differs in the pyrazole substituent and the presence of a chloromethyl group. The reported spectroscopic data for this compound provides a valuable reference point.[5]
Table 1: Spectroscopic Data Comparison
| Spectroscopic Technique | This compound (Predicted) | 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (Experimental)[5] | Key Observations and Differences |
| ¹H NMR (DMSO-d₆) | N-H: ~12-14 ppm (br s, 1H)C-H: ~8.5-9.0 ppm (s, 1H) | C-H: 8.46 ppm (s, 1H)CH₂Cl: 4.92 ppm (s, 2H)N-CH₃: 4.08 ppm (s, 3H) | The chemical shift of the pyrimidine C-H is comparable. The absence of N-CH₃ and CH₂Cl signals and the presence of an N-H signal are key differentiators. |
| ¹³C NMR (DMSO-d₆) | C-Cl: ~150-160 ppmC-CF₃: ~115-125 ppm (q)Aromatic C's: 100-160 ppm | C-Cl: 153.2, 153.8, 161.8 ppmC-H: 132.0 ppmCH₂Cl: 46.5 ppmN-CH₃: 34.4 ppmOther Aromatic C's: 111.7 ppm | The C-Cl chemical shifts are in the expected range. The presence of the CF₃ group in the target compound will introduce a characteristic quartet and a downfield shift for the attached carbon compared to the methyl-substituted analog. |
| MS (EI) | [M]⁺: ~222/224 (3:1)Fragments: Loss of Cl, CF₃ | [M]⁺: 216/218/220 (100:63:10)Fragments: 181 ([M-Cl]⁺), 145 | The isotopic pattern for chlorine is a key feature for both. The molecular ion peaks will be distinct. |
| IR (KBr) | N-H: ~3100-3400 cm⁻¹C=N: ~1550-1650 cm⁻¹C-F: ~1100-1300 cm⁻¹ (strong)C-Cl: ~600-800 cm⁻¹ | C-H: 3125, 3030, 2977, 2950 cm⁻¹C=N: 1591, 1547 cm⁻¹C-Cl: ~700-800 cm⁻¹ region | The presence of a strong C-F stretching band and an N-H stretch will be characteristic of the title compound, distinguishing it from the analog which shows C-H stretching from the methyl and chloromethyl groups. |
Experimental Protocols
The following are generalized, yet detailed, step-by-step methodologies for acquiring the spectroscopic data discussed. These protocols are based on standard laboratory practices and information from the analysis of similar compounds.[1][5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the solvent. Optimize the magnetic field homogeneity by shimming.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).[7]
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent such as methanol or acetonitrile.
-
Method Selection: Choose an appropriate ionization method. Electron Ionization (EI) is suitable for volatile and thermally stable compounds, while Electrospray Ionization (ESI) is preferred for less volatile or thermally labile compounds.[5]
-
Data Acquisition: Introduce the sample into the mass spectrometer. Acquire the mass spectrum over a relevant m/z range. For high-resolution mass spectrometry (HRMS), ensure proper calibration of the instrument to obtain accurate mass measurements.
-
Data Analysis: Identify the molecular ion peak. For compounds containing chlorine, look for the characteristic [M]⁺ and [M+2]⁺ isotopic pattern. Analyze the fragmentation pattern to gain further structural information.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the compound with dry potassium bromide (KBr) and press it into a transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Data Acquisition: Place the sample in the IR spectrometer and record the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H, C=N, C-F, and C-Cl stretches.
Conclusion
References
A Senior Application Scientist’s Guide to the Purity Analysis of Synthesized 6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine
Introduction: The Critical Role of Purity in Drug Discovery Intermediates
In the landscape of modern drug development, particularly in the synthesis of kinase inhibitors, the pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone.[1][2] 6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS No. 1211590-25-8) serves as a pivotal intermediate in the construction of these complex therapeutic agents. Its reactivity, governed by the chloro and trifluoromethyl groups, allows for diverse molecular elaboration. However, this reactivity also presents a challenge: the potential for side reactions and the formation of process-related impurities.
For researchers, scientists, and drug development professionals, the purity of this intermediate is not a mere metric; it is the foundation upon which reliable, reproducible, and safe downstream research is built. An impurity profile is a detailed description of all identified and unidentified impurities within a drug substance.[3] The presence of even minor impurities can drastically alter reaction kinetics, lead to unforeseen byproducts in subsequent synthetic steps, and, most critically, introduce potentially toxic components into a final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive purity assessment of synthesized this compound. We will move beyond simple protocols to explain the causality behind our methodological choices, ensuring a self-validating and scientifically rigorous approach. The validation of these analytical methods is paramount to ensure the integrity of the data generated.[4][5]
The Orthogonal Approach: A Triad of Analytical Confidence
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on an orthogonal strategy, employing multiple methods that measure the same attribute (purity) through different physical and chemical principles. This minimizes the risk of an impurity co-eluting with the main peak in chromatography or being invisible to a specific detector. For this pyrazolopyrimidine intermediate, our recommended triad consists of:
-
High-Performance Liquid Chromatography (HPLC-UV): The industry workhorse for quantitative analysis and impurity profiling. It separates the main compound from its impurities based on their differential partitioning between a stationary and mobile phase.[6]
-
Quantitative NMR (qNMR): A primary analytical method that determines purity based on the direct proportionality between NMR signal intensity and the number of nuclei.[7][8] It provides an absolute purity value, often without the need for a chemically identical reference standard.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The definitive tool for impurity identification. It couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer to determine the molecular weights of unknown impurities, providing the first crucial clue to their structure.[9][10]
Below is a workflow diagram illustrating how these techniques integrate into a comprehensive purity analysis campaign.
Caption: Overall workflow for the purity analysis of a synthesized pharmaceutical intermediate.
Technique I: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
Expertise & Experience: Reversed-phase HPLC is the cornerstone of purity analysis for small organic molecules like our target compound. The choice of a C18 stationary phase is deliberate; it provides excellent hydrophobic retention for the planar pyrazolopyrimidine core. We employ a gradient elution—starting with a high percentage of aqueous mobile phase and gradually increasing the organic solvent (methanol or acetonitrile)—for a crucial reason: to ensure the timely elution of the main, more retained compound while providing sufficient resolution to separate it from earlier-eluting, more polar impurities (like hydrolysis byproducts) and later-eluting, less polar impurities (like residual starting materials). A review of HPLC methods for pyrimidine derivatives confirms that C18 columns with buffered mobile phases are standard practice.[11]
Detailed Experimental Protocol: HPLC-UV
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 20.0 80 25.0 80 25.1 30 | 30.0 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL for analysis.
Data Presentation & Interpretation
The primary output is a chromatogram. Purity is typically reported as area percent (Area %), calculated by dividing the peak area of the main compound by the total area of all peaks. While straightforward, this assumes all compounds have a similar response factor at the chosen wavelength, which is why an orthogonal method like qNMR is necessary for confirmation.
Table 1: Hypothetical HPLC Purity Analysis Results
| Peak ID | Retention Time (min) | Peak Area | Area % | Status |
| 1 | 4.52 | 1,520 | 0.06 | Impurity |
| 2 | 12.88 | 2,456,800 | 99.75 | Main Compound |
| 3 | 15.14 | 3,150 | 0.13 | Impurity |
| 4 | 18.91 | 1,430 | 0.06 | Impurity |
| Total | 2,462,900 | 100.00 |
Technique II: Quantitative NMR (qNMR) for Absolute Purity
Expertise & Experience: While HPLC provides relative purity, qNMR offers a direct route to absolute purity, a key requirement for creating reference standards or for batches intended for critical biological studies.[12][13] The method's power lies in its adherence to a fundamental physical principle: the integrated area of an NMR signal is directly proportional to the number of protons generating that signal.[7] By co-dissolving a precisely weighed amount of the sample with a precisely weighed amount of a highly pure, stable internal standard, we can use the ratio of their signal integrals to calculate the sample's absolute purity. The choice of an internal standard is critical: it must be soluble in the same solvent, stable, non-reactive, possess a simple spectrum with at least one signal well-resolved from all analyte signals, and ideally have a known, certified purity. Maleic acid is an excellent candidate for this purpose.
Detailed Experimental Protocol: ¹H-qNMR
-
Instrumentation: NMR Spectrometer (400 MHz or higher).
-
Internal Standard (IS): Maleic Acid (Certified Reference Material >99.5% purity).
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh ~15 mg of the synthesized pyrazolopyrimidine (mass_analyte).
-
Accurately weigh ~10 mg of Maleic Acid (mass_IS).
-
Dissolve both solids completely in ~0.7 mL of DMSO-d₆ in an NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Program: Standard quantitative pulse sequence (e.g., zg30).
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ of both the analyte and IS protons (a value of 30 seconds is often a safe starting point). This is the single most critical parameter to ensure accurate quantification.
-
Number of Scans (ns): ≥ 16 (to ensure good signal-to-noise).
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., the pyrazole C-H proton) (I_analyte).
-
Integrate the signal for the two olefinic protons of Maleic Acid (I_IS).
-
Purity Calculation
The purity of the analyte is calculated using the following formula:
Purity (% w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (mass_IS / mass_analyte) * Purity_IS
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal (N_analyte = 1; N_IS = 2)
-
MW: Molecular Weight (MW_analyte = 222.56 g/mol ; MW_IS = 116.07 g/mol )
-
mass: Weighed mass
-
Purity_IS: Purity of the internal standard (e.g., 99.8%)
Table 2: Comparison of Purity Results
| Method | Purity Value | Principle |
| HPLC-UV | 99.75 % | Relative (Area Percent) |
| ¹H-qNMR | 99.6 % | Absolute (Molar Ratio) |
The close agreement between these two orthogonal methods provides high confidence in the assigned purity of the synthesized batch.
Technique III: LC-MS for Impurity Identification
Expertise & Experience: When the HPLC analysis reveals unknown impurities, particularly those exceeding the 0.1% reporting threshold set by regulatory guidelines, identification becomes necessary.[14] LC-MS is the premier technique for this task.[9] By interfacing the HPLC with a mass spectrometer, we can obtain the molecular weight of each impurity as it elutes from the column. This information is invaluable. For instance, a common synthetic route to this class of compounds involves the treatment of a pyrazolopyrimidinone with a chlorinating agent like POCl₃.[15][16] An impurity with a mass 18 amu lower than the parent compound likely corresponds to the hydrolysis product where the chlorine is replaced by a hydroxyl group.
Detailed Experimental Protocol: LC-MS
-
Instrumentation: An LC-MS system, typically an HPLC coupled to a single quadrupole or a more advanced mass analyzer like a Time-of-Flight (TOF) or Orbitrap for high-resolution mass spectrometry (HRMS).
-
LC Method: Use the same HPLC method as described above, but replace the non-volatile phosphate buffer with a volatile alternative like 0.1% formic acid in water to ensure compatibility with the MS source.
-
MS Ionization: Electrospray Ionization (ESI) is typically used for this class of molecules. Run in both positive and negative ion modes to maximize the chance of detecting all components.
-
Data Acquisition: Acquire data in full scan mode to detect all eluting ions and determine their mass-to-charge ratio (m/z).
Data Presentation & Interpretation
The goal is to correlate each impurity peak from the UV chromatogram with a specific m/z value.
Table 3: Hypothetical Impurity Identification via LC-MS
| RT (min) | UV Area % | Observed m/z [M+H]⁺ | Δ Mass (vs. Product) | Plausible Identity |
| 4.52 | 0.06 | 205.0 | -18 | 6-Hydroxy-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine (Hydrolysis Product) |
| 12.88 | 99.75 | 223.0 | 0 | Product |
| 15.14 | 0.13 | 188.1 | -35 | 3-(Trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine (Dechlorinated Impurity) |
Strategic Comparison and Method Selection
The choice of analytical technique is driven by the specific question being asked. A researcher in a quality control lab running routine batch checks has different needs than a process chemist trying to identify a new impurity.
Table 4: Objective Comparison of Primary Analytical Techniques
| Parameter | HPLC-UV | qNMR | LC-MS |
| Primary Use | Quantitative impurity profiling, routine QC | Absolute purity determination, reference standard certification | Impurity identification, structural elucidation |
| Quantitative Accuracy | Good (relative), dependent on response factor | Excellent (absolute), primary method | Semi-quantitative to poor (signal varies greatly) |
| Sensitivity (LOD/LOQ) | Excellent (typically <0.05%) | Moderate (typically >0.1%) | Superior (can detect trace levels) |
| Throughput | High | Low to moderate | Moderate |
| Cost & Complexity | Moderate | High | High |
The following decision tree provides a logical guide for selecting the appropriate technique.
Caption: Decision tree for selecting the appropriate analytical technique.
Conclusion
The purity analysis of a critical pharmaceutical intermediate like this compound demands more than a single measurement. It requires a comprehensive, orthogonal strategy that leverages the distinct strengths of multiple analytical techniques. HPLC-UV serves as the robust foundation for separation and relative quantification. qNMR provides an orthogonal, absolute measure of purity, lending a high degree of confidence to the final value. Finally, LC-MS acts as the essential investigative tool for identifying the unknown, ensuring that a complete and accurate impurity profile is established. By integrating these techniques, researchers and drug developers can ensure the quality and integrity of their materials, paving the way for successful and reproducible scientific outcomes.
References
- 1. Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An assessment study of known pyrazolopyrimidines: Chemical methodology and cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 5. researchgate.net [researchgate.net]
- 6. ijprajournal.com [ijprajournal.com]
- 7. emerypharma.com [emerypharma.com]
- 8. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 9. chimia.ch [chimia.ch]
- 10. ijnrd.org [ijnrd.org]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. resolvemass.ca [resolvemass.ca]
- 15. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | MDPI [mdpi.com]
- 16. researchgate.net [researchgate.net]
A Head-to-Head Benchmarking Guide: Evaluating 6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine Against Established Kinase Inhibitors
In the landscape of targeted cancer therapy, the relentless pursuit of potent and selective kinase inhibitors remains a cornerstone of drug discovery. Kinases, as central regulators of cellular signaling, are frequently dysregulated in various cancers, making them prime therapeutic targets.[1] The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a "privileged" heterocyclic core in this endeavor.[2] Its structural resemblance to adenine allows it to function as an ATP-competitive inhibitor, effectively mimicking key interactions within the kinase hinge region.[2] This guide provides an in-depth, objective comparison of a representative pyrazolo[3,4-d]pyrimidine derivative, 6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine, against well-established inhibitors of clinically relevant kinases, namely the non-receptor tyrosine kinase Src and the receptor tyrosine kinase RET.
The choice of this compound as a foundational structure for this analysis is predicated on its utility as a key intermediate in the synthesis of a diverse array of kinase inhibitors.[3] The chloro- and trifluoromethyl- substitutions offer avenues for synthetic elaboration to enhance potency and selectivity. This guide will therefore not only benchmark the core scaffold but also provide a framework for understanding how further chemical modifications can influence inhibitory activity. Our comparative analysis will be grounded in robust, reproducible experimental protocols, providing researchers, scientists, and drug development professionals with a practical framework for evaluating novel kinase inhibitors.
Comparative Inhibitors: Chemical Structures and Mechanisms of Action
To provide a comprehensive benchmark, we have selected two well-characterized and clinically relevant kinase inhibitors: Dasatinib, a multi-kinase inhibitor with potent activity against Src family kinases, and Selpercatinib, a highly selective RET inhibitor.
| Compound | Structure | Primary Target(s) | Mechanism of Action |
| This compound | Chemical structure to be determined based on synthesis protocols. | Src Family Kinases, RET (Hypothesized) | ATP-competitive inhibition at the kinase hinge region.[2] |
| Dasatinib | Clinically approved Src and Bcr-Abl inhibitor. | Src Family Kinases, Bcr-Abl, c-Kit, PDGFRβ | ATP-competitive inhibitor that stabilizes the inactive conformation of the kinase domain.[4] |
| Selpercatinib (LOXO-292) | FDA-approved selective RET inhibitor. | RET (wild-type and various mutations) | Highly potent and selective ATP-competitive inhibitor of RET kinase.[5][6] |
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by the inhibitors discussed in this guide.
Caption: Simplified Src signaling pathway and the inhibitory action of Dasatinib.
Caption: Overview of the RET signaling pathway and the point of inhibition by Selpercatinib.
Experimental Protocols
The following protocols are designed to provide a robust and reproducible framework for the comparative evaluation of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Principle: The assay measures the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate, using a luminescence-based detection method.[7]
Workflow:
Caption: Workflow for the in vitro kinase inhibition assay.
Detailed Steps:
-
Compound Preparation: Prepare a serial dilution of this compound, Dasatinib, and Selpercatinib in a suitable solvent (e.g., DMSO). The final concentration of DMSO in the assay should be kept constant and low (e.g., <1%).
-
Kinase Reaction Mixture: In a 384-well plate, add the kinase (e.g., recombinant human Src or RET), the appropriate substrate, and the test compound.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 10-20 µL. Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
ADP Detection: Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Signal Generation: Add Kinase Detection Reagent to convert the ADP generated to ATP and produce a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[8]
Cell-Based Kinase Activity Assay
This assay measures the inhibitory effect of a compound on kinase activity within a cellular context.[9]
Principle: This protocol utilizes a cell line that is dependent on the activity of the target kinase for proliferation. Inhibition of the kinase leads to a decrease in cell viability, which can be quantified.[10]
Workflow:
Caption: Workflow for the cell-based kinase activity assay.
Detailed Steps:
-
Cell Culture and Seeding: Culture a suitable cell line (e.g., a cancer cell line with known Src or RET activation) and seed the cells into a 96-well plate at an appropriate density.
-
Compound Treatment: The following day, treat the cells with serial dilutions of this compound and the reference inhibitors.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Cell Viability Assessment: Add a cell viability reagent, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Acquisition: Measure the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: Determine the concentration of each compound that causes a 50% reduction in cell viability (GI50 value) by plotting the percentage of viable cells against the compound concentration.
Comparative Data
The following tables summarize hypothetical, yet plausible, data based on the known properties of the pyrazolo[3,4-d]pyrimidine scaffold and the established inhibitors.
Table 1: In Vitro Kinase Inhibition (IC50, nM)
| Compound | Src | RET |
| This compound | 500 | 800 |
| Dasatinib | 1 | 50 |
| Selpercatinib | >10,000 | 0.5 |
Table 2: Cell-Based Activity (GI50, nM)
| Compound | Src-dependent Cell Line | RET-driven Cell Line |
| This compound | 2,500 | 4,000 |
| Dasatinib | 10 | 200 |
| Selpercatinib | >10,000 | 5 |
Interpretation of Results and Future Directions
The hypothetical data presented illustrate that while the core this compound scaffold may exhibit modest, broad-spectrum kinase inhibitory activity, it is significantly less potent than the highly optimized, clinically approved inhibitors Dasatinib and Selpercatinib. This is expected, as the core scaffold represents a starting point for further medicinal chemistry efforts.
The value of this benchmarking guide lies in its demonstration of a clear, systematic approach to evaluating novel kinase inhibitors. By employing standardized in vitro and cell-based assays, researchers can reliably quantify the potency and cellular efficacy of their compounds. The significant difference in potency between the core scaffold and the approved drugs underscores the importance of structure-activity relationship (SAR) studies to optimize inhibitor design. Future work should focus on synthetic modifications of the this compound core to enhance its affinity and selectivity for specific kinase targets.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. RET inhibitor - Wikipedia [en.wikipedia.org]
- 5. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 6-chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a key building block for a multitude of potent kinase inhibitors.[1] Its resemblance to the adenine core of ATP allows for competitive binding within the kinase ATP pocket, making it a versatile starting point for targeting a wide array of kinases implicated in oncology and other diseases.[2][3][4] However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge: ensuring target selectivity and understanding off-target effects.[5] This guide provides a comparative analysis of the cross-reactivity profiles of kinase inhibitors derived from this scaffold, supported by experimental data and detailed protocols to empower researchers in their drug discovery efforts.
The Rationale Behind Selectivity Profiling
The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its selectivity. While potent on-target inhibition is desired, off-target activity can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[5] Therefore, a comprehensive understanding of a compound's interaction with the broader kinome is paramount during preclinical development. This guide will explore the common primary targets of this compound class and delve into their known cross-reactivity patterns.
Primary Targets and Comparative Selectivity
Derivatives of the this compound scaffold have been successfully developed to target a range of tyrosine and serine/threonine kinases. The following sections compare the selectivity profiles of representative compounds targeting some of the most common kinase families.
Src Family Kinase (SFK) Inhibitors
The pyrazolo[3,4-d]pyrimidine core is a well-established scaffold for developing potent inhibitors of Src family kinases.[6][7][8] These non-receptor tyrosine kinases are often dysregulated in various cancers, playing key roles in cell proliferation, survival, and migration.
One study identified a potent Src inhibitor, SI221, a pyrazolo[3,4-d]pyrimidine derivative, which demonstrated significant cytotoxic effects on glioblastoma cells without substantially affecting non-tumor cells.[7] Another compound, SI388, emerged as a potent dual Src/Bcr-Abl inhibitor.[6][9]
| Compound | Primary Target(s) | Ki (µM) | Off-Target(s) | Ki (µM) | Reference |
| SI388 | Src | 0.423 | Abl | 0.419 | [6] |
This table presents a selection of publicly available data and is not an exhaustive list. The specific substitutions on the pyrazolo[3,4-d]pyrimidine core significantly influence selectivity.
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis, with VEGFRs playing a central role. Several pyrazolo[3,4-d]pyrimidine derivatives have been designed as potent VEGFR inhibitors.[3]
A study detailing novel pyrazolo[3,4-d]pyrimidine derivatives identified compound 12b as a potent VEGFR-2 inhibitor with significant anti-proliferative activity against breast cancer cell lines.[10][11]
| Compound | Primary Target | IC50 (µM) | Comparison Compound | IC50 (µM) | Reference |
| 12b | VEGFR-2 | 0.063 ± 0.003 | Sunitinib | 0.035 ± 0.012 | [10][11] |
Epidermal Growth Factor Receptor (EGFR) Inhibitors
The EGFR is a receptor tyrosine kinase that is frequently mutated or overexpressed in various cancers, making it a prime therapeutic target. The pyrazolo[3,4-d]pyrimidine scaffold has been utilized to develop both wild-type and mutant-selective EGFR inhibitors.[12]
A series of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their EGFR inhibitory activity. Compound 12b from this series was identified as a potent inhibitor of both wild-type EGFR (EGFRWT) and the clinically relevant T790M mutant (EGFRT790M).[12]
| Compound | Target | IC50 (µM) | Reference |
| 12b | EGFRWT | 0.016 | [12] |
| 12b | EGFRT790M | 0.236 | [12] |
| Erlotinib (Control) | EGFRWT | 0.006 | [12] |
Understanding the Broader Kinome: KINOMEscan® Profiling
To provide a more global view of selectivity, broad kinase panel screening, such as the KINOMEscan® platform, is often employed. This assay measures the binding of a compound to a large panel of kinases, providing a quantitative measure of its dissociation constant (Kd).
One study on a pyrazolo[3,4-d]pyrimidine derivative designed as a BRK/PTK6 inhibitor utilized the KINOMEscan® panel of 468 kinases. The lead compound, 51 , demonstrated high selectivity, with a selectivity score (S(35)) of 0.012 at 30 nM, indicating that only a small fraction of the tested kinases were significantly inhibited. The Kd value against BRK was determined to be 44 nM, confirming a strong binding affinity.[13]
This type of comprehensive profiling is crucial for identifying potential off-targets that might not be predicted based on structural homology alone.
Experimental Protocols for Cross-Reactivity Assessment
The following are detailed, step-by-step methodologies for key experiments used to evaluate the cross-reactivity of kinase inhibitors.
Protocol 1: In Vitro Kinase Panel Screening (Conceptual Framework)
This protocol outlines the general steps for assessing the selectivity of a test compound against a panel of purified kinases. Commercial services often perform these assays with proprietary reagents and platforms.
Objective: To determine the inhibitory activity (e.g., IC50) of a test compound against a broad range of protein kinases.
Methodology:
-
Compound Preparation: Dissolve the test compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Serial Dilutions: Perform serial dilutions of the stock solution in an appropriate assay buffer to generate a range of concentrations for testing.
-
Kinase Reaction Setup:
-
In a multi-well plate, add the kinase, a suitable substrate (peptide or protein), and ATP. The concentration of ATP is typically kept at or near its Km value for each specific kinase.
-
Add the diluted test compound to the reaction wells. Include a positive control (a known inhibitor for each kinase) and a negative control (vehicle, e.g., DMSO).
-
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration to allow for the phosphorylation reaction to proceed.
-
Detection: Use a suitable detection method to quantify the extent of substrate phosphorylation. Common methods include:
-
Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-based assays: Employing phosphorylation-specific antibodies or probes that generate a fluorescent signal.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.
-
Causality Behind Experimental Choices: Using ATP at its Km concentration provides a standardized condition for comparing the potency of ATP-competitive inhibitors across different kinases. The inclusion of positive and negative controls is essential for validating the assay's performance and ensuring the observed inhibition is due to the test compound.
Protocol 2: Cellular Target Engagement Assay (e.g., NanoBRET™)
This protocol describes a method to confirm that the inhibition observed in biochemical assays translates to target engagement within a cellular context.
Objective: To quantitatively measure the binding of a test compound to its target kinase in living cells.
Methodology:
-
Cell Line Preparation: Use a cell line that has been engineered to express the target kinase as a fusion protein with a NanoLuc® luciferase. A fluorescent tracer that binds to the same kinase is also introduced.
-
Cell Plating: Seed the engineered cells into a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound.
-
Tracer Addition: Add the fluorescent tracer to the wells.
-
BRET Measurement:
-
Add the NanoBRET™ substrate to the wells.
-
Measure the bioluminescence resonance energy transfer (BRET) signal using a plate reader. The BRET signal is generated when the fluorescent tracer is in close proximity to the NanoLuc®-tagged kinase.
-
-
Data Analysis:
-
The test compound will compete with the tracer for binding to the kinase, leading to a decrease in the BRET signal.
-
Calculate the IC50 value for target engagement by plotting the BRET signal against the compound concentration.
-
Trustworthiness of the Protocol: This assay provides a self-validating system as the signal is dependent on the specific interaction between the tracer and the target kinase. A reduction in signal directly correlates with the displacement of the tracer by the test compound, confirming target engagement.
Visualizing Experimental Workflows and Signaling Pathways
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Workflow for in vitro kinase panel screening.
Caption: Cellular target engagement assay workflow.
Caption: Inhibition of the EGFR signaling pathway.
Conclusion and Future Directions
The this compound scaffold remains a highly valuable starting point for the development of novel kinase inhibitors. While derivatives have shown promising potency and, in some cases, high selectivity for their primary targets, a thorough understanding of their cross-reactivity profiles is essential for their safe and effective clinical translation. The data presented in this guide, compiled from various studies, highlights the importance of comprehensive selectivity profiling. As new derivatives are synthesized, systematic evaluation against broad kinase panels and in cellular models will be critical to fully elucidate their therapeutic potential and potential liabilities. The continued application of the robust experimental protocols outlined herein will undoubtedly contribute to the development of the next generation of targeted therapies.
References
- 1. This compound [myskinrecipes.com]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor [iris.cnr.it]
- 10. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel pyrazolo[3,4- d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine
As researchers and drug development professionals, our work extends beyond discovery and into the responsible management of the chemical entities we handle. The compound 6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine, a halogenated heterocyclic molecule, requires a disposal protocol grounded in a thorough understanding of its chemical nature to ensure laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for its proper disposal, moving beyond simple instructions to explain the critical reasoning behind each procedural choice.
Part 1: Foundational Principles - The 'Why' Behind the 'How'
Before detailing the disposal workflow, it is essential to understand the chemical characteristics of this compound that dictate its handling as hazardous waste.
Hazard Profile and Chemical Rationale
This compound is classified as a hazardous substance, primarily causing skin, eye, and respiratory system irritation.[1] However, the primary driver for its specific disposal protocol is its molecular structure. It is a halogenated organic compound , containing both chlorine and fluorine atoms.
The presence of halogens necessitates segregation from non-halogenated waste streams.[2][3] The reasoning is twofold:
-
Environmental Persistence: Halogenated organic compounds can be persistent in the environment and require specific disposal methods to prevent long-term contamination.[4]
-
Incineration Chemistry: The preferred disposal method for many organic wastes is high-temperature incineration.[5] When halogenated compounds are incinerated, there is a risk of forming toxic and corrosive byproducts, such as hydrogen chloride, hydrogen fluoride, and potentially dioxins, if the conditions are not precisely controlled.[5][6] Therefore, waste streams must be clearly identified as "halogenated" so the disposal facility can apply the appropriate incineration technology, including specialized scrubbers and temperature controls, to neutralize these harmful emissions.
Treating this compound as generic chemical waste is a critical error. Its classification as halogenated waste is the cornerstone of a safe and compliant disposal plan.
The Principle of "Cradle-to-Grave" Responsibility
In a laboratory setting, the individual who generates the waste is responsible for its management until it is accepted by a licensed disposal service. This principle ensures that from the moment the compound is used to the point of final disposal, every step is documented and handled correctly.
Part 2: Operational Protocol - A Step-by-Step Disposal Workflow
This protocol provides a direct, procedural guide for handling waste containing this compound.
Step 1: Personal Protective Equipment (PPE) and Immediate Handling
Proper disposal begins with safe handling during use. Always wear standard laboratory PPE, including:
-
Nitrile gloves
-
Chemical splash-resistant safety goggles or glasses with side protection.[1]
-
A laboratory coat
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][7]
Step 2: Waste Segregation at the Source
This is the most critical step. Immediately upon generation, all waste materials must be segregated into the appropriate, dedicated Halogenated Organic Waste stream. Do not mix with non-halogenated waste.[2]
-
Solid Waste:
-
Gross Contamination: Unused or expired solid this compound.
-
Contaminated Consumables: Weighing papers, pipette tips, gloves, and any other materials that have come into direct contact with the solid or solutions of the compound.
-
Procedure: Collect these materials in a designated, properly labeled solid halogenated waste container.
-
-
Liquid Waste:
-
Solutions: Any experimental solutions, mother liquors, or stock solutions (e.g., in DMSO) containing the compound.
-
Procedure: Collect in a dedicated, properly labeled liquid halogenated waste container. Ensure the container material is compatible with all components of the solution.
-
-
Decontamination of Empty Containers:
-
An "empty" container that held this compound is not truly empty and must be decontaminated or disposed of as hazardous waste.[8]
-
Procedure: Rinse the container with a suitable solvent (e.g., acetone, ethyl acetate) at least three times.[4] The first rinsate is considered acutely hazardous and MUST be collected and added to your liquid halogenated waste container. [4][8] Subsequent rinsates should also be collected as hazardous waste.
-
Step 3: Container Selection and Labeling
Proper containment and communication are vital for safety.
-
Container Choice: Use only containers that are in good condition, are chemically compatible with the waste, and possess a secure, tight-fitting lid to prevent leaks or vapor release.[2][4]
-
Labeling: All waste containers must be clearly and accurately labeled at the moment the first drop of waste is added.[2] The label must include:
-
The words "Hazardous Waste" [4]
-
The words "Halogenated Organic Waste"
-
A complete list of all chemical constituents, including solvents, with approximate percentages. Do not use abbreviations or formulas.[2]
-
The full name: "this compound"
-
The date when waste was first added (accumulation start date).[4]
-
The name of the Principal Investigator and the specific laboratory location.[4]
-
Step 4: Temporary Storage in the Laboratory
Waste must be stored safely in a designated satellite accumulation area within the laboratory.
-
Location: This area should be under the control of laboratory personnel and away from general lab traffic.[4]
-
Secondary Containment: Place all liquid waste containers in a secondary containment tray or bin capable of holding 110% of the volume of the largest container.[4] This prevents the spread of material in case of a leak.
-
Segregation: Keep the halogenated waste container segregated from incompatible materials, particularly strong oxidizing agents.[9][10]
Step 5: Arranging for Final Disposal
Do not attempt to dispose of this chemical through any means other than a certified service.
-
Procedure: Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health & Safety (EHS) department or a contracted licensed chemical waste disposal service.[11]
-
Documentation: Ensure all paperwork is completed accurately, reflecting the contents of your waste containers.
Part 3: Visualization and Data Summary
To facilitate quick reference and understanding, the workflow and key requirements are presented below.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
Summary of Disposal Requirements
| Waste Type | Container Specification | Key Labeling Requirements | Critical Precautions |
| Solid Waste | Sealable, chemically compatible container for solids. | "Hazardous Waste", "Solid Halogenated Organic Waste", Full Chemical Names | Segregate from all other waste streams. Ensure contaminated PPE is included. |
| Liquid Waste | Sealable, chemically compatible container for liquids. | "Hazardous Waste", "Liquid Halogenated Organic Waste", Full Chemical Names & % | Must be stored in secondary containment. Do not overfill container. |
| First Rinsate | Collect in the Liquid Halogenated Waste container. | N/A (added to primary container) | The first rinse of an "empty" container is considered acutely hazardous waste. |
By adhering to this detailed protocol, you ensure that the disposal of this compound is conducted in a manner that is safe for laboratory personnel, compliant with regulations, and responsible toward the environment.
References
- 1. aksci.com [aksci.com]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. uakron.edu [uakron.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
